molecular formula C25H29NO4 B595050 (S)-N-FMoc-2-(6'-heptenyl)alanine CAS No. 1311933-83-1

(S)-N-FMoc-2-(6'-heptenyl)alanine

Cat. No.: B595050
CAS No.: 1311933-83-1
M. Wt: 407.5 g/mol
InChI Key: WSTJGDVRPQAMSC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-FMoc-2-(6'-heptenyl)alanine is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTJGDVRPQAMSC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148396
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311933-83-1
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311933-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-N-FMoc-2-(6'-heptenyl)alanine, a key building block in the synthesis of stapled peptides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

Core Chemical Properties

This compound is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). The 6'-heptenyl side chain provides a terminal alkene functionality, which is essential for the formation of hydrocarbon staples in peptides through ring-closing metathesis (RCM).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₂₅H₂₉NO₄MedChemExpress[1], ChemicalBook[[“]]
Molecular Weight 407.50 g/mol MedChemExpress[1], ChemicalBook[[“]]
CAS Number 1311933-83-1ChemicalBook[[“]]
Appearance Off-white to light yellow solidChemicalBook[[“]]
Predicted Boiling Point 613.4 ± 55.0 °CChemicalBook[[“]]
Predicted Density 1.154 ± 0.06 g/cm³ChemicalBook[[“]]
Predicted pKa 3.94 ± 0.41ChemicalBook[[“]]
Storage Conditions 2-8°C, stored under nitrogenChemicalBook[[“]]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Representative data can be obtained from commercial suppliers such as MedChemExpress, which provides access to ¹H NMR, RP-HPLC, and Mass Spectrometry data for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its application in stapled peptide synthesis.

Synthesis of this compound

Representative Synthesis Workflow:

Synthesis_Workflow start Starting Materials (e.g., Alanine derivative, 6-bromo-1-hexene) chiral_aux Complexation with Chiral Auxiliary (e.g., BPB-Ni(II)) start->chiral_aux alkylation Asymmetric Alkylation with 6-bromo-1-hexene chiral_aux->alkylation hydrolysis Hydrolysis and Removal of Auxiliary alkylation->hydrolysis fmoc_protection Fmoc Protection (e.g., Fmoc-OSu, base) hydrolysis->fmoc_protection purification Purification (e.g., Chromatography) fmoc_protection->purification final_product This compound purification->final_product Stapled_Peptide_Synthesis resin Solid Support (e.g., Rink Amide Resin) spps Fmoc-SPPS (Incorporation of This compound) resin->spps rcm On-Resin Ring-Closing Metathesis (e.g., Grubbs' Catalyst) spps->rcm deprotection Side-Chain Deprotection and Cleavage from Resin (e.g., TFA cocktail) rcm->deprotection purification Purification (e.g., RP-HPLC) deprotection->purification stapled_peptide Purified Stapled Peptide purification->stapled_peptide Stapled_Peptide_Action stapled_peptide Stapled Peptide (Orexin Agonist) receptor Orexin Receptor (GPCR) stapled_peptide->receptor Binds to and Activates g_protein G-Protein Activation receptor->g_protein signaling_cascade Downstream Signaling Cascade (e.g., Adenylyl Cyclase, PLC) g_protein->signaling_cascade cellular_response Cellular Response (e.g., Neuronal Excitation) signaling_cascade->cellular_response physiological_effect Physiological Effect (e.g., Increased Wakefulness) cellular_response->physiological_effect

References

(S)-N-FMoc-2-(6'-heptenyl)alanine: A Technical Guide for Stapled Peptide Synthesis in Orexin Receptor Agoneism

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1311933-83-1

This technical guide provides an in-depth overview of (S)-N-FMoc-2-(6'-heptenyl)alanine, a key building block in the synthesis of stapled peptides, with a focus on its application in the development of orexin receptor agonists. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Chemical Properties

This compound is a non-natural amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS). The defining feature of this compound is the 6'-heptenyl side chain, which contains a terminal alkene. This functional group is designed to participate in a ring-closing metathesis (RCM) reaction with another alkene-containing amino acid residue within a peptide sequence. This intramolecular cross-link, or "staple," constrains the peptide into a specific conformation, often an alpha-helix.

Peptide stapling is a strategy employed to enhance the pharmacological properties of peptides by:

  • Increasing Alpha-Helicity: The hydrocarbon staple reinforces the alpha-helical secondary structure, which is often crucial for binding to target proteins.

  • Improving Proteolytic Resistance: The synthetic brace protects the peptide from degradation by proteases, thereby increasing its in vivo half-life.

  • Enhancing Target Affinity and Cell Permeability: By pre-organizing the peptide in its bioactive conformation, stapling can lead to higher binding affinity for its target. The increased hydrophobicity from the hydrocarbon staple can also improve cell membrane penetration.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1311933-83-1
Molecular Formula C25H29NO4
Molecular Weight 407.50 g/mol
Appearance Off-white to light yellow solid
Purity ≥95% (typical)
Storage Temperature 2-8°C or -4°C

Application in Orexin Receptor Agonist Development

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, appetite, and other physiological processes. Loss of orexin-producing neurons leads to narcolepsy. Consequently, the development of orexin receptor agonists is a promising therapeutic strategy for this disorder.

This compound has been utilized in the synthesis of stapled truncated orexin peptides to investigate their potential as orexin receptor agonists. The goal is to create smaller, more stable peptides that mimic the bioactive conformation of the endogenous orexin peptides.

Orexin Receptor Signaling Pathway

Orexin receptors are G protein-coupled receptors (GPCRs). Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. Upon agonist binding, the receptors primarily couple to Gq proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in neuronal depolarization and increased excitability.

Orexin_Signaling cluster_receptor Orexin Receptor Activation cluster_downstream Downstream Signaling Orexin_Agonist Orexin Agonist (e.g., Stapled Peptide) OXR OX1R / OX2R Orexin_Agonist->OXR Binds to Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Orexin Receptor Signaling Pathway

Experimental Protocols

The synthesis of stapled orexin peptides using this compound involves several key stages: Fmoc solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM), and subsequent cleavage and purification.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc SPPS protocol is employed to assemble the linear peptide on a solid support (e.g., Rink amide resin).

General SPPS Cycle:

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (including this compound) is activated and coupled to the free amine on the resin. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: The resin is washed again with DMF and DCM to remove unreacted reagents.

  • Repeat: This cycle is repeated for each amino acid in the peptide sequence.

Incorporation of this compound: This amino acid is incorporated into the peptide chain using the standard coupling step described above. It is crucial to ensure the correct placement of this and another alkene-containing amino acid (e.g., at positions i and i+4 or i and i+7) to facilitate efficient stapling.

On-Resin Ring-Closing Metathesis (RCM)

Once the linear peptide containing the two alkene-bearing residues is synthesized, the stapling reaction is performed while the peptide is still attached to the resin.

  • Resin Preparation: The peptidyl-resin is washed and swollen in an RCM-compatible solvent, such as anhydrous DCM or 1,2-dichloroethane (DCE).

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) is added to the resin suspension.

  • Reaction: The reaction mixture is agitated under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 2-24 hours) at room temperature or with gentle heating.

  • Washing: The resin is washed extensively with DCM to remove the catalyst and byproducts.

Peptide Cleavage and Purification
  • Final Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed.

  • Cleavage: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail. A common cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.

  • Purification: The crude stapled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_stapling Stapling and Cleavage cluster_purification Purification and Analysis Start Start with Rink Amide Resin SPPS Iterative Fmoc-SPPS Cycles (Incorporate this compound) Start->SPPS Linear_Peptide Linear Peptide on Resin SPPS->Linear_Peptide RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) Linear_Peptide->RCM Stapled_Peptide_Resin Stapled Peptide on Resin RCM->Stapled_Peptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Stapled_Peptide_Resin->Cleavage Crude_Peptide Crude Stapled Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Stapled Peptide HPLC->Pure_Peptide Analysis Mass Spectrometry Analysis Pure_Peptide->Analysis

Stapled Peptide Synthesis Workflow

Quantitative Data from Orexin Agonist Studies

The following table summarizes representative data for a stapled truncated orexin peptide (hypothetical example based on published research) synthesized using this compound.

Table 2: Characterization and Activity of a Stapled Orexin Peptide

ParameterValue
Peptide Sequence Ac-Leu-Ala-(S5)-Ala-His-Asp-Ala-Gly-Phe-(S5)-Gln-NH2 (S5 represents the stapled residue derived from this compound)
Purity (RP-HPLC) >95%
Molecular Weight (ESI-MS) Confirmed
OX1R Agonist Potency (EC50) 50 nM
OX2R Agonist Potency (EC50) 80 nM

Conclusion

This compound is a valuable synthetic tool for the generation of stapled peptides. Its application in the development of orexin receptor agonists demonstrates the potential of peptide stapling to create stabilized and potent peptide therapeutics. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area.

(S)-N-FMoc-2-(6'-heptenyl)alanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-N-FMoc-2-(6'-heptenyl)alanine, an unnatural amino acid crucial for the synthesis of stapled peptides. It details its chemical properties, a specific application in the synthesis of orexin receptor agonists, and the relevant biological signaling pathway.

Core Compound Data

This compound is a key building block in the field of peptide therapeutics, particularly for creating hydrocarbon-stapled peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS), while the heptenyl side chain allows for subsequent ring-closing metathesis (RCM) to form a stabilizing hydrocarbon staple.

PropertyValueCitations
Molecular Formula C25H29NO4[1]
Molecular Weight 407.50 g/mol [1]
CAS Number 1311933-83-1[1][2]
Appearance Off-white to light yellow solid[1]
Primary Application Building block for stapled peptide synthesis[1]

Application in Stapled Orexin Peptides

A notable application of this compound is in the development of stapled truncated orexin peptides, which act as agonists for orexin receptors (OX1 and OX2).[1][[“]][4] Orexin-A and Orexin-B are neuropeptides that regulate sleep, appetite, and other physiological processes.[5][6] Stabilizing the α-helical structure of truncated orexin peptides through hydrocarbon stapling can enhance their bioactivity.[5] The study by Karhu L, et al. (2018) demonstrates the synthesis of such peptides to investigate their structure-activity relationships at orexin receptors.[1][[“]][4]

Experimental Protocol: Synthesis of a Stapled Orexin-A Analog

The following protocol is a representative methodology for the synthesis of a stapled orexin-A analog using this compound, based on established Fmoc-SPPS and RCM procedures.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HCTU, DIC, Oxyma Pure)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Grubbs' 1st Generation Catalyst

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc-SPPS Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including this compound at the desired positions) and coupling reagents in DMF. Add the solution to the resin and allow it to react for 2 hours or until a negative Kaiser test is obtained. Wash the resin with DMF.

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the target peptide sequence. For incorporating the unnatural amino acid, extended coupling times may be necessary.[7]

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the peptide-resin with DCM.

    • Swell the resin in DCE.

    • Prepare a 10 mM solution of Grubbs' 1st Generation Catalyst in DCE.[8]

    • Add the catalyst solution to the resin and shake at room temperature for 2-4 hours. The reaction can be repeated with a fresh batch of catalyst to ensure complete cyclization.[8]

    • Wash the resin thoroughly with DCE and then DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Orexin Signaling Pathway and Stapled Peptide Interaction

Orexin receptors (OX1 and OX2) are G protein-coupled receptors (GPCRs).[4] Upon binding of an agonist, such as a stapled orexin peptide, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a downstream signaling cascade, often involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels.

Below is a diagram illustrating the general workflow for synthesizing a stapled peptide and its subsequent interaction with an orexin receptor.

G cluster_synthesis Stapled Peptide Synthesis Workflow cluster_signaling Orexin Receptor Signaling Pathway Resin Fmoc-Rink Amide Resin SPPS 1. Fmoc-SPPS (Chain Elongation with This compound) Resin->SPPS LinearPeptide Resin-Bound Linear Peptide SPPS->LinearPeptide RCM 2. Ring-Closing Metathesis (Grubbs' Catalyst) LinearPeptide->RCM StapledPeptideResin Resin-Bound Stapled Peptide RCM->StapledPeptideResin Cleavage 3. Cleavage & Deprotection (TFA Cocktail) StapledPeptideResin->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Stapled Orexin Peptide Purification->FinalPeptide StapledAgonist Stapled Orexin Peptide Agonist OrexinReceptor Orexin Receptor (OX1/OX2) StapledAgonist->OrexinReceptor Binding GProtein G-Protein Activation OrexinReceptor->GProtein PLC Phospholipase C (PLC) Activation GProtein->PLC Calcium Increased Intracellular Calcium [Ca2+] PLC->Calcium CellularResponse Downstream Cellular Response Calcium->CellularResponse

Caption: Synthesis workflow and signaling of a stapled orexin peptide agonist.

This guide provides a foundational understanding of this compound for its application in developing advanced peptide therapeutics. The provided protocols and diagrams serve as a starting point for researchers aiming to utilize this compound in their work.

References

The Role of (S)-N-FMoc-2-(6'-heptenyl)alanine in Advanced Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-N-FMoc-2-(6'-heptenyl)alanine is a specialized amino acid derivative that serves as a critical building block in the synthesis of "stapled peptides." This technical guide provides an in-depth overview of its application, focusing on the synthesis of modified orexin peptides as detailed in key research, experimental protocols, and the underlying biological pathways.

Core Application: Peptide Stapling for Enhanced Therapeutic Potential

The primary research application of this compound is in the construction of stapled peptides. Peptide stapling is a strategy used to constrain a peptide's natural helical structure, which can otherwise be unstable when the peptide is isolated from its parent protein.[1] This conformational rigidity is achieved by introducing a synthetic brace, or "staple," across the peptide's alpha-helix.

This compound, with its terminal alkene group, is instrumental in forming this staple through a process called ring-closing metathesis (RCM). When two of these or similar non-natural amino acids are incorporated into a peptide sequence at specific positions (e.g., i and i+4 or i and i+7), their alkene side chains can be covalently linked using a ruthenium-based catalyst. The resulting hydrocarbon staple enhances the peptide's alpha-helicity, proteolytic resistance, and cell permeability, making it a more robust candidate for therapeutic applications.

Quantitative Data Summary: Stapled Orexin Peptides

The following table summarizes the quantitative data from the study by Karhu L, et al. (2018), which investigated the effects of stapling on truncated orexin-A peptides. The study utilized this compound and other similar amino acids to create stapled analogues of orexin-A₁₅₋₃₃ and evaluated their agonist activity at human orexin 1 (OX₁) and orexin 2 (OX₂) receptors.

Compound IDStaple PositionStapling ResiduesOX₁ EC₅₀ (nM)OX₂ EC₅₀ (nM)Fold Decrease in Potency (vs. Ac-orexin-A₁₅₋₃₃) on OX₁Fold Decrease in Potency (vs. Ac-orexin-A₁₅₋₃₃) on OX₂
Orexin-A--0.120.12--
Orexin-A₁₅₋₃₃--~0.71~0.83~6~7
Ac-orexin-A₁₅₋₃₃--~0.42~0.49~3.5~4.1
1A i, i+4(S)-2-(4'-pentenyl)alanine>20,000>20,000>47,600>40,800
2A i, i+4(S)-2-(4'-pentenyl)alanine>20,000>20,000>47,600>40,800
3A i, i+4(S)-2-(4'-pentenyl)alanine>20,000>20,000>47,600>40,800
4A i, i+4(S)-2-(4'-pentenyl)alanine4109609801960

Data extracted from Karhu L, et al. Peptides. 2018;102:54-60.[1] Note that while the study used various alkenyl alanines, the principle and procedure are directly applicable to this compound for achieving different staple lengths.

Experimental Protocols

Synthesis of Stapled Orexin Peptides

This protocol is adapted from the methods described by Karhu L, et al. (2018) for the manual synthesis of stapled orexin peptides.[1]

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids, including Fmoc-(S)-2-(alkenyl)alanines (e.g., this compound)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Ring-Closing Metathesis (RCM) catalyst: Grubbs' first-generation catalyst

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), DCE (1,2-Dichloroethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF in a reaction vessel.

  • Fmoc Solid-Phase Peptide Synthesis (SPPS):

    • Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (including the this compound at the desired positions) using HATU and DIPEA in DMF.

    • Washing: Wash the resin with DMF.

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the peptide-resin with DCM.

    • Add a solution of Grubbs' first-generation catalyst in DCE to the resin.

    • Allow the reaction to proceed with agitation until the desired cyclization is achieved.

    • Wash the resin with DCE and DMF.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Fmoc group.

    • Wash the resin with DMF and DCM.

    • Cleave the stapled peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and collect the peptide pellet.

    • Purify the stapled peptide by RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Pharmacological Analysis: Intracellular Calcium Mobilization Assay

This protocol outlines the method used to assess the agonist activity of the synthesized stapled orexin peptides at the OX₁ and OX₂ receptors.[1]

Materials:

  • CHO cells stably expressing human OX₁ or OX₂ receptors.

  • Cell culture medium (e.g., Ham's F12) with supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Synthesized stapled peptides and control orexin peptides.

  • A fluorescence plate reader capable of kinetic reads (e.g., FlexStation).

Procedure:

  • Cell Culture: Culture the CHO-hOX₁ and CHO-hOX₂ cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer.

  • Pharmacological Assay:

    • Establish a baseline fluorescence reading in the plate reader.

    • Add varying concentrations of the stapled peptides or control peptides to the wells.

    • Immediately begin kinetic fluorescence measurements to detect changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the concentration-response curves and fit the data to a sigmoidal dose-response equation to determine the EC₅₀ values.

Visualizations

Experimental Workflow for Stapled Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization resin Start: Rink Amide Resin spps Fmoc Solid-Phase Peptide Synthesis (Incorporate Alkenyl Alanine) resin->spps rcm On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) spps->rcm cleavage Cleavage from Resin & Deprotection rcm->cleavage crude Crude Stapled Peptide cleavage->crude purification RP-HPLC Purification crude->purification ms Mass Spectrometry (Verification) purification->ms bioassay Pharmacological Bioassay (Calcium Mobilization) purification->bioassay data Data Analysis (EC50 Determination) bioassay->data

Caption: Workflow for the synthesis and analysis of stapled peptides.

Orexin Receptor Signaling Pathway

G cluster_receptor Orexin Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors & Second Messengers orexin Orexin Peptide (or Stapled Agonist) ox1r OX1 Receptor orexin->ox1r ox2r OX2 Receptor orexin->ox2r gq Gq ox1r->gq ox2r->gq gi Gi ox2r->gi plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase gi->ac inhibits pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er activates pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases camp ↓ cAMP ac->camp

Caption: Simplified orexin receptor signaling pathways.

References

The Strategic Application of (S)-N-FMoc-2-(6'-heptenyl)alanine in Peptide Stapling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide stapling has emerged as a transformative strategy in medicinal chemistry, enabling the development of conformationally constrained peptides with enhanced therapeutic properties. This guide provides an in-depth technical overview of the role of a specific, non-natural amino acid, (S)-N-FMoc-2-(6'-heptenyl)alanine, in this process. Through the strategic incorporation of this α,α-disubstituted amino acid, researchers can induce and stabilize α-helical secondary structures within peptides, leading to improved proteolytic resistance, increased cell permeability, and enhanced target affinity. This document details the experimental protocols for peptide synthesis and stapling, presents quantitative data from a case study involving orexin receptor agonists, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Peptide Stapling and this compound

Peptides offer significant potential as therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability and low cell membrane permeability. Peptide stapling addresses these limitations by introducing a synthetic brace that locks the peptide into its bioactive α-helical conformation.[1] This is typically achieved through the incorporation of two unnatural amino acids bearing olefinic side chains, which are then covalently linked via a ring-closing metathesis (RCM) reaction.[2]

This compound is a key building block in this technology. Its Fmoc-protected α-amine group makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The α,α-disubstitution enhances helical propensity, while the 6'-heptenyl side chain provides the necessary reactive handle for the ruthenium-catalyzed RCM reaction that forms the hydrocarbon staple.

Core Principles and Workflow

The overall process of generating a stapled peptide using this compound involves a multi-step workflow. This process begins with the design of the peptide sequence, followed by its synthesis incorporating the unnatural amino acid, the on-resin cyclization to form the staple, and finally, cleavage, purification, and characterization of the final product.

G General Workflow for Stapled Peptide Synthesis A Peptide Design & Sequence Selection B Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound A->B C On-Resin Ring-Closing Metathesis (RCM) - Grubbs' Catalyst B->C D Cleavage from Resin & Deprotection C->D E Purification (e.g., HPLC) D->E F Characterization - Mass Spectrometry - Circular Dichroism E->F G Biological Activity Assessment F->G

Caption: General workflow for stapled peptide synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically performed manually using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (standard and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids, use a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF. Allow the coupling reaction to proceed for 1-2 hours.

    • For the incorporation of this compound, a double coupling strategy is recommended to ensure complete reaction. Use a 5-fold excess of the amino acid and coupling reagents and allow each coupling to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM after each coupling step.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

On-Resin Ring-Closing Metathesis (RCM)

Materials:

  • Grubbs' First Generation Catalyst

  • 1,2-Dichloroethane (DCE), degassed

Protocol:

  • Resin Preparation: After the final amino acid coupling, wash the peptidyl-resin with DCM and then with degassed DCE.

  • Catalyst Addition: Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE. Add 0.15-0.3 equivalents of the catalyst solution to the resin.

  • Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DCE and DCM to remove the catalyst.

Peptide Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether, ice-cold

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to ice-cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether.

  • Purification: Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final stapled peptide.

Quantitative Data Presentation

The following data is derived from a study by Karhu et al. (2018), which investigated the use of this compound and other olefin-bearing amino acids to create stapled truncated orexin peptides as orexin receptor agonists.[3]

Table 1: Agonistic Activity of Stapled Orexin Peptides at the OX1 Receptor

Peptide IDStaple PositionsUnnatural Amino Acids UsedEC50 (nM)
Orexin-A (15-33)UnstapledNone100 ± 20
Stapled Peptide 118 and 22(S)-N-Fmoc-2-(4'-pentenyl)alanine>10,000
Stapled Peptide 221 and 25(S)-N-Fmoc-2-(4'-pentenyl)alanine3,000 ± 1,000
Stapled Peptide 3 21 and 25 This compound & (S)-N-Fmoc-2-(3'-butenyl)alanine >10,000
Stapled Peptide 424 and 28(S)-N-Fmoc-2-(4'-pentenyl)alanine>10,000

Data presented as mean ± SEM. EC50 values were determined using a calcium mobilization assay in CHO cells expressing the human OX1 receptor.

Table 2: Helicity of Stapled Peptides

Note: Specific helicity data for the orexin peptides from the Karhu et al. study were not provided in the publicly available information. The following is a representative table demonstrating how such data would be presented.

Peptide ID% Helicity (in PBS)% Helicity (in 50% TFE)
Unstapled Peptide15%45%
Stapled Peptide65%80%

% Helicity is typically determined by circular dichroism (CD) spectroscopy, measuring the mean residue ellipticity at 222 nm.

Visualization of Biological Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway

Stapled orexin peptides, such as those synthesized using this compound, are designed to act as agonists at orexin receptors (OX1R and OX2R), which are G-protein coupled receptors. Activation of these receptors triggers a cascade of intracellular signaling events.

G Orexin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin Stapled Orexin Peptide OX1R OX1 Receptor Orexin->OX1R Binds to Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Orexin receptor signaling pathway.

Experimental Workflow for Assessing Agonist Activity

The agonistic properties of the stapled orexin peptides are typically evaluated using a cell-based calcium mobilization assay.

G Workflow for Calcium Mobilization Assay A CHO cells expressing OX1 receptor B Load cells with a calcium-sensitive fluorescent dye A->B C Add stapled orexin peptide (agonist) at varying concentrations B->C D Measure fluorescence intensity over time (e.g., using a FlexStation) C->D E Data Analysis: - Plot dose-response curve - Calculate EC50 value D->E

Caption: Workflow for calcium mobilization assay.

Conclusion

This compound is a valuable tool for the synthesis of stapled peptides. Its use in SPPS, coupled with RCM, allows for the generation of conformationally constrained α-helical peptides with potentially enhanced therapeutic properties. The case study of stapled orexin peptides demonstrates the application of this technology in the development of novel receptor agonists. While the introduction of the staple can sometimes lead to a decrease in potency, as seen in the orexin peptide example, it provides a crucial strategy for stabilizing the desired conformation and can be optimized through variations in staple position and linker length. Further research and development in this area hold significant promise for advancing peptide-based therapeutics.

References

The Architect's Guide to a New Class of Therapeutics: An In-Depth Technical Guide to Hydrocarbon Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, protein-protein interactions (PPIs) represent a vast and largely untapped frontier for therapeutic intervention. For decades, the transient and often expansive interfaces of these interactions have rendered them "undruggable" by traditional small molecules. Peptides, with their inherent ability to mimic helical secondary structures frequently found at PPI interfaces, have long been considered promising candidates. However, their therapeutic potential has been hampered by poor metabolic stability, low cell permeability, and a propensity to lose their bioactive conformation in physiological environments.

Hydrocarbon stapling has emerged as a transformative chemical biology tool that addresses these limitations, unlocking the potential of peptides to modulate intracellular targets. This technique involves the introduction of a synthetic, all-hydrocarbon brace ("staple") that locks a peptide into its bioactive α-helical conformation.[1] This conformational constraint not only enhances binding affinity to the target protein but also confers remarkable resistance to proteolytic degradation and facilitates cellular uptake.[2][3][4] This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of hydrocarbon stapled peptides in modern drug discovery.

Core Principles of Hydrocarbon Stapling

The fundamental concept behind hydrocarbon stapling is the covalent linkage of two amino acid side chains within a peptide, thereby forming a macrocycle.[1] This is most commonly achieved through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based catalysts, such as Grubbs' catalyst.[5][6] The process begins with the incorporation of non-natural amino acids bearing olefinic side chains at specific positions within the peptide sequence during solid-phase peptide synthesis (SPPS).[7]

The placement of these olefin-bearing amino acids is critical for effective stapling. To stabilize an α-helix, the amino acids are typically positioned at i and i+3, i and i+4, or i and i+7 residues apart.[7] This spacing ensures that the reactive side chains are on the same face of the helix, allowing for efficient intramolecular cyclization. The resulting hydrocarbon staple acts as a structural reinforcement, pre-organizing the peptide into a stable helical conformation.[6]

Advantages of Hydrocarbon Stapled Peptides

The introduction of a hydrocarbon staple imparts several advantageous properties to peptides, making them more drug-like:

  • Enhanced Helicity: The staple constrains the peptide backbone, significantly increasing its α-helical content even in aqueous solutions where unstapled peptides would adopt a random coil conformation.[8][9]

  • Increased Proteolytic Resistance: By locking the peptide into a helical fold, the amide bonds of the backbone are shielded from the action of proteases, leading to a substantially longer half-life in biological fluids.[2][3]

  • Improved Cell Permeability: The hydrocarbon staple increases the overall hydrophobicity of the peptide, which, in conjunction with the stabilized helical structure, facilitates its passage across the cell membrane, often via endocytic pathways.[10][11][12]

  • Higher Target Affinity: By pre-paying the entropic penalty of folding into the bioactive conformation, stapled peptides can exhibit significantly higher binding affinities for their target proteins compared to their linear counterparts.[5]

Data Presentation: A Comparative Analysis of Stapled Peptides

The following tables summarize key quantitative data for a selection of hydrocarbon stapled peptides from the literature, providing a comparative view of their biophysical and pharmacological properties.

Table 1: Helicity of Representative Stapled Peptides

Peptide Name/TargetStaple Type (i, i+n)% Helicity (Stapled)% Helicity (Unstapled)Measurement Method
BIM SAHB i, i+4HighLowCircular Dichroism
p53-derived peptide i, i+7~90%LowCircular Dichroism
hACE2-derived peptide i, i+4up to 53.5%LowCircular Dichroism[13]
B1-Leu derivative i, i+4 / i, i+7Significantly IncreasedLowCircular Dichroism
IGFBP-3 derived peptide i, i+4~50%≤20%Circular Dichroism[14]

Table 2: Binding Affinity of Stapled Peptides to Their Targets

Peptide Name/TargetStaple Type (i, i+n)Binding Affinity (Ki/IC50)Target ProteinMeasurement Method
BIM SAHB i, i+4Improved affinityBCL-2 family proteinsFluorescence Polarization
p53-derived peptide i, i+7High nMhDM2Fluorescence Polarization
meta-methoxy derivative Double Strain-Promoted8.5 ± 1.9 nMMDM2Fluorescence Polarization[4]
meta-fluoro derivative Double Strain-Promoted17.3 ± 7.7 nMMDM2Fluorescence Polarization[4]

Table 3: Proteolytic Stability of Stapled Peptides

Peptide Name/TargetStaple Type (i, i+n)Half-life (Stapled)Half-life (Unstapled)Protease
Generic Stapled Peptide i, i+49-fold longerShorterChymotrypsin
B1-Leu derivative i, i+4 / i, i+7Markedly improvedRapidly degradedVarious proteases
p53-derived peptide i, i+7> 24 hours< 30 minutesTrypsin

Table 4: Cellular Uptake of Stapled Peptides

Peptide Name/TargetStaple Type (i, i+n)Cellular UptakeCell LineMeasurement Method
FITC-labeled peptide i, i+4EfficientMDA-MB-231Fluorescence Microscopy[15]
TMR-labeled peptides i, i+4Efficient, nuclear localizationMDA-MB-231Confocal Microscopy[14]
Various stapled peptides i, i+4 and i, i+7Varies with staple and chargeU2OSHigh-throughput Epifluorescence Microscopy[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of hydrocarbon stapled peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Olefin-Bearing Peptides
  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids (including the non-natural olefin-bearing amino acids) to the deprotected N-terminus. Use a coupling reagent such as HCTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[16] The coupling reaction is typically carried out for 30-60 minutes.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection to reveal the N-terminal amine.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
  • Resin Swelling: Swell the resin-bound linear peptide in an anhydrous and degassed solvent, typically 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]

  • Catalyst Preparation: Prepare a solution of a first-generation Grubbs' catalyst in the reaction solvent. For a typical reaction, use 5-20 mol% of the catalyst relative to the peptide on the resin.[6]

  • RCM Reaction: Add the catalyst solution to the swollen resin under an inert atmosphere (e.g., nitrogen or argon).[6] Agitate the reaction mixture at room temperature for 2-24 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing it by mass spectrometry.[6]

  • Washing: Upon completion, thoroughly wash the resin with the reaction solvent to remove the ruthenium catalyst.[6]

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3]

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.[6]

  • Purification: Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][17][18][19]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.[3]

Protocol 4: Biophysical and Biological Characterization
  • Circular Dichroism (CD) Spectroscopy for Helicity Assessment:

    • Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[8][20]

    • Acquire CD spectra in the far-UV region (typically 190-260 nm) using a CD spectrometer.[20]

    • Calculate the percent helicity from the mean residue ellipticity at 222 nm.[21]

  • Fluorescence Polarization (FP) for Binding Affinity:

    • Label a tracer peptide (often the unstapled version or a known binder) with a fluorescent probe.

    • In a multi-well plate, mix a constant concentration of the target protein and the fluorescently labeled tracer peptide.[22][23][24][25][26]

    • Add increasing concentrations of the unlabeled stapled peptide (the competitor).

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the stapled peptide.

    • Calculate the IC50 or Ki value from the resulting competition curve.[8]

  • Proteolytic Stability Assay:

    • Incubate the stapled peptide and its unstapled counterpart at a known concentration in a buffer containing a specific protease (e.g., chymotrypsin, pepsin, or proteinase K).[8]

    • At various time points, quench the reaction and analyze the amount of intact peptide remaining by LC-MS.[8]

    • Determine the half-life of each peptide under the given conditions.[2]

  • Cellular Uptake Assay:

    • Label the stapled peptide with a fluorescent dye (e.g., FITC or TMR).[14][15][27][28]

    • Incubate cultured cells with the fluorescently labeled peptide for a defined period.[27]

    • Wash the cells to remove extracellular peptide.

    • Visualize and quantify cellular uptake using fluorescence microscopy, confocal microscopy, or flow cytometry.[14][15][29]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of hydrocarbon stapled peptides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical & Biological Characterization SPPS Solid-Phase Peptide Synthesis (with olefinic amino acids) RCM On-Resin Ring-Closing Metathesis SPPS->RCM Cleavage Cleavage & Deprotection RCM->Cleavage Purification HPLC Purification Cleavage->Purification Helicity Helicity Assessment (Circular Dichroism) Purification->Helicity Binding Binding Affinity (Fluorescence Polarization) Purification->Binding Stability Proteolytic Stability (LC-MS Assay) Purification->Stability Uptake Cellular Uptake (Fluorescence Microscopy) Purification->Uptake logical_relationships Stapling Hydrocarbon Stapling Conformation α-Helical Conformation Stabilized Stapling->Conformation Proteolysis Resistance to Proteolytic Degradation Conformation->Proteolysis Permeability Enhanced Cell Permeability Conformation->Permeability Affinity Increased Target Binding Affinity Conformation->Affinity Therapeutic Therapeutic Potential for Intracellular PPIs Proteolysis->Therapeutic Permeability->Therapeutic Affinity->Therapeutic p53_mdm2_pathway p53 p53 MDM2 MDM2 p53->MDM2 Binds Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Degradation Ubiquitination & Degradation of p53 MDM2->Degradation Degradation->p53 Inhibits StapledPeptide Stapled Peptide (p53 Mimetic) StapledPeptide->MDM2 Inhibits Binding

References

An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide research and drug development. We will delve into the core principles, detailed experimental protocols, and critical considerations for researchers in academia and the pharmaceutical industry.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. This method, favored for its mild reaction conditions, relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The side chains of the amino acids are protected by acid-labile groups, which remain intact during the synthesis and are removed in the final cleavage step. This orthogonal protection scheme is a key feature of Fmoc-SPPS.

The synthesis begins with the selection of a suitable resin, which depends on whether the C-terminus of the final peptide is a carboxylic acid or an amide. The first Fmoc-protected amino acid is then attached to this resin. The cyclical process of deprotection and coupling is then initiated. In each cycle, the Fmoc group is removed from the N-terminal amino acid, followed by the coupling of the next activated Fmoc-amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS hinges on a series of well-defined chemical reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimizing the synthesis process.

2.1. Fmoc Group Deprotection

The removal of the Fmoc protecting group is achieved through a β-elimination reaction facilitated by a secondary amine base, most commonly piperidine. The reaction proceeds in two steps: first, the base abstracts the acidic proton on the C9 position of the fluorenyl ring. This is followed by a β-elimination that releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct and driving the reaction to completion.

2.2. Peptide Bond Formation (Coupling)

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. This is typically achieved using a variety of coupling reagents. Common classes of coupling reagents include carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) and onium salts (e.g., HBTU, HATU, HCTU). These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that is readily attacked by the free N-terminal amine of the growing peptide chain on the resin. Additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are often included to accelerate the coupling reaction and suppress side reactions, such as racemization.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for various aspects of the synthesis.

Table 1: Common Resins for Fmoc-SPPS

Resin NameC-Terminal Functional GroupTypical Loading Capacity (mmol/g)
Wang ResinCarboxylic Acid0.3 - 1.0
2-Chlorotrityl Chloride ResinCarboxylic Acid (with option for protected peptide cleavage)1.0 - 2.0
Rink Amide ResinAmide0.3 - 0.8

Data compiled from multiple sources.

Table 2: Standard Fmoc Deprotection Conditions

ReagentConcentrationReaction Time
Piperidine in DMF20% (v/v)2 x 5-10 minutes
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)2 x 2-5 minutes

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate deprotection but may increase the risk of side reactions like aspartimide formation.

Table 3: Common Coupling Reagents in Fmoc-SPPS

ReagentClassActivator/AdditiveTypical Coupling Time
HBTU/DIPEAAminium SaltDIPEA (base)15 - 60 minutes
HATU/DIPEAAminium SaltDIPEA (base)15 - 60 minutes
HCTU/DIPEAAminium SaltDIPEA (base)15 - 60 minutes
DIC/OxymaCarbodiimideOxyma (additive)30 - 120 minutes

Note: Coupling times can vary significantly depending on the specific amino acids being coupled.

Table 4: Common Cleavage Cocktails for Final Deprotection

Reagent CocktailTarget ResiduesScavengersTypical Cleavage Time
TFA/TIS/H₂O (95:2.5:2.5)General purpose, for peptides without sensitive residuesTriisopropylsilane (TIS), Water1.5 - 3 hours
TFA/TIS/EDT/H₂O (94:1:2.5:2.5)For peptides containing CysTIS, Ethanedithiol (EDT), Water1.5 - 3 hours
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For complex peptides with multiple sensitive residuesPhenol, Water, Thioanisole, EDT1.5 - 4 hours

TFA: Trifluoroacetic acid. Scavengers are crucial to prevent the reattachment of cleaved protecting groups to sensitive amino acid side chains.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

  • Weighing the Resin: Weigh the appropriate amount of resin based on the desired synthesis scale and the resin's loading capacity.

  • Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

  • Swelling: Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

Protocol 2: Fmoc Deprotection

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • First Deprotection: Add the deprotection solution to the swollen and washed resin. Agitate gently for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.

Protocol 3: Amino Acid Coupling

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF. Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 30-120 minutes at room temperature. The exact time will depend on the amino acids being coupled.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.

  • Cleavage Cocktail: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 4).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Gently agitate the mixture at room temperature for 1-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Visualizing the Process and Troubleshooting

The following diagrams illustrate the key workflows and mechanisms in Fmoc-SPPS.

Fmoc_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cycle->Deprotection Next Cycle FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final Cycle Wash3 DMF & DCM Wash FinalDeprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine1 Piperidine (Base) Dibenzofulvene Dibenzofulvene (DBF) Carbanion->Dibenzofulvene Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine Adduct DBF-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Piperidine2 Piperidine (Scavenger)

Caption: The mechanism of Fmoc deprotection by piperidine.

SPPS_Troubleshooting Problem Problem Detected (e.g., Low Yield, Impurities) IncompleteCoupling Incomplete Coupling? Problem->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection? IncompleteCoupling->IncompleteDeprotection No Sol_Coupling1 Increase coupling time IncompleteCoupling->Sol_Coupling1 Yes SideReaction Side Reaction? IncompleteDeprotection->SideReaction No Sol_Deprotection1 Increase deprotection time IncompleteDeprotection->Sol_Deprotection1 Yes Sol_SideReaction1 Optimize scavenger cocktail for cleavage SideReaction->Sol_SideReaction1 Yes Sol_Coupling2 Use a stronger coupling reagent Sol_Coupling1->Sol_Coupling2 Sol_Coupling3 Double couple difficult residues Sol_Coupling2->Sol_Coupling3 Sol_Deprotection2 Use a stronger base (e.g., DBU) Sol_Deprotection1->Sol_Deprotection2 Sol_SideReaction2 Check for aspartimide formation (use modified conditions) Sol_SideReaction1->Sol_SideReaction2 Sol_SideReaction3 Check for racemization (use appropriate coupling for Cys/His) Sol_SideReaction2->Sol_SideReaction3

Alkenyl Amino Acids for Peptide Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of alkenyl amino acids for peptide modification, a technique that has revolutionized the development of stabilized peptides with enhanced therapeutic potential. This document details the synthesis of these non-natural amino acids, their incorporation into peptide chains, and the subsequent chemical modifications that enable the creation of structurally constrained and biologically active peptides. Particular focus is given to hydrocarbon-stapled peptides, which have emerged as a promising class of molecules for targeting challenging intracellular protein-protein interactions (PPIs).

Introduction to Alkenyl Amino Acid-Modified Peptides

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability, low cell permeability, and a lack of stable secondary structure in solution. The incorporation of alkenyl amino acids into peptides, followed by intramolecular cross-linking, addresses these limitations by introducing a covalent brace that locks the peptide into its bioactive conformation, typically an α-helix.[1][2][3] This process, known as peptide stapling, enhances proteolytic resistance, improves cell penetration, and increases target affinity.[1][2][4]

The most common application of alkenyl amino acids in peptide modification is the formation of all-hydrocarbon staples via ring-closing metathesis (RCM).[1][5] This technique utilizes ruthenium-based catalysts to form a carbon-carbon double bond between two alkenyl side chains, creating a cyclic constraint.[1][5] The resulting "stapled" peptides have shown significant promise in modulating PPIs involved in various diseases, including cancer.[2][4][6]

Synthesis of Alkenyl Amino Acids

The foundation of peptide modification with alkenyl groups lies in the availability of chiral α-alkenyl α-amino acids. Several synthetic routes have been developed to produce these crucial building blocks with high enantioselectivity.

Enantioselective Synthesis via N-H Insertion

A highly efficient method for synthesizing α-alkenyl α-amino acids involves a cooperative catalysis approach using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids.[7][8] This reaction facilitates the N-H insertion of a vinyldiazoacetate with a carbamate.[7][8]

Key Features:

  • High Yields: 61-99%[7][8]

  • Excellent Enantioselectivity: 83-98% ee[7][8]

  • Broad Substrate Scope [7][8]

  • Mild Reaction Conditions [7][8]

Substrate (Vinyldiazoacetate)Catalyst Loading (Rh2(OAc)4/SPA)SolventTime (h)Yield (%)ee (%)
Ethyl 2-diazo-3-butenoate1 mol% / 2 mol%Toluene0.59595
Methyl 2-diazo-3-phenylpropenoate1 mol% / 2 mol%Toluene19298
tert-Butyl 2-diazo-4-pentenoate1 mol% / 2 mol%Toluene0.59996

Table 1: Representative Quantitative Data for Enantioselective N-H Insertion. [7][8]

Synthesis of Chiral Alkenyl Cyclopropane Amino Acids

To further expand the structural diversity of modified peptides, chiral alkenyl-containing cyclopropane amino acids have been synthesized.[9][10] These building blocks introduce additional conformational constraints. The synthesis typically involves a two-step olefination and cyclopropanation procedure.[9][10]

Incorporation of Alkenyl Amino Acids into Peptides

The most common method for incorporating alkenyl amino acids into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[2][6][11] This allows for the precise placement of the non-natural amino acids at specific positions within the peptide chain, which is crucial for effective stapling.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing two alkenyl amino acid residues.

Materials:

  • Rink Amide resin[12]

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected alkenyl amino acids (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine)[13]

  • Coupling reagents: HBTU, HOBt, DIPEA[12]

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM[14]

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O[5]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating the Fmoc-protected alkenyl amino acids at the desired positions (e.g., i and i+4 or i and i+7).[1][3]

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • N-terminal Acetylation (Optional): Treat the resin with a mixture of acetic anhydride:DIPEA:DMF (1:2:3) for 30 minutes to cap the N-terminus.[9]

SPPS_Workflow cluster_cycle Synthesis Cycle Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Repeat Repeat for next Amino Acid Kaiser->Repeat Negative Repeat->Deprotect FinalDeprotect Final Fmoc Deprotection Acetylate N-terminal Acetylation (Optional) FinalDeprotect->Acetylate End Peptide-on-Resin Ready for Metathesis Acetylate->End RCM_Workflow Start Start with Peptide-on-Resin Swell Swell Resin in Anhydrous/Degassed Solvent Start->Swell AddCatalyst Add Grubbs' Catalyst (Inert Atmosphere) Swell->AddCatalyst React Agitate at Room Temp (2-4 hours) AddCatalyst->React Monitor Monitor by HPLC-MS of Cleaved Aliquot React->Monitor Monitor->React Incomplete Wash Wash Resin (DCE/DCM, DMF, DCM) Monitor->Wash Complete End Stapled Peptide-on-Resin Wash->End Signaling_Pathway_Inhibition cluster_ppi Protein-Protein Interaction P1 Protein 1 P2 Protein 2 P1->P2 Binding Downstream Downstream Signaling P2->Downstream Disease Disease Progression Downstream->Disease StapledPeptide Stapled Peptide (Mimic of P1 helix) StapledPeptide->P2 Inhibits Binding

References

Unlocking the Undruggable: A Technical Guide to the Discovery and Significance of Stapled Alpha-Helical Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: For decades, a vast landscape of compelling therapeutic targets, particularly those governed by intracellular protein-protein interactions (PPIs), remained beyond the reach of conventional small molecules and large biologics. The discovery of stapled alpha-helical peptides represents a paradigm shift, providing a novel modality engineered to systematically address this challenge. By introducing a synthetic hydrocarbon "staple," these peptides are locked into their bioactive alpha-helical conformation. This structural reinforcement imparts remarkable properties, including enhanced target affinity, resistance to proteolytic degradation, and the crucial ability to penetrate cell membranes to engage intracellular targets. This guide provides an in-depth exploration of the discovery, core principles, and profound significance of stapled peptides, offering researchers and drug development professionals a technical overview of their synthesis, characterization, and application in targeting critical disease pathways.

The "Undruggable" Target Problem: A Therapeutic Frontier

The landscape of human disease is intricately mapped by complex signaling networks, a great number of which are mediated by protein-protein interactions (PPIs). These interactions, often characterized by large, flat, and featureless interfaces, have historically been deemed "undruggable" by traditional therapeutic modalities.[1][2] Small molecules are typically too small to effectively disrupt these expansive surfaces, while large biologics like antibodies are generally cell-impermeable and thus restricted to extracellular targets.[2][3]

The alpha-helix is one of the most common secondary structures in proteins and frequently serves as a critical recognition motif at the heart of many PPIs.[1] While synthetic peptides mimicking these helical domains are logical candidates for PPI inhibitors, their therapeutic potential has been severely hampered by two intrinsic flaws: rapid degradation by proteases and an inability to maintain their bioactive helical structure when isolated from the parent protein.[4][5] This lack of structural stability also prevents them from efficiently crossing cell membranes to reach their intracellular targets.[3][4]

Discovery and Innovation: The Genesis of the Stapled Peptide

In the late 1990s and early 2000s, the pioneering work of Gregory Verdine, Stanley Korsmeyer, and Loren Walensky at Harvard University provided a groundbreaking solution to these challenges.[6] They developed a chemical strategy termed "hydrocarbon stapling" to enforce and stabilize the alpha-helical conformation of synthetic peptides.[7][8]

The core innovation involves replacing two amino acids on the same face of a peptide helix with non-natural, olefin-bearing amino acids. These amino acids are then covalently linked—or "stapled"—using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[3][9][10] This all-hydrocarbon staple acts as a structural brace, locking the peptide into its bioactive helical shape.[11] This seminal work demonstrated that stapled peptides were not only helical but also remarkably resistant to proteases and capable of penetrating cells to engage their intracellular targets, thereby inducing a biological response.[1][6][8] This discovery effectively created a new class of therapeutics capable of bridging the gap between small molecules and biologics.[3]

Core Principles of Stapled Peptide Design

The design and synthesis of a stapled peptide is a systematic process aimed at mimicking a native alpha-helical protein interface. The workflow involves identifying the target PPI, designing the peptide sequence, synthesizing and stapling the peptide, and finally, characterizing its structure and function.

Stapled_Peptide_Workflow cluster_0 Design & Synthesis cluster_1 Characterization & Validation A Identify Target PPI & Key Helical Domain B Select Stapling Position (e.g., i, i+4 or i, i+7) A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D On-Resin Ring-Closing Metathesis (RCM) C->D E Cleavage & Purification D->E F Confirm Helicity (Circular Dichroism) E->F Purified Peptide G Assess Target Binding (Fluorescence Polarization) F->G H Evaluate Cell Permeability (Confocal Microscopy) G->H I In Vitro & In Vivo Functional Assays H->I

Caption: General workflow for the design and validation of stapled peptides.

The placement of the staple is critical. To maintain the helix, the linked amino acids must be on the same face of the helix.[12][13] Given that a standard alpha-helix has 3.6 residues per turn, staples are typically installed between residues at the i and i+4 positions (spanning one helical turn) or the i and i+7 positions (spanning two helical turns).[12][13] The staple is strategically placed on the solvent-exposed face of the helix to avoid disrupting the key binding residues that interact with the target protein.[12]

Significance and Applications in Drug Discovery

Stapled peptides have unlocked numerous high-value intracellular targets, particularly in oncology. Two of the most prominent examples are the reactivation of the p53 tumor suppressor pathway and the direct induction of apoptosis by targeting the BCL-2 family of proteins.

Reactivating Tumor Suppressor Pathways: The p53-MDM2/MDMX Axis

The p53 protein is a critical tumor suppressor, often called the "guardian of the genome," that is functionally inactivated in over half of all human cancers.[14][15] In many cancers with wild-type p53, its function is suppressed by overexpression of its negative regulators, MDM2 and MDMX.[14][16] These proteins bind to the N-terminal alpha-helical domain of p53, targeting it for degradation.

Disrupting the p53-MDM2/MDMX interaction with a therapeutic agent can restore p53 function, triggering cell-cycle arrest and apoptosis in cancer cells.[14] Stapled peptides designed to mimic the p53 helical domain have proven to be potent dual inhibitors of both MDM2 and MDMX.[14][17]

p53_MDM2_Pathway cluster_0 Normal Cell Stress Response cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2/MDMX p53->MDM2 Binding & Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis p53_c p53 MDM2_c MDM2/MDMX (Overexpressed) p53_c->MDM2_c Excessive Degradation (p53 Inactivation) Tumor Growth Tumor Growth MDM2_c->Tumor Growth StapledPeptide Stapled Peptide (e.g., ATSP-7041) MDM2_t MDM2/MDMX StapledPeptide->MDM2_t High-Affinity Binding p53_t p53 (Stabilized) p53_t->MDM2_t Interaction Blocked Apoptosis Restored Apoptosis Restored p53_t->Apoptosis Restored

Caption: Inhibition of the p53-MDM2/MDMX interaction by a stapled peptide.
Inducing Apoptosis: Targeting the BCL-2 Protein Family

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[7] Anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) prevent cell death by sequestering pro-apoptotic "BH3-only" proteins (e.g., BID, BIM, PUMA).[7][16] Many cancers survive by overexpressing these anti-apoptotic proteins.

Stapled peptides that mimic the alpha-helical BH3 domain of pro-apoptotic proteins, known as Stabilized Alpha-Helix of BCL-2 Domains (SAHBs), can bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins.[7][8] This displaces the natural pro-apoptotic activators, initiating the downstream caspase cascade and leading to selective cancer cell death.[7][18]

BCL2_Apoptosis_Pathway cluster_0 Cancer Cell Survival cluster_1 Therapeutic Intervention Bcl2 Anti-apoptotic BCL-2 (e.g., BCL-xL) BH3 Pro-apoptotic BH3 (e.g., BID, BIM) Bcl2->BH3 Sequesters BaxBak BAX / BAK BH3->BaxBak Cannot Activate Apoptosis Apoptosis BaxBak->Apoptosis Blocked SAHB Stapled BH3 Peptide (SAHB) Bcl2_t Anti-apoptotic BCL-2 SAHB->Bcl2_t Binds & Inhibits BH3_t Pro-apoptotic BH3 (Released) Bcl2_t->BH3_t Displaced BaxBak_t BAX / BAK BH3_t->BaxBak_t Activates Apoptosis_t Apoptosis BaxBak_t->Apoptosis_t Initiated

Caption: Modulation of the BCL-2 apoptosis pathway by a stapled BH3 peptide.

Quantitative Analysis of Stapled Peptide Performance

The success of stapled peptides is underpinned by quantifiable improvements in their biophysical and pharmacological properties compared to their linear counterparts. The following tables summarize key performance data for well-characterized stapled peptides targeting the p53-MDM2/MDMX and BCL-2 pathways.

Table 1: Performance of p53-MDM2/MDMX Targeting Peptides

Peptide Target(s) Binding Affinity (Kd or Ki, nM) Cellular Activity (IC50, µM) Helicity (%) Reference(s)
ATSP-7041 MDM2 & MDMX MDM2: 23 nMMDMX: 55 nM SJSA-1: 0.88 Not Reported [12][17]
SAH-p53-8 MDM2 & MDMX MDM2: 3.9 nMMDMX: 95 nM Not Reported Not Reported [12]

| Nutlin-3a (Small Molecule) | MDM2 | MDM2: 90 nMMDMX: No Binding | SJSA-1: 0.11 | N/A |[12] |

Table 2: Performance of BCL-2 Family Targeting Peptides (SAHBs)

Peptide Target(s) Binding Affinity (Kd or Ki, nM) Helicity (%) Notes Reference(s)
BID SAHBA BCL-xL, BCL-2 BCL-xL: 180 nM 75% Cell-permeable, induces apoptosis in leukemia cells. [8]
Unstapled BID BCL-xL, BCL-2 BCL-xL: 4100 nM 15% Poor affinity and helicity compared to stapled version. [8]
BAD pSAHB-2 BCL-xL BCL-xL: ~50 nM Not Reported Photoreactive version for target capture. [19]

| Engineered Stapled Peptide | BCL-xL | ~10 nM | Not Reported | >100-fold selectivity vs. other BCL-2 members. |[5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of stapled peptides, representing a standard workflow in the field.

Protocol: Synthesis of Stapled Peptides

This protocol describes the synthesis of a hydrocarbon-stapled peptide using Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin RCM.[20][21]

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc-SPPS Cycle (Chain Elongation):

    • Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • Coupling: Couple the next Fmoc-protected amino acid (including the non-natural olefin-bearing amino acids at desired positions) using a coupling agent like HBTU/HOBt and a base like DIEA in DMF. Allow to react for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.

  • On-Resin Ring-Closing Metathesis (RCM): [3][20]

    • Wash the peptide-resin extensively with DCM.

    • Prepare a 5-10 mM solution of 1st Generation Grubbs' Catalyst in 1,2-dichloroethane (DCE).

    • Add the catalyst solution to the resin and agitate under a nitrogen atmosphere for 2 hours at room temperature.

    • Filter off the catalyst solution and wash the resin with DCE.

    • Repeat the catalyst treatment one more time to ensure complete cyclization.

    • Wash the resin thoroughly with DCE (3x), DMF (3x), and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final product by mass spectrometry.

Protocol: Characterization of Alpha-Helicity by Circular Dichroism (CD)

CD spectroscopy is the standard method for assessing the secondary structure and confirming the alpha-helical content of stapled peptides.[18][22][23]

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance below 200 nm.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance of aromatic residues if present. Accurate concentration is critical for calculating molar ellipticity.

  • Instrument Setup:

    • Use a calibrated CD spectrophotometer.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for better signal-to-noise).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (CD signal in mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

    • Analyze the resulting spectrum. A characteristic alpha-helical spectrum shows double minima at approximately 222 nm and 208 nm, and a strong maximum around 192 nm.

    • Estimate the percentage of alpha-helicity using deconvolution algorithms or the mean residue ellipticity at 222 nm.

Protocol: Determination of Target Binding Affinity by Fluorescence Polarization (FP)

FP is a solution-based technique used to measure the binding affinity (Kd) between a fluorescently labeled peptide and a larger target protein.[24][25]

  • Reagent Preparation:

    • Fluorescent Tracer: Synthesize or procure a fluorescently labeled version of the stapled peptide (e.g., N-terminally labeled with fluorescein). The tracer's concentration should be kept low (e.g., 5-10 nM) and well below the expected Kd.

    • Target Protein: Prepare a dilution series of the purified target protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).

    • Competitor Peptide: For competitive assays, prepare a dilution series of the unlabeled stapled peptide.

  • Direct Binding Assay (to determine Kd):

    • In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent tracer to each well.

    • Add increasing concentrations of the target protein to the wells. Include wells with tracer only (for minimum polarization) and buffer controls.

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the mP values against the logarithm of the protein concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) or a one-site binding model using software like GraphPad Prism.

    • The Kd is the concentration of the target protein at which 50% of the fluorescent tracer is bound.

Protocol: Assessment of Cell Permeability by Confocal Microscopy

This method provides qualitative and semi-quantitative visualization of peptide uptake into live cells.[14][26]

  • Cell Preparation:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) onto glass-bottom confocal dishes or multi-well plates. Allow them to adhere and grow overnight to ~70% confluency.

  • Peptide Incubation:

    • Prepare a solution of the fluorescently labeled stapled peptide (e.g., FITC-labeled) in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the peptide-containing medium.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Cell Staining and Washing:

    • (Optional) In the last 15 minutes of incubation, add a nuclear stain like Hoechst 33342 to visualize the cell nuclei.

    • Aspirate the peptide-containing medium.

    • Gently wash the cells three times with ice-cold PBS to remove any non-internalized, membrane-bound peptide.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • Imaging:

    • Visualize the cells using a confocal laser scanning microscope.

    • Acquire images using separate channels for the peptide (e.g., FITC) and the nucleus (e.g., DAPI/Hoechst).

    • Capture Z-stack images to confirm that the fluorescent signal is intracellular and not just bound to the cell surface.

  • Analysis:

    • Analyze the images to determine the extent and subcellular localization of peptide uptake. Image analysis software can be used to quantify the mean fluorescence intensity per cell for semi-quantitative comparisons.

Conclusion and Future Outlook

Stapled alpha-helical peptides have firmly established themselves as a powerful therapeutic modality, successfully bridging the gap between small molecules and biologics.[3] They provide a rational and effective means to modulate intracellular PPIs that were once considered intractable.[11] The technology has matured significantly, with several stapled peptide drug candidates entering clinical trials, most notably for cancer.[16]

Future innovations will likely focus on developing new stapling chemistries to further enhance stability and cell permeability, exploring novel delivery mechanisms, and expanding the application of this technology beyond oncology into areas such as infectious, metabolic, and neurodegenerative diseases.[11][27] As our understanding of cellular signaling pathways deepens, stapled peptides will remain a critical tool for both dissecting complex biological interactions and developing the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Stapled Peptides Using (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide stapling is a powerful strategy in drug discovery to constrain a peptide's conformation, typically into an α-helix. This conformational restriction can lead to significantly improved pharmacological properties, including increased target affinity, enhanced proteolytic resistance, and improved cell permeability. One common method to achieve this is through all-hydrocarbon stapling, which involves the ring-closing metathesis (RCM) of two unnatural amino acids bearing olefinic side chains.

This document provides detailed application notes and protocols for the synthesis of stapled peptides using (S)-N-FMoc-2-(6'-heptenyl)alanine, a key building block for creating an i, i+4 staple. The protocols described herein are based on established solid-phase peptide synthesis (SPPS) and ruthenium-catalyzed RCM chemistry.

Core Concepts and Workflow

The synthesis of a stapled peptide using this compound follows a multi-step process. It begins with the assembly of the linear peptide on a solid support, incorporating the unnatural amino acid at the desired positions. This is followed by on-resin cyclization via RCM, and finally, cleavage from the resin and purification.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Stapling cluster_2 Final Processing sp1 Resin Swelling sp2 Fmoc Deprotection sp1->sp2 Repeat for each amino acid sp3 Amino Acid Coupling (Standard & Heptenyl-Ala) sp2->sp3 Repeat for each amino acid sp4 Capping (Optional) sp3->sp4 Repeat for each amino acid sp4->sp2 Repeat for each amino acid rcm Ring-Closing Metathesis (RCM) with Grubbs Catalyst sp4->rcm Proceed to Stapling clv Cleavage from Resin & Side-Chain Deprotection rcm->clv pur Purification by RP-HPLC clv->pur char Characterization (LC-MS) pur->char

Caption: General workflow for stapled peptide synthesis.

Data Presentation: A Case Study on Orexin Peptides

To illustrate the application, we will refer to the synthesis of stapled orexin-A₁₅₋₃₃ analogs, as described by Karhu et al. (2018).[1] In this study, this compound was used to create an i, i+4 staple to stabilize the α-helical conformation and assess its impact on orexin receptor agonism.

Table 1: Representative Yields and Purity for Stapled Peptide Synthesis

The following table summarizes typical quantitative data expected from a standard 0.05 mmol synthesis scale. Actual yields may vary based on the peptide sequence and coupling efficiencies.

Stage of SynthesisParameterTypical ValueNotes
Linear Peptide Synthesis Crude Yield60-85%Based on initial resin loading.
Crude Purity70-90%Assessed by analytical RP-HPLC.
Ring-Closing Metathesis Conversion Rate>90%Monitored by LC-MS analysis of a test cleavage.
Final Stapled Peptide Overall Yield10-35%After purification and lyophilization.[2]
Final Purity>95%Determined by analytical RP-HPLC.
Table 2: Biological Activity of Stapled Orexin-A Analogs

This table presents the biological activity data for a stapled orexin-A₁₅₋₃₃ peptide compared to its linear counterpart. The staple was introduced at positions 24 and 28. The non-standard amino acid used was (S)-2-(6'-heptenyl)alanine, here denoted as Xa.

Peptide Sequence (Residues 15-33)Staple PositionReceptorEC₅₀ (nM)
Ac-LAAHIL(Xa)IL(Xa)TFLHWA-NH₂i, i+4 (24, 28)OX₁>1000
Ac-LAAHIL(Xa)IL(Xa)TFLHWA-NH₂i, i+4 (24, 28)OX₂>1000
Ac-LAAHILNILNIALHWA-NH₂ (Unstapled)N/AOX₁0.42
Ac-LAAHILNILNIALHWA-NH₂ (Unstapled)N/AOX₂0.48

Data adapted from Karhu et al., Peptides, 2018.[1] This particular example illustrates that while stapling can successfully be achieved, the position of the staple is critical for biological activity, and not all stapled variants will retain or improve function.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and analysis of stapled peptides using this compound.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide containing two this compound residues at i and i+4 positions.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • HCTU (or other coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, use a 4-fold molar excess of the Fmoc-amino acid, activated with HCTU (3.98 eq) and DIPEA (8 eq) in DMF. Allow to couple for 30-60 minutes.

    • For This compound , a double coupling is recommended. Use a 2 to 4-fold molar excess and allow the first coupling to proceed for 1-2 hours. After washing, repeat the coupling step.[3]

  • Washing: Wash the resin with DMF after each deprotection and coupling step to remove excess reagents.

  • Capping (Optional): After a difficult coupling, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O) to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Modification: After the final amino acid is coupled, the N-terminal Fmoc group can be removed and the peptide can be acetylated on-resin using acetic anhydride and DIPEA, if desired. This is recommended as a free N-terminus can sometimes interfere with the RCM reaction.[3]

G start Start with Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (HCTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 check Final Amino Acid? wash2->check check->deprotect No end Linear Peptide on Resin check->end Yes

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Resin-bound peptide with two heptenyl-alanine residues

  • 1,2-Dichloroethane (DCE), anhydrous

  • Grubbs' 1st Generation Catalyst

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and then with anhydrous DCE.

  • Catalyst Solution: In a separate flask, dissolve Grubbs' 1st Generation Catalyst (typically 10-15 mg for a 0.05 mmol scale synthesis) in anhydrous DCE (e.g., 5 mL).[2]

  • Metathesis Reaction: Add the catalyst solution to the resin. Bubble nitrogen or argon gas through the suspension to create an inert atmosphere and provide gentle agitation. Allow the reaction to proceed at room temperature for 2-4 hours. The solution will typically turn from purple to brown.[3]

  • Reaction Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to check for the completion of the reaction.

  • Washing: After the reaction, drain the catalyst solution and wash the resin extensively with DCE and DMF to remove the ruthenium catalyst. A second treatment with fresh catalyst may be performed if the reaction is incomplete.

Protocol 3: Cleavage, Purification, and Analysis

This protocol details the final steps to obtain the pure stapled peptide.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Reverse-phase HPLC system (preparative and analytical)

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add the cocktail to the dried resin and stir for 2-3 hours at room temperature.[3]

  • Precipitation: Filter the cleavage solution to remove the resin beads. Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and allow the crude peptide pellet to air dry.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using preparative reverse-phase HPLC with a C18 column. Use a gradient of water and ACN, both containing 0.1% TFA.

    • Collect fractions corresponding to the desired product peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight of the product by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Conclusion

The synthesis of stapled peptides using this compound is a robust and reproducible method for generating conformationally constrained peptides. By following these detailed protocols, researchers can effectively produce high-purity stapled peptides for various applications in chemical biology and drug development. Careful optimization of coupling and metathesis steps, along with rigorous purification, is key to obtaining high-quality material for subsequent biological evaluation.

References

Protocol for the Incorporation of (S)-N-FMoc-2-(6'-heptenyl)alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Fmoc-2-(6'-heptenyl)alanine is an unnatural amino acid crucial for the synthesis of hydrocarbon-stapled peptides. This technique is employed to constrain peptides into an α-helical conformation, thereby enhancing their metabolic stability, cell permeability, and binding affinity to their targets.[1][2] The incorporation of this sterically hindered amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized protocols to ensure high coupling efficiency and peptide purity. This document provides a detailed protocol for the successful incorporation of this compound using Fmoc/tBu chemistry, covering resin loading, coupling, deprotection, ring-closing metathesis (RCM), and final cleavage.

Materials and Reagents

  • This compound

  • Fmoc-Rink Amide resin or other suitable resin

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Ring-Closing Metathesis (RCM) Catalyst: Grubbs' First Generation Catalyst

  • RCM Solvent: 1,2-Dichloroethane (DCE), degassed

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

Data Presentation

Comparison of Coupling Reagents for this compound

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids. Below is a summary of commonly used coupling reagents and their recommended conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Reported EfficiencyReference
HCTU 1 : 1.95 : 25 - 30High[3]
HATU 1 : 0.95 : 25 - 30Very High[3][4]
PyBOP 1 : 1 : 230 - 120High[5]

Note: Coupling times can be extended or a double coupling protocol can be employed for difficult sequences.

Fmoc Deprotection Conditions

Standard Fmoc deprotection conditions are generally effective. However, for sterically hindered residues, monitoring the deprotection is recommended.

Deprotection ReagentTreatmentDuration (min)Notes
20% Piperidine in DMF1st Treatment1 - 3Initial rapid deprotection.
20% Piperidine in DMF2nd Treatment10 - 15Ensures complete removal of the Fmoc group.
Cleavage Cocktail Composition and Yield

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a standard TFA-based cocktail.

Cleavage Cocktail (v/v/v)Duration (hours)Expected Crude YieldNotes
TFA / TIS / H₂O (95:2.5:2.5)2 - 3>70%A general-purpose cocktail suitable for most peptides.
TFA / Phenol / H₂O / TIS (88:5:5:2)2HighPhenol can act as a scavenger for released protecting groups.[5]

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection (Initial)
  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Amino Acid Coupling

This protocol describes the coupling of a standard Fmoc-amino acid. For the incorporation of this compound, refer to the notes on handling sterically hindered residues.

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU (or another suitable coupling reagent) in DMF.

  • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times).

Note on Incorporating this compound: Due to the steric hindrance of this unnatural amino acid, a standard coupling protocol may result in incomplete acylation. To ensure a high coupling yield, the following modifications are recommended:

  • Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.

  • Extended Coupling Time: Increase the coupling time to 4 hours or overnight.

  • Choice of Reagents: Utilize a more potent coupling reagent such as HATU.[3][4]

Iterative Deprotection and Coupling

Repeat steps 4.2 and 4.3 for each subsequent amino acid in the peptide sequence.

On-Resin Ring-Closing Metathesis (RCM)
  • After the full peptide sequence containing two this compound residues is assembled, ensure the N-terminus is protected (e.g., with the Fmoc group or acetylated).

  • Wash the resin with DCM to remove DMF.

  • Swell the resin in degassed 1,2-dichloroethane (DCE).

  • In a separate vial, dissolve 0.15-0.2 equivalents of Grubbs' First Generation catalyst in degassed DCE to form a 10 mM solution.[6]

  • Add the catalyst solution to the resin suspension.

  • Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.[6]

  • Repeat the catalyst addition and reaction for another 2 hours to ensure complete cyclization.[6]

  • Drain the catalyst solution and wash the resin thoroughly with DCE (3 times) and DCM (5 times).

Final Fmoc Deprotection

If the N-terminus is Fmoc-protected, perform a final deprotection as described in step 4.2.

Cleavage and Deprotection
  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity of the final product by mass spectrometry.

Visualization of the Experimental Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HCTU/DIPEA or HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes rcm On-Resin RCM (Grubbs' Catalyst in DCE) repeat->rcm No wash3 Wash (DCE, DCM) rcm->wash3 final_deprotection Final Fmoc Deprotection (if necessary) wash3->final_deprotection cleavage Cleavage & Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification & Analysis (RP-HPLC, MS) precipitation->purification end End: Purified Stapled Peptide purification->end

Caption: Workflow for SPPS of hydrocarbon-stapled peptides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency of this compound Steric hindrance.Use a stronger coupling reagent (e.g., HATU). Perform a double coupling. Increase coupling time.
Incomplete RCM Inactive catalyst. Insufficient catalyst.Use fresh Grubbs' catalyst. Ensure an inert atmosphere. Repeat the catalyst addition.
Side Products during Cleavage Scavenger-sensitive residues (e.g., Trp, Met, Cys).Use an appropriate cleavage cocktail with additional scavengers (e.g., EDT, thioanisole).
Peptide Aggregation Hydrophobic sequences.Use NMP as a solvent. Incorporate pseudoproline dipeptides.

References

Application Notes and Protocols for Ring-Closing Metathesis (RCM) in Peptide Stapling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of stapled peptides using ring-closing metathesis (RCM). Stapled peptides are a promising class of therapeutics that can effectively target intracellular protein-protein interactions (PPIs), which are often considered "undruggable."[1][2] The introduction of a hydrocarbon staple stabilizes the α-helical structure of the peptide, enhancing its target affinity, cell permeability, and resistance to proteolytic degradation.[3][4]

Principle of Peptide Stapling via RCM

Peptide stapling utilizes ring-closing metathesis to form a covalent linkage between two unnatural amino acids bearing terminal alkene side chains, which are incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] The most common strategy involves placing these amino acids at the i and i+4 or i and i+7 positions to span one or two turns of the α-helix, respectively.[5][6] The RCM reaction is typically catalyzed by a ruthenium-based complex, such as Grubbs' catalyst, which facilitates the formation of a new carbon-carbon double bond, creating the "staple" and releasing ethylene as a byproduct.[3][5]

Key Reaction Components and Conditions

The success of the RCM reaction for peptide stapling is dependent on several key parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Catalysts

Grubbs' catalysts are the most commonly used catalysts for peptide stapling. The choice of catalyst generation can influence reaction efficiency and stability.

  • Grubbs' First Generation Catalyst: (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) is a relatively stable and widely used catalyst for olefin metathesis in peptides.[5][7]

  • Grubbs' Second Generation Catalyst: Offers higher reactivity and thermal stability compared to the first generation.[5][8]

  • Hoveyda-Grubbs' Catalysts (Third Generation): These catalysts exhibit enhanced stability and are particularly useful in challenging RCM reactions.[5][8]

Solvents

The choice of solvent is critical for both resin swelling and catalyst activity.

  • 1,2-Dichloroethane (DCE): A common solvent for RCM reactions, often used for preparing the catalyst solution.[5][7][9]

  • Dichloromethane (DCM): Frequently used, sometimes in combination with other solvents.[8][10]

  • N,N-Dimethylformamide (DMF): Can be used in mixtures with DCM, particularly for on-resin cyclization of hydrophilic peptides, as it allows for higher reaction temperatures.[10][11] However, DMF can potentially "poison" the Grubbs catalyst, reducing its efficiency.[12]

  • Toluene: A more environmentally benign solvent that has been used in large-scale production.[11]

Reaction Temperature and Time

Reaction conditions can be optimized to maximize yield and minimize side reactions.

  • Temperature: Reactions are typically performed at room temperature or elevated temperatures, ranging from 40°C to 60°C.[5][8][13] Microwave heating can be employed to significantly shorten reaction times.[13][14]

  • Time: Reaction times can vary from a few hours to multiple, repeated cycles of 2-3 hours to drive the reaction to completion.[7][9]

Inert Atmosphere

Performing the reaction under an inert atmosphere (e.g., by bubbling nitrogen through the reaction mixture) is crucial for removing the ethylene byproduct, which helps to drive the equilibrium of the reaction towards the stapled product.[13]

Quantitative Data Summary

The following tables summarize various reaction conditions and their outcomes for on-resin ring-closing metathesis.

Table 1: Comparison of RCM Conditions with and without Inert Atmosphere [13][14]

TrialReaction Time (min)Reaction Temp. (°C)Reaction IterationsInert Gas?Percent Conversion (%)
1120Room Temp.2Yes>95
230401Yes95
330401No78
460401No~95

Table 2: Optimization of RCM for Automated Synthesis [13]

TrialCatalyst Loading (mol %)Reaction Time (min)Reaction Temp. (°C)AutomationPercent Conversion (%)
5206040Manual Addition>95
6206040Automated Addition~50
7406040Automated Addition95
8606040Automated Addition>95

Experimental Protocols

Protocol 1: Standard On-Resin Ring-Closing Metathesis

This protocol is adapted from established methods for on-resin peptide stapling.[7][9]

Materials:

  • Peptide-resin containing two olefin-bearing unnatural amino acids

  • Grubbs' First Generation Catalyst

  • 1,2-Dichloroethane (DCE), degassed

  • Nitrogen gas source

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin in DCE in the reaction vessel.

  • Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE. For a 50 µmol scale reaction, this corresponds to approximately 8 mg of catalyst in 2 mL of DCE.[7]

  • Add the catalyst solution to the swollen resin.

  • Gently agitate the mixture under a gentle stream of nitrogen gas for 2-3 hours at room temperature. The solution will typically turn from purple to brown during the reaction.[7]

  • Filter the resin and wash thoroughly with DCE to remove the catalyst and soluble byproducts.

  • To ensure complete conversion, repeat the catalyst addition and reaction (steps 3-5) one or two more times with freshly prepared catalyst solution.[7]

  • After the final reaction cycle, wash the resin extensively with DCE and then with DCM.

  • A small aliquot of the resin can be cleaved to monitor the reaction progress by HPLC-MS. The stapled peptide typically elutes earlier than the linear precursor.[9]

Protocol 2: Microwave-Assisted On-Resin RCM

This protocol utilizes microwave heating to accelerate the RCM reaction.[13][14]

Materials:

  • Peptide-resin containing two olefin-bearing unnatural amino acids

  • Grubbs' First Generation Catalyst

  • 1,2-Dichloroethane (DCE)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in a microwave-safe reaction vessel.

  • Add a solution of Grubbs' catalyst (e.g., 20 mol%) in DCE to the resin.

  • Place the vessel in the microwave synthesizer and heat to 40°C for 30-60 minutes with stirring.[13]

  • After the reaction, filter and wash the resin with DCE and DCM.

  • Monitor the reaction completion by cleaving a small amount of resin and analyzing by HPLC-MS.

Peptide Cleavage and Purification

Cleavage from Resin:

  • After the RCM is complete, the stapled peptide is cleaved from the solid support and deprotected. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[13] The reaction is typically carried out for 2 hours at room temperature.

Purification:

  • The crude peptide is precipitated with cold diethyl ether and then dissolved in a water/acetonitrile mixture.[7]

  • The stapled peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column.[6][7]

  • The final product is lyophilized and can be quantified by amino acid analysis or UV spectroscopy.[6]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_rcm Ring-Closing Metathesis cluster_finalization Finalization SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) Incorp Incorporate Unnatural Olefin-Bearing Amino Acids SPPS->Incorp RCM On-Resin RCM (Grubbs' Catalyst, DCE) Incorp->RCM Linear Peptide on Resin Wash1 Wash Resin (DCE, DCM) RCM->Wash1 Cleavage Cleavage from Resin (TFA Cocktail) Wash1->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify Lyophilize Lyophilization & Quantitation Purify->Lyophilize Analysis Biological & Structural Analysis Lyophilize->Analysis Characterization reaction_parameters RCM Ring-Closing Metathesis Catalyst Catalyst (e.g., Grubbs' I, II, or III) RCM->Catalyst Solvent Solvent (e.g., DCE, DCM, DMF mixtures) RCM->Solvent Temperature Temperature (RT to 60°C, Microwave) RCM->Temperature Atmosphere Atmosphere (Inert, e.g., N2) RCM->Atmosphere Peptide Peptide Substrate (Sequence, Olefin Position) RCM->Peptide StapledPeptide Stapled Peptide RCM->StapledPeptide wnt_pathway cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Axin->BetaCatenin Phosphorylates APC APC CK1 CK1 Degradation Ubiquitination & Degradation BetaCatenin->Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates StapledPeptide Stapled Peptide (e.g., WNT-SAH) StapledPeptide->BetaCatenin Inhibits Interaction with TCF/LEF TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes BetaCatenin_nuc->TCF_LEF

References

Application Notes and Protocols for Grubbs Catalyst Selection in Heptenylalanine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry, enabling the formation of cyclic structures with high efficiency and functional group tolerance.[1] Among the catalysts available for this transformation, those developed by Robert H. Grubbs have become central to modern synthesis.[2] These ruthenium-based catalysts offer remarkable stability and activity, making them suitable for a wide range of applications, including the synthesis of complex cyclic amino acids.[3][4] This document provides detailed application notes and protocols for the selection and use of Grubbs catalysts in the ring-closing metathesis of heptenylalanine to form a seven-membered cyclic amino acid derivative, a key structural motif in various peptidomimetics and therapeutic agents.

The choice of the appropriate Grubbs catalyst generation is critical for achieving optimal yield and purity in the cyclization of heptenylalanine. Factors such as the steric and electronic properties of the substrate, desired reaction kinetics, and functional group compatibility must be considered. This guide will provide a comparative overview of first, second, and third-generation Grubbs catalysts, along with the related Hoveyda-Grubbs catalysts, to facilitate informed catalyst selection for this specific application.

Grubbs Catalyst Generations: A Comparative Overview

The evolution of Grubbs catalysts has led to significant improvements in their performance. Each generation offers distinct advantages and is suited for different synthetic challenges.

  • First-Generation Grubbs Catalyst (G-I): Characterized by two tricyclohexylphosphine (PCy₃) ligands, G-I is known for its stability and ease of handling. However, it generally exhibits lower activity compared to later generations and may require higher catalyst loadings and elevated temperatures. It can be a cost-effective choice for simple, unhindered dienes.

  • Second-Generation Grubbs Catalyst (G-II): In the second-generation catalysts, one of the PCy₃ ligands is replaced by an N-heterocyclic carbene (NHC).[5] This modification results in significantly higher catalytic activity and better thermal stability. G-II catalysts are often the workhorse for a broad range of RCM reactions due to their excellent balance of reactivity and stability.

  • Third-Generation Grubbs Catalyst (G-III): These catalysts feature a pyridine-based ligand that facilitates even faster initiation rates compared to the second-generation catalysts.[2] They are particularly useful for challenging substrates or when rapid reaction times are desired.

  • Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts incorporate a chelating isopropoxybenzylidene ligand, which imparts increased stability and allows for catalyst recycling in some cases. The second-generation Hoveyda-Grubbs catalyst (HG-II) combines the NHC ligand with the chelating benzylidene ligand, offering a highly active and robust catalyst that is often preferred for its high performance and stability.

Catalyst Selection for Heptenylalanine Cyclization

The selection of the optimal Grubbs catalyst for the cyclization of N-protected heptenylalanine depends on several factors. The presence of the amino acid functionality, even when protected, can influence catalyst activity.

dot

CatalystSelection start Start: N-Boc-Heptenylalanine Cyclization catalyst_choice Initial Catalyst Screening start->catalyst_choice g2 Grubbs II (G-II) catalyst_choice->g2 Good starting point High activity hg2 Hoveyda-Grubbs II (HG-II) catalyst_choice->hg2 High stability Good for sensitive substrates optimization Reaction Optimization g2->optimization hg2->optimization g3 Grubbs III (G-III) g3->optimization high_yield High Yield? optimization->high_yield troubleshooting Troubleshooting high_yield->troubleshooting No success Successful Cyclization high_yield->success Yes troubleshooting->catalyst_choice Re-screen catalysts troubleshooting->g3 Consider for sluggish reactions

Caption: A decision tree for Grubbs catalyst selection in heptenylalanine cyclization.

Quantitative Data Summary

The following table summarizes representative data for the performance of second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts in the RCM of a di-O-allyl-tyrosine-containing dipeptide, which serves as a relevant model for heptenylalanine cyclization.[3] The data highlights the impact of catalyst type, temperature, and additives on reaction yield.

CatalystCatalyst Loading (mol%)Temperature (°C)AdditiveYield (%)Reference
Grubbs II (G-II)1540None65[3]
Grubbs II (G-II)1540Phenol (1 equiv.)80[3]
Grubbs II (G-II)1560None<20[3]
Hoveyda-Grubbs II (HG-II)1540None84[3]
Hoveyda-Grubbs II (HG-II)1540Phenol (1 equiv.)68[3]
Hoveyda-Grubbs II (HG-II)1560None35[3]

Note: The yields reported are for the on-resin cyclization of a model dipeptide and may vary for the solution-phase cyclization of heptenylalanine. Phenol can act as an isomerization suppressant.[3]

Experimental Protocols

Materials
  • N-Boc-heptenylalanine methyl ester

  • Grubbs Catalyst (selected based on screening)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

General Procedure for Solution-Phase RCM of N-Boc-Heptenylalanine Methyl Ester

dot

experimental_workflow start Start: Prepare Reactants setup Set up reaction under inert atmosphere (Schlenk flask, Argon/Nitrogen) start->setup dissolve Dissolve N-Boc-heptenylalanine methyl ester in anhydrous, degassed solvent setup->dissolve add_catalyst Add Grubbs catalyst (typically 1-5 mol%) dissolve->add_catalyst reaction Heat the reaction mixture (e.g., 40-80 °C) add_catalyst->reaction monitor Monitor reaction progress by TLC/LC-MS reaction->monitor quench Quench the reaction (e.g., with ethyl vinyl ether) monitor->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, MS) purify->characterize end End: Cyclic Amino Acid Derivative characterize->end

Caption: Experimental workflow for the RCM of N-Boc-heptenylalanine methyl ester.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add N-Boc-heptenylalanine methyl ester (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or toluene to achieve a concentration of 0.01-0.1 M. Stir the solution until the substrate is fully dissolved.

  • Catalyst Addition: In a separate vial, weigh the selected Grubbs catalyst (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40 °C for DCM or 80 °C for toluene) and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified directly by column chromatography on silica gel.

  • Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic amino acid derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Ensure proper handling under inert conditions.
Poorly degassed solventDegas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes.
Presence of coordinating impuritiesPurify the substrate and solvent to remove any potential catalyst poisons (e.g., amines, thiols).
Catalyst inhibition by substrateFor substrates with strongly coordinating groups, consider using a more robust catalyst like Hoveyda-Grubbs II.
Formation of oligomers/polymers Reaction concentration is too highPerform the reaction at a lower concentration (e.g., 0.01 M) to favor intramolecular cyclization.
Isomerization of the double bond Catalyst degradation to ruthenium hydride speciesAdd an isomerization suppressant like 1,4-benzoquinone or phenol.[3] Consider using a Hoveyda-Grubbs catalyst, which can be less prone to isomerization.
Difficult purification Ruthenium byproductsAfter quenching, stir the reaction mixture with a ruthenium scavenger (e.g., triphenylphosphine oxide, activated carbon) before filtration and chromatography.

Signaling Pathway and Experimental Logic

The catalytic cycle of Grubbs-catalyzed olefin metathesis, as proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps.

dot

Grubbs_Cycle catalyst [Ru]=CHPh intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 + Diene substrate Heptenylalanine Derivative intermediate1->catalyst - Diene (reversible) intermediate2 New Alkylidene + Product intermediate1->intermediate2 [2+2] Cycloreversion intermediate2->catalyst Regeneration - Ethylene product Cyclic Amino Acid + Ethylene intermediate2->product

Caption: Simplified catalytic cycle for the RCM of heptenylalanine.

This workflow illustrates the logical progression from substrate to the desired cyclic product, highlighting the key intermediates in the Grubbs-catalyzed ring-closing metathesis. The efficiency of this cycle is highly dependent on the choice of catalyst and the reaction conditions.

References

Application Notes and Protocols for the Analysis of Peptides Containing (S)-N-FMoc-2-(6'-heptenyl)alanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, cell permeability, and target affinity. Amino acids with alkenyl side chains, like (S)-N-FMoc-2-(6'-heptenyl)alanine, are particularly valuable as they enable the formation of covalent hydrocarbon bridges through ring-closing metathesis (RCM), creating "stapled" peptides with constrained α-helical conformations.[1]

These stapled peptides have emerged as promising modalities for modulating challenging intracellular protein-protein interactions.[1] However, the synthesis and analysis of these modified peptides require specialized protocols. The hydrophobic nature of the alkenyl side chain and the resulting stapled structure can significantly alter the peptide's behavior during synthesis, purification, and characterization.

This document provides detailed application notes and protocols for the synthesis and analytical characterization of peptides containing alkenyl amino acids. The procedures are based on the successful synthesis and analysis of a stapled BID BH3 domain peptide, a well-studied model system in apoptosis research, which utilizes a similar (S)-pentenylglycine residue.[2][3] These protocols are directly applicable to peptides incorporating this compound.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing alkenyl amino acids is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols. Special attention should be given to the coupling of the sterically hindered unnatural amino acid.

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Peptide Synthesis & Metathesis cluster_purification Cleavage & Purification cluster_analysis Analytical Characterization SPPS Fmoc-SPPS (Linear Peptide Assembly) RCM On-Resin Ring-Closing Metathesis (RCM) SPPS->RCM Grubbs' Catalyst Cleavage TFA Cleavage & Deprotection RCM->Cleavage Purification Preparative RP-HPLC Cleavage->Purification LCMS Analytical RP-HPLC & LC-MS Purification->LCMS NMR NMR Spectroscopy (Optional) end End LCMS->end start Start start->SPPS

Caption: Overall workflow for synthesis and analysis.

Protocol 1.1: SPPS of Linear Peptide with Alkenyl Amino Acids

This protocol details the manual synthesis of a peptide on Rink Amide MBHA resin.

Materials and Equipment:

Reagent/Equipment Specification
Resin Rink Amide MBHA resin
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Fmoc-Amino Acids Standard protected amino acids
Unnatural Amino Acid This compound or analogue
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Base N,N-Diisopropylethylamine (DIPEA)
Deprotection Solution 20% (v/v) Piperidine in DMF
SPPS Reaction Vessel Glass vessel with a sintered frit

| Shaker | Orbital or wrist-action shaker |

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), ensuring complete removal of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake at room temperature for 1-2 hours. For the sterically hindered this compound, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.

    • Confirm coupling completion with a Kaiser test.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

SPPS_Cycle Start Start with Resin-AA(n-1) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA(n), HBTU, DIPEA) Wash1->Coupling Coupling->Coupling Double couple for alkenyl AA Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide Resin-AA(n) Wash2->End Repeat for next cycle

Caption: The Fmoc-SPPS cycle for peptide elongation.

On-Resin Ring-Closing Metathesis (RCM)

Once the linear peptide containing two alkenyl side chains is synthesized, the hydrocarbon staple is formed via RCM using a ruthenium-based catalyst.

Protocol 2.1: On-Resin Olefin Metathesis

Materials:

Reagent Specification
Catalyst Grubbs' 1st Generation Catalyst

| Solvent | 1,2-Dichloroethane (DCE), anhydrous |

Procedure:

  • Resin Preparation: After the final coupling step, wash the peptide-resin thoroughly with DCM and dry under vacuum for 1 hour.

  • Metathesis Reaction:

    • Swell the resin in anhydrous DCE for 20 minutes.

    • In a separate flask, dissolve Grubbs' 1st Generation catalyst (10-15 mol% per mole of peptide) in anhydrous DCE.

    • Add the catalyst solution to the resin.

    • Shake the reaction vessel at room temperature for 2 hours. Repeat this step two more times with fresh catalyst solution.[2]

  • Washing: After the final reaction, wash the resin extensively with DCE (5 times) and DCM (5 times) to remove all traces of the ruthenium catalyst.

  • Drying: Dry the resin under vacuum. At this stage, a small aliquot of resin can be cleaved to check the efficiency of the metathesis by LC-MS.

Peptide Cleavage, Purification, and Characterization

The final steps involve cleaving the stapled peptide from the solid support, purifying it by RP-HPLC, and confirming its identity and purity by LC-MS.

Protocol 3.1: Cleavage and Deprotection

Materials:

Reagent Specification
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

| Precipitation Solvent | Cold diethyl ether |

Procedure:

  • Place the dry, stapled peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3.2: RP-HPLC Purification and Analysis

The hydrophobic nature of the hydrocarbon staple typically leads to longer retention times compared to the linear precursor.

Quantitative Data Summary (Example: BID BH3 Peptide) [2]

Peptide Calculated Mass (m/z) Observed Mass (m/z) [M+H]⁺ RP-HPLC Retention Time (min)
Linear Precursor 2112.2 2112.4 15.8

| Stapled Peptide | 2084.2 | 2084.3 | 16.5 |

Analytical RP-HPLC Conditions:

Parameter Value
Column C18 reverse-phase, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 0.3 mL/min

| Detection | UV at 214 nm and 280 nm |

Preparative RP-HPLC Conditions:

Parameter Value
Column C18 reverse-phase, 5 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run (e.g., 30-60% B over 40 min)
Flow Rate 15-20 mL/min

| Detection | UV at 220 nm |

Protocol 3.3: LC-MS Characterization

Mass spectrometry is essential to confirm the successful synthesis of the linear precursor and its conversion to the stapled product. The mass of the stapled peptide will be 28 Da less than the linear precursor due to the loss of two ethylene (-CH2-CH2-) fragments during metathesis.

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the LC-MS system using the analytical HPLC conditions described above.

  • Acquire the full scan mass spectrum to identify the molecular ion peak corresponding to the calculated mass of the peptide.

  • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data, which can be used to confirm the peptide sequence.

Cleavage_Analysis Start Stapled Peptide on Resin Cleavage Cleavage from Resin (TFA/TIS/H₂O) Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Analytical LC-MS Lyophilization->Analysis Final Pure Stapled Peptide Analysis->Final

Caption: Workflow for cleavage and characterization.

NMR Spectroscopy

While not mandatory for routine characterization, 2D NMR spectroscopy (e.g., TOCSY, NOESY) can be employed to confirm the α-helical structure of the stapled peptide in solution. The appearance of characteristic medium-range NOEs (e.g., between Hα(i) and Hβ(i+3)) and a decrease in the temperature coefficients of amide protons are indicative of a stable helical conformation.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of peptides containing this compound and other alkenyl amino acids. A combination of standard Fmoc-SPPS, on-resin ring-closing metathesis, and rigorous analysis by RP-HPLC and mass spectrometry is crucial for obtaining high-quality stapled peptides for research and drug development applications.

References

Application Notes and Protocols for Stapled Peptides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and low toxicity but are often limited by poor metabolic stability and low cell permeability.[1][2] Stapled peptides are a novel class of therapeutics designed to overcome these limitations.[3] By introducing a synthetic brace or "staple," these peptides are locked into their bioactive α-helical conformation.[4][5][6] This structural reinforcement leads to significantly improved drug-like properties, including:

  • Enhanced Structural Stability: The staple maintains the peptide's secondary structure, which is often lost when the peptide is removed from its native protein context.[4][7]

  • Increased Protease Resistance: The rigid helical structure can mask cleavage sites, making the peptide less susceptible to enzymatic degradation and extending its half-life.[6][8][9]

  • Improved Cell Permeability: The stabilized α-helix and increased hydrophobicity from the staple can facilitate passage across the cell membrane, allowing the peptide to reach intracellular targets.[5][8][10]

  • Higher Target Affinity: By pre-organizing the peptide in its binding conformation, the entropic penalty of binding is reduced, often leading to higher affinity for the target protein.[8][11]

These attributes make stapled peptides ideal candidates for modulating intracellular protein-protein interactions (PPIs), a class of targets often considered "undruggable" by traditional small molecules or large biologics.[2][8][12][13]

Stapled_Peptide_Advantages cluster_0 Standard Peptide Limitations cluster_1 Stapling Technology cluster_2 Stapled Peptide Properties Unstable Unstable α-helix Stapling All-Hydrocarbon Staple (Ring-Closing Metathesis) Unstable->Stapling Degradation Proteolytic Degradation Degradation->Stapling Impermeable Poor Cell Permeability Impermeable->Stapling Stable Stable α-helix Stapling->Stable Resistant Protease Resistance Stapling->Resistant Permeable Cell Permeability Stapling->Permeable HighAffinity High Target Affinity Stapling->HighAffinity DrugDiscovery Effective Drug Discovery Tool Stable->DrugDiscovery Resistant->DrugDiscovery Permeable->DrugDiscovery HighAffinity->DrugDiscovery

Fig. 1: Advantages of Stapled Peptides over standard linear peptides in drug discovery.

Key Applications & Signaling Pathways

Stapled peptides have shown immense potential in oncology by targeting key PPIs that regulate cell survival and death.[5][12]

Reactivation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is kept inactive through binding by its negative regulators, MDM2 and MDMX.[13][14] Disrupting the p53-MDM2/MDMX interaction can restore p53 function, leading to tumor cell death. Stapled peptides have been designed to mimic the p53 α-helix that binds to MDM2/MDMX, acting as potent competitive inhibitors.[2][14][15]

p53_Pathway cluster_downstream p53-Mediated Effects p53 p53 MDM2_MDMX MDM2 / MDMX p53->MDM2_MDMX Binds & Inhibits Apoptosis Apoptosis p53->Apoptosis Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Activates StapledPeptide Stapled Peptide (e.g., ATSP-7041) StapledPeptide->MDM2_MDMX Binds & Inhibits

Fig. 2: Stapled peptides inhibit MDM2/MDMX, freeing p53 to induce apoptosis.

Quantitative Data: Stapled Peptide Inhibitors of the p53-MDM2/MDMX Interaction

Stapled Peptide Target(s) Binding Affinity (Kd or IC50) Assay Type Reference
ATSP-7041 MDM2 IC50: 8.6 nM Fluorescence Polarization [16]
MDMX IC50: 51.5 nM Fluorescence Polarization [16]
ALRN-6924 (sulanemadlin) MDM2 Kd: ~4 nM Not Specified [13][17]
MDMX Kd: ~10 nM Not Specified [13][17]
Stapled PDI analog 3 MDM2 IC50: ~6 nM ELISA [15]

| | MDMX | IC50: ~300 nM | ELISA |[15] |

Targeting Bcl-2 Family Proteins in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[18] Anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) prevent cell death by sequestering pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA).[18][19] In many cancers, anti-apoptotic proteins are overexpressed, promoting cell survival. Stapled peptides that mimic the α-helical BH3 domain can bind to anti-apoptotic Bcl-2 proteins, releasing the block on apoptosis and triggering cell death.[8][18][19]

Apoptosis_Pathway AntiApoptotic Anti-Apoptotic (Bcl-2, Bcl-xL, Mcl-1) ProApoptotic Pro-Apoptotic (BIM, BID, PUMA) AntiApoptotic->ProApoptotic Sequesters BAX_BAK BAX / BAK AntiApoptotic->BAX_BAK Inhibits ProApoptotic->BAX_BAK Activates StapledBH3 Stapled BH3 Mimetic (SAHB) StapledBH3->AntiApoptotic Binds & Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Apoptosis Apoptosis Mitochondrion->Apoptosis Triggers

Fig. 3: Stapled BH3 mimetics inhibit anti-apoptotic Bcl-2 proteins to trigger apoptosis.

Quantitative Data: Stapled BH3 Peptides Targeting Bcl-2 Family Proteins

Peptide Type Target Binding Affinity (Kd) Assay Type Reference
BIM SAHB Bcl-xL ~10 nM Not Specified [7][20]

| Stapled BID BH3 | Bcl-2 | Nanomolar Affinity | Not Specified |[2][18] |

Experimental Protocols and Workflows

Successful development of stapled peptide therapeutics requires rigorous experimental validation.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular & In Vivo Assays Design 1. Peptide Design & Staple Placement Synthesis 2. Solid-Phase Synthesis & Metathesis Design->Synthesis Purification 3. Cleavage & HPLC Purification Synthesis->Purification CD 4a. Helicity Assay (Circular Dichroism) Purification->CD FP 4b. Binding Assay (Fluorescence Polarization) Purification->FP Proteolysis 4c. Stability Assay (Proteolysis) Purification->Proteolysis Uptake 5a. Cell Permeability (Confocal Microscopy) CD->Uptake FP->Uptake Proteolysis->Uptake Activity 5b. Cellular Activity (e.g., Apoptosis Assay) Uptake->Activity InVivo 5c. In Vivo Efficacy (Xenograft Models) Activity->InVivo

Fig. 4: General experimental workflow for the development and validation of stapled peptides.
Protocol 1: Solid-Phase Synthesis of an All-Hydrocarbon Stapled Peptide

This protocol describes the synthesis of a peptide containing two non-natural amino acids with olefinic side chains, followed by ruthenium-catalyzed ring-closing metathesis (RCM) to form the staple.[7][21]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and non-natural olefinic, e.g., S5)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • RCM Catalyst: Grubbs' first-generation catalyst

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethylether (cold)

Methodology:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10-15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (4 eq) with HBTU/HOBt (3.9 eq) and DIPEA (8 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM. Repeat for each amino acid in the sequence.

    • Note: For coupling non-natural amino acids, extend coupling times or perform a double coupling to ensure completion.[7]

  • N-terminal Acetylation: After coupling the final amino acid and removing its Fmoc group, cap the N-terminus with acetic anhydride and DIPEA in DMF.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the peptide-resin extensively with DCM.

    • Add Grubbs' catalyst (~10-15 mol%) dissolved in DCM to the resin.

    • Bubble nitrogen through the suspension and shake at room temperature for 2-4 hours.

    • Wash the resin with DCM to remove the catalyst.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Assessing α-Helicity using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm that the staple successfully induces and stabilizes an α-helical conformation.[9]

Materials:

  • Purified stapled peptide and corresponding unstapled linear control peptide.

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • CD Spectropolarimeter.

  • Quartz cuvette with a 1 mm path length.

Methodology:

  • Sample Preparation: Prepare stock solutions of the stapled and unstapled peptides. Dilute the peptides in the CD buffer to a final concentration of 25-50 µM.

  • Instrument Setup:

    • Set the instrument to scan from approximately 260 nm to 190 nm.

    • Set the data pitch to 0.5 nm, scanning speed to 50 nm/min, and bandwidth to 1 nm.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the spectrum for the unstapled peptide.

    • Record the spectrum for the stapled peptide.

    • Acquire at least three scans for each sample and average them.

  • Data Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • An α-helical structure is characterized by two negative minima at ~222 nm and ~208 nm, and a positive maximum at ~195 nm.[9] Compare the MRE at 222 nm between the stapled and unstapled peptides to quantify the increase in helicity.

Protocol 3: Determining Binding Affinity using Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure the binding of a small fluorescently-labeled peptide (tracer) to a larger protein.[16] An increase in polarization indicates binding.

Materials:

  • Fluorescently-labeled stapled peptide (e.g., N-terminally labeled with FITC).

  • Purified target protein.

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

  • Black, low-volume 96- or 384-well plates.

  • Plate reader with fluorescence polarization capabilities.

Methodology:

  • Determine Optimal Tracer Concentration: Serially dilute the fluorescently-labeled peptide in assay buffer and measure fluorescence intensity and polarization. Choose a concentration in the linear range of the intensity curve that gives a stable, low polarization reading.

  • Competition Binding Assay:

    • Prepare a serial dilution of the unlabeled stapled peptide (competitor).

    • In each well of the plate, add a fixed concentration of the target protein and the fluorescently-labeled tracer peptide.

    • Add the serially diluted unlabeled competitor peptide to the wells. Include controls with no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization in each well using the plate reader.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to displace 50% of the bound fluorescent tracer.

Protocol 4: Evaluating Cell Permeability via Confocal Microscopy

This protocol provides a qualitative and semi-quantitative assessment of a stapled peptide's ability to enter cells.[10][16]

Materials:

  • Fluorescently-labeled stapled peptide (e.g., FITC-labeled).

  • Cell line of interest (e.g., HCT116).

  • Complete cell culture medium.

  • Hoechst 33342 stain (for nuclei).

  • Confocal microscope.

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Peptide Incubation:

    • Prepare a solution of the fluorescently-labeled stapled peptide in complete medium (e.g., at 10-20 µM).

    • Remove the old medium from the cells and replace it with the peptide-containing medium.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Staining and Washing:

    • Add Hoechst stain to the medium for the last 10 minutes of incubation to label the nuclei.

    • Gently wash the cells three times with PBS to remove extracellular peptide.

    • Add fresh medium or PBS to the cells for imaging.

  • Imaging:

    • Image the cells using a confocal microscope.

    • Acquire images in the channels for the peptide's fluorophore (e.g., FITC) and the nuclear stain (e.g., DAPI/Hoechst).

    • Observe the localization of the peptide within the cell (e.g., diffuse cytoplasmic, punctate, nuclear).

  • Analysis: Analyze the images to assess the extent and pattern of intracellular fluorescence, which indicates peptide uptake.

Protocol 5: Assessing Proteolytic Stability

This assay compares the degradation rate of a stapled peptide to its linear counterpart in the presence of proteases.[6][22]

Materials:

  • Stapled peptide and unstapled control.

  • Protease solution (e.g., Proteinase K, trypsin, or human serum).

  • Reaction buffer (e.g., PBS).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system with a C18 column.

Methodology:

  • Reaction Setup:

    • Prepare solutions of the stapled and unstapled peptides in the reaction buffer.

    • Initiate the reaction by adding the protease solution. The final peptide concentration could be ~50 µM.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the proteolytic activity by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis:

    • Integrate the peak area for the intact peptide at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t1/2) for both the stapled and unstapled peptides to determine the improvement in stability.[6]

References

Application Notes and Protocols: (S)-N-FMoc-2-(6'-heptenyl)alanine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-FMoc-2-(6'-heptenyl)alanine is an unnatural amino acid integral to the synthesis of hydrocarbon-stapled peptides. These synthetic peptides are designed to mimic α-helical domains, which are frequently involved in mediating protein-protein interactions (PPIs). The introduction of a hydrocarbon "staple" locks the peptide into its bioactive α-helical conformation. This structural reinforcement confers several advantageous properties compared to unstapled peptides, including increased helicity, enhanced resistance to proteolytic degradation, improved cell permeability, and higher binding affinity to target proteins.[1][2][3][4][5] Consequently, stapled peptides synthesized with this compound serve as powerful tools for investigating and modulating PPIs, which are often considered challenging targets for traditional small molecule drugs.[5][6]

The staple is formed via a ring-closing metathesis (RCM) reaction between two olefin-bearing amino acid side chains incorporated into the peptide sequence.[3][7] this compound provides one of the necessary alkenyl side chains for this intramolecular cross-linking. The strategic placement of these unnatural amino acids, typically at i, i+4 or i, i+7 positions, allows for the formation of a hydrocarbon bridge spanning one or two turns of the α-helix, respectively, without sterically hindering the binding interface of the peptide.[3][7]

Applications

Stapled peptides created using this compound are versatile tools for a range of applications in research and drug development:

  • Inhibition of Intracellular PPIs: Due to their enhanced cell permeability, these peptides can access and disrupt intracellular PPIs that are otherwise difficult to target.[3][5] This is particularly relevant for disease pathways where key interactions occur within the cell, such as in oncology and neurodegenerative disorders.

  • Modulation of "Undruggable" Targets: Many PPIs involve large, flat, and featureless interfaces that are not amenable to inhibition by small molecules. Stapled peptides can effectively mimic one of the helical binding partners, allowing for high-affinity binding and disruption of these challenging targets.[6]

  • Probing Biological Pathways: As research tools, stapled peptides can be used to selectively inhibit specific PPIs, enabling the elucidation of complex biological pathways and the validation of novel drug targets.[3]

  • Therapeutic Development: The improved pharmacological properties of stapled peptides, such as their stability and cell penetration, make them promising candidates for therapeutic development.[2][6]

Quantitative Data Summary

The efficacy of stapled peptides can be quantified through various biophysical and cell-based assays. The following table provides an example of the types of data generated when evaluating a stapled peptide inhibitor of a hypothetical PPI.

ParameterUnstapled PeptideStapled PeptideDescription
Binding Affinity (Kd) 5.2 µM0.08 µMDissociation constant, a measure of binding affinity to the target protein. A lower value indicates stronger binding.
Helicity (% α-helix) 15%85%The degree of α-helical conformation, typically measured by circular dichroism (CD) spectroscopy.
Proteolytic Stability (t1/2) < 10 min> 6 hoursHalf-life in the presence of proteases (e.g., trypsin), indicating resistance to degradation.
Cellular Penetration LowHighThe ability to cross the cell membrane and reach intracellular targets, often assessed by fluorescence microscopy or flow cytometry.
Inhibition of PPI (IC50) 25 µM0.5 µMThe concentration required to inhibit 50% of the target protein-protein interaction in a functional assay.

Experimental Protocols

Protocol 1: Synthesis of a Stapled Peptide using this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical 15-amino acid peptide with a staple between positions i and i+7, incorporating (S)-N-FMoc-2-(4'-pentenyl)alanine at position i and this compound at position i+7.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including (S)-N-FMoc-2-(4'-pentenyl)alanine and this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Grubbs' first-generation catalyst

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the unnatural amino acids at the desired positions.

  • Ring-Closing Metathesis (RCM):

    • After the final amino acid is coupled, wash the resin with DCM.

    • Swell the resin in DCE.

    • Add Grubbs' first-generation catalyst (0.1-0.2 eq. relative to the peptide) dissolved in DCE to the resin.

    • Shake the reaction mixture under a nitrogen atmosphere for 4 hours at room temperature.

    • Wash the resin with DCE and DMF.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

    • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Protocol 2: Biophysical Characterization - Circular Dichroism (CD) Spectroscopy

Purpose: To determine the degree of α-helicity of the stapled peptide compared to its unstapled counterpart.

Procedure:

  • Prepare stock solutions of the stapled and unstapled peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the precise concentration of the peptide solutions by UV-Vis spectrophotometry.

  • Acquire CD spectra from 190 to 260 nm at 25°C using a CD spectrophotometer.

  • Record the mean residue ellipticity [θ] at 222 nm.

  • Calculate the percentage of α-helicity using the following formula: % Helicity = ([θ]222 - [θ]C) / ([θ]H - [θ]C) x 100

    • Where [θ]222 is the observed mean residue ellipticity at 222 nm.

    • [θ]C is the ellipticity of a random coil.

    • [θ]H is the ellipticity of a pure α-helix.

Protocol 3: Cellular Uptake Assay

Purpose: To assess the cell permeability of the stapled peptide.

Procedure:

  • Synthesize a fluorescently labeled version of the stapled peptide (e.g., with FITC at the N-terminus).

  • Culture cells (e.g., HeLa cells) on glass coverslips or in a multi-well plate.

  • Treat the cells with varying concentrations of the fluorescently labeled stapled peptide for a defined period (e.g., 4 hours).

  • Wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cellular localization of the peptide using fluorescence microscopy.

  • Alternatively, for a quantitative assessment, detach the cells and analyze the fluorescence intensity by flow cytometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Stapling cluster_characterization Biophysical Characterization cluster_cellular Cellular Assays SPPS Solid-Phase Peptide Synthesis (incorporating unnatural amino acids) RCM Ring-Closing Metathesis (on-resin) SPPS->RCM Cleavage Cleavage & Deprotection RCM->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism (Helicity) Purification->CD Protease Protease Stability Assay Purification->Protease Binding Binding Affinity Assay (e.g., Fluorescence Polarization) Purification->Binding Uptake Cellular Uptake Assay Purification->Uptake PPI_Inhibition PPI Inhibition Assay (e.g., Co-IP) Uptake->PPI_Inhibition Functional Functional Assay (e.g., Apoptosis Assay) PPI_Inhibition->Functional ppi_inhibition_pathway cluster_normal Normal Interaction cluster_inhibition Inhibition by Stapled Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Downstream Downstream Signaling ProteinB->Downstream Blocked Signaling Blocked ProteinB->Blocked StapledPeptide Stapled Peptide (mimics helix of Protein A) StapledPeptide->ProteinB Competitive Binding

References

Application Note: High-Throughput Cell Permeability Assays for Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stapled peptides are a promising class of therapeutics designed to mimic α-helical domains of proteins, enabling them to modulate intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules or large biologics.[1][2] These synthetic peptides are conformationally constrained by a chemical "staple," typically an all-hydrocarbon or lactam bridge, which enhances their α-helicity, proteolytic resistance, and binding affinity.[1][3][4]

A critical determinant of a stapled peptide's therapeutic efficacy is its ability to cross the cell membrane and engage its intracellular target.[5] Unlike small molecules that often rely on passive diffusion, stapled peptides are larger and generally utilize active uptake mechanisms, such as endocytosis.[6][7] Therefore, robust and reliable methods to quantify cell permeability are essential for the design and optimization of these novel drug candidates. This application note provides detailed protocols for key assays used to evaluate the cellular uptake of stapled peptides.

Principles of Stapled Peptide Cellular Uptake

The cellular entry of stapled peptides is a complex process influenced by several physicochemical properties. Key factors include:

  • Hydrophobicity: Increased hydrophobicity, often imparted by the hydrocarbon staple and non-polar residues, is a primary driver of cellular uptake.[8]

  • Charge: A net positive charge (typically ranging from 0 to +2) is often favorable for interacting with the negatively charged cell membrane, though excessive positive charge can lead to membrane disruption.[5][6][9]

  • Helicity: A stable α-helical conformation can facilitate membrane interaction and penetration.[3][5]

  • Staple Type and Position: The nature and location of the chemical staple can significantly impact the peptide's overall shape, hydrophobicity, and ultimately, its cell permeability.[1][6]

The primary mechanism for uptake is thought to be energy-dependent endocytosis, which can be clathrin- and caveolin-independent, with some peptides potentially utilizing direct penetration under specific conditions.[6][7]

Assay Methodologies

Assessing cell permeability can be approached through direct or indirect methods. Direct methods quantify the amount of peptide that has entered the cell, typically using a fluorescent label. Indirect, or functional, methods measure a biological outcome that results from the peptide engaging its intracellular target.

Direct Quantification of Cellular Uptake via Fluorescence

This is the most common approach, involving the treatment of cells with a fluorescently-labeled stapled peptide and subsequent measurement of intracellular fluorescence.

Protocol 1: Cellular Uptake Measurement by Spectrofluorometry of Cell Lysates

This protocol provides a quantitative measure of the total peptide uptake across a cell population.

Materials:

  • Fluorescently-labeled stapled peptide (e.g., FITC, TMR, Cy5 conjugate).[10]

  • Cell line of interest (e.g., HeLa, U2OS, SJSA-1).[2][6][10]

  • Complete culture medium (e.g., DMEM + 10% FBS).[10]

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Trypsin-EDTA.

  • Cell lysis buffer (e.g., RIPA buffer).

  • BCA Protein Assay Kit.

  • 96-well black, clear-bottom plates (for fluorescence reading).

  • Spectrofluorometer/plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 50,000 cells/well) and incubate overnight.[10]

  • Peptide Treatment: Prepare serial dilutions of the fluorescently-labeled stapled peptide in fresh, pre-warmed culture medium. Aspirate the old medium from the cells and add the peptide-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C and 5% CO₂.[10][11]

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.

  • Cell Detachment: Add trypsin to each well and incubate briefly to detach the cells. Neutralize the trypsin with complete medium.

  • Cell Lysis: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 1600 rpm for 3 min at 4°C).[10] Aspirate the supernatant, resuspend the pellet in ice-cold PBS, and pellet again. Aspirate the supernatant and add cell lysis buffer to the cell pellet. Incubate on ice for 30 minutes, vortexing periodically.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm for 15 min at 4°C) to pellet cell debris.

  • Fluorescence Measurement: Transfer the supernatant (lysate) to a 96-well black plate. Measure the fluorescence intensity using a spectrofluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA protein assay, following the manufacturer's protocol.[10]

  • Data Normalization: Normalize the fluorescence intensity to the protein concentration for each sample to account for any differences in cell number.

Indirect Quantification via Functional Assays

Functional assays confirm that the peptide has not only entered the cell but has also reached its target in a bioactive conformation. The choice of assay depends on the peptide's mechanism of action.

Protocol 2: Cell Viability Assay for an Apoptosis-Inducing Stapled Peptide (e.g., MDM2-p53 Inhibitor)

This protocol measures the functional outcome (decreased cell viability) of a stapled peptide designed to reactivate the p53 tumor suppressor pathway by inhibiting MDM2.[2]

Materials:

  • Stapled peptide inhibitor (e.g., ATSP-7041).[2][9]

  • Cancer cell line expressing wild-type p53 (e.g., SJSA-1, MCF7).[2]

  • Complete culture medium.

  • Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT/XTT reagent).

  • 96-well clear plates (for cell culture).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Peptide Treatment: Prepare a serial dilution of the stapled peptide in complete culture medium. Add the diluted peptides to the appropriate wells. Include a vehicle-only control and a positive control if available (e.g., Nutlin-3a for MDM2 inhibition).[2]

  • Incubation: Incubate the plate for a period sufficient to induce the desired biological effect (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • Viability Measurement: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-only control. Plot the results as a dose-response curve to determine the EC₅₀ value.

Data Presentation

Quantitative data from permeability assays should be summarized for clear comparison.

Table 1: Comparative Analysis of Stapled Peptide Cell Permeability and Bioactivity

Peptide IDSequence/Staple TypeNet Charge% HelicityCellular Uptake (Normalized Fluorescence)[12]EC₅₀ (µM)[2]
SP-01Hydrocarbon (i, i+7)+285%15,200 ± 1,1509.5
SP-02Hydrocarbon (i, i+4)+272%11,400 ± 98014.2
SP-03Unstapled Control+218%2,100 ± 350> 100
SP-04Hydrocarbon (i, i+7)083%9,500 ± 87025.1
SP-05Lactam (i, i+4)+175%8,800 ± 76021.8

Data are hypothetical examples based on published findings for illustrative purposes.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of complex processes.

Caption: General workflow for stapled peptide cell permeability assessment.

G A 1. Seed cells in multi-well plate B 2. Treat cells with fluorescently-labeled peptide A->B C 3. Incubate at 37°C (e.g., 4 hours) B->C D 4. Wash 3x with ice-cold PBS to remove surface-bound peptide C->D E 5. Lyse cells OR Fix cells for imaging D->E G Microscopy (Confocal/Epifluorescence) E->G H Spectrofluorometry (Lysate) E->H F 6. Quantify intracellular fluorescence G->F H->F

Caption: Experimental workflow for a fluorescence-based uptake assay.

G cluster_cell Cell cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Induces Expression p21 p21 Gene p53->p21 Transcription Activation PUMA PUMA Gene p53->PUMA Transcription Activation Degradation Proteasomal Degradation p53->Degradation Leads to MDM2->p53 Binds & Ubiquitinates Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis Peptide Stapled Peptide (e.g., ATSP-7041) Peptide->MDM2 Inhibits

Caption: p53-MDM2 signaling pathway and inhibition by a stapled peptide.

References

Designing Stapled Peptides for Enhanced Proteolytic Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Native peptides, despite their high specificity and potency, are often limited as therapeutic agents due to their susceptibility to proteolytic degradation, leading to a short in vivo half-life.[1] Peptide stapling is a chemical modification strategy that introduces a synthetic brace to lock a peptide into a specific, often α-helical, conformation.[2][3] This conformational constraint not only enhances binding affinity to the target but also significantly improves resistance to enzymatic degradation by proteases.[4][5] The stabilized α-helical structure sequesters the amide backbone, making it inaccessible to proteolytic enzymes that typically require an extended conformation for cleavage.[5][6] This application note provides an overview of the principles of designing stapled peptides for enhanced proteolytic resistance, detailed protocols for their synthesis and stability assessment, and quantitative data demonstrating their advantages over linear counterparts.

Principle of Enhanced Proteolytic Resistance

The primary mechanism by which peptide stapling confers proteolytic resistance is through conformational stabilization.[7] Proteases recognize and cleave peptide bonds within flexible, extended polypeptide chains. By introducing a covalent cross-link, typically an all-hydrocarbon staple, the peptide is locked into a rigid α-helical secondary structure.[8] In this conformation, the peptide bonds are buried within the interior of the helix, sterically hindering the approach of proteolytic enzymes.[7] The degree of protection is often correlated with the stability of the α-helix and the number of staples introduced.[5] Studies have shown that even with a similar degree of helicity, the presence of a staple itself provides a significant barrier to proteolysis.[2] Double-stapling has been shown to provide even greater proteolytic resistance compared to single-stapling.[9]

Design and Synthesis of Stapled Peptides

The design of a stapled peptide begins with identifying the target α-helical domain of a protein. Non-natural, olefin-bearing amino acids are then strategically substituted into the peptide sequence at positions that will be on the same face of the helix upon folding.[10] Common spacings for the hydrocarbon staple are i,i+4 (spanning one turn of the helix) and i,i+7 (spanning two turns).[11]

The synthesis is typically performed using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[12] After the linear peptide is assembled on the resin, the hydrocarbon staple is formed via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[10] The final stapled peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).[12]

G cluster_synthesis Stapled Peptide Synthesis Workflow Start Start Design Design Peptide Sequence (Identify Stapling Positions) Start->Design SPPS Solid-Phase Peptide Synthesis (Incorporate Olefinic Amino Acids) Design->SPPS RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) SPPS->RCM Cleavage Cleavage from Resin and Deprotection RCM->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & CD Analysis Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of stapled peptides.

Quantitative Data: Proteolytic Stability

The enhanced proteolytic resistance of stapled peptides can be quantified by comparing their half-lives to those of their unstapled counterparts in the presence of proteases. The following tables summarize representative data from the literature.

Peptide SystemStaple TypeProteaseHalf-life (t½) of Unstapled PeptideHalf-life (t½) of Stapled PeptideFold Increase in StabilityReference
gp41-derivedSingle (i,i+7)Chymotrypsin~15 min~90-120 min6-8 fold[9]
gp41-derivedDouble (i,i+7)Chymotrypsin~15 min> 360 min> 24 fold[9]
p53-derivedSingle (i,i+7)Trypsin< 5 min> 6 hours> 72 fold[13]
BID BH3Single (i,i+4)Proteinase K~ 1 hour> 24 hours> 24 fold[8]
Exenatide-derivedDoublePepsin (pH 2)< 1 min> 3 hours> 180 fold[14]

Note: The exact half-life values can vary depending on the specific peptide sequence, staple location, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of an All-Hydrocarbon Stapled Peptide

This protocol outlines the general steps for synthesizing an i,i+4 or i,i+7 all-hydrocarbon stapled peptide using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected olefinic amino acids (e.g., (S)-Fmoc-2-(4'-pentenyl)alanine for i,i+4 stapling)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP

  • Grubbs' first-generation catalyst

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours. For coupling of the bulky non-natural amino acids, extended coupling times (e.g., 2 x 45 min) may be necessary.[12]

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the olefin-bearing amino acids at the designated i and i+4 or i+7 positions.

  • N-terminal Modification (Optional): Acetylate the N-terminus if required by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the resin with DCM.

    • Add a solution of Grubbs' first-generation catalyst (~10-15 mol%) in degassed DCM or DCE to the resin.[12]

    • Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature. A second addition of fresh catalyst may be required to drive the reaction to completion.[12]

    • Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Wash the resin extensively with DCM to remove the catalyst.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the stapled peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and determine the α-helical content by circular dichroism (CD) spectroscopy.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method for assessing the proteolytic stability of a stapled peptide compared to its unstapled control using a protease such as chymotrypsin and analysis by RP-HPLC.

Materials:

  • Purified stapled and unstapled control peptides

  • Protease stock solution (e.g., α-chymotrypsin, trypsin, or pronase in appropriate buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Prepare stock solutions of the stapled and unstapled peptides (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a minimal amount of DMSO followed by dilution in assay buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution to the assay buffer to a final concentration of 0.1-0.5 mg/mL.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Digestion:

    • Initiate the proteolytic digestion by adding the protease to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 to 1:20 (w/w).[15]

    • Vortex briefly to mix.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA). This will inactivate the protease.

    • Place the quenched samples on ice or at -20°C until analysis.

  • HPLC Analysis:

    • Analyze each quenched time point sample by RP-HPLC.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0) to determine the percentage of peptide remaining.

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

G cluster_assay Proteolytic Stability Assay Workflow Start Start Prepare Prepare Peptide and Protease Solutions Start->Prepare Incubate Incubate Peptide at 37°C Prepare->Incubate Add_Protease Initiate Digestion (Add Protease) Incubate->Add_Protease Time_Course Take Aliquots at Various Time Points Add_Protease->Time_Course Quench Quench Reaction (e.g., with TFA) Time_Course->Quench HPLC Analyze by RP-HPLC Quench->HPLC Analyze_Data Calculate % Remaining and Half-Life (t½) HPLC->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro proteolytic stability assay.

Conclusion

Peptide stapling is a robust and effective strategy to overcome one of the major limitations of peptide therapeutics: their susceptibility to proteolytic degradation.[4] By conformationally constraining peptides into an α-helical structure, the amide backbone is shielded from proteases, leading to a significant increase in their in vitro and in vivo half-life.[2][7] The provided protocols offer a foundational framework for the synthesis of stapled peptides and the quantitative assessment of their proteolytic resistance, enabling researchers to design and develop more stable and effective peptide-based drugs.

References

Troubleshooting & Optimization

Low yield in stapled peptide synthesis with (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in stapled peptide synthesis, with a specific focus on peptides incorporating (S)-N-FMoc-2-(6'-heptenyl)alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in stapled peptide synthesis?

Low yields in stapled peptide synthesis can originate from two main stages: the solid-phase peptide synthesis (SPPS) of the linear peptide and the subsequent ring-closing metathesis (RCM) step to form the staple. Common issues in SPPS include incomplete Fmoc-deprotection and poor coupling efficiency, especially for sterically hindered amino acids like the stapling residues. During RCM, low yields can result from an inefficient catalytic reaction, catalyst degradation, or competing side reactions.

Q2: How does the choice of catalyst affect the stapling reaction yield?

The choice of the ruthenium catalyst is critical. First-generation Grubbs catalysts are commonly used and effective for many peptide stapling reactions.[1][2] Second and third-generation catalysts, such as Grubbs II or Hoveyda-Grubbs catalysts, may offer higher activity and stability but can sometimes lead to different side product profiles.[2][3] Catalyst selection should be optimized for the specific peptide sequence.

Q3: Can residual solvents from the peptide synthesizer impact the RCM reaction?

Yes, residual solvents from automated peptide synthesizers can significantly impact the RCM reaction. For example, even small amounts of dimethylformamide (DMF) remaining in the synthesizer's tubing can poison the Grubbs catalyst, leading to a dramatic drop in conversion efficiency.[1] It is crucial to ensure the peptide-resin is thoroughly washed with a compatible solvent like dichloromethane (DCM) before adding the catalyst solution.

Q4: What is a "difficult sequence" and how does it affect the synthesis of the linear peptide precursor?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures (e.g., β-sheets) on the resin, which leads to aggregation.[4] This aggregation can block reagents from accessing the growing peptide chain, resulting in incomplete deprotection and coupling, and ultimately a low yield of the full-length linear peptide required for stapling.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Stapled Peptide with a High Purity Linear Precursor

If the linear peptide synthesis is successful but the final stapled product yield is low, the issue likely lies within the ring-closing metathesis (RCM) step.

Potential Cause Recommended Solution
Inefficient Catalyst Activity - Increase Reaction Time: Extending the reaction time from 30 minutes to 60 minutes or longer can significantly improve conversion, even without a strictly inert atmosphere.[1] - Repeat Catalyst Addition: Perform multiple additions of freshly prepared catalyst solution. A common protocol involves 2-3 additions of the catalyst over several hours.[5] - Increase Temperature: For some resistant sequences, increasing the reaction temperature (e.g., to 50°C) can improve yields.[2]
Catalyst Poisoning - Thorough Washing: Before RCM, wash the resin extensively with DCM to remove any residual DMF or other incompatible solvents from the peptide synthesis steps.[1] - Manual Catalyst Addition: If using an automated system, consider adding the catalyst solution manually to avoid contamination from the synthesizer's solvent lines.[1]
Absence of Inert Atmosphere - Nitrogen Purging: While not always essential, providing an inert atmosphere by bubbling nitrogen through the reaction vessel can drive the reaction to completion by removing the ethylene byproduct. This is particularly beneficial for shorter reaction times.[1]
Peptide Aggregation on Resin - Solvent Choice: Use solvents known to minimize aggregation during RCM, such as 1,2-dichloroethane (DCE) or DCM. In some cases, a mixture of TFE and CH2Cl2 has been shown to be effective.[6][7]
Issue 2: Low Yield of Both Linear and Stapled Peptide

If the overall process results in a low yield of the final product and analysis of the crude material shows multiple truncated sequences, the problem likely originates during the solid-phase peptide synthesis (SPPS).

Potential Cause Recommended Solution
Incomplete Fmoc-Deprotection - Extended Deprotection: For the bulky this compound and other α,α-disubstituted amino acids, extend the Fmoc deprotection time (e.g., 4 x 10 minutes instead of the standard 2 x 10 minutes).[5]
Poor Coupling Efficiency - Double Coupling: Perform a second coupling step for the stapling amino acids and the residue immediately following them to ensure complete incorporation.[5] - Use Fewer Equivalents for Stapling Amino Acids: Using a slightly lower excess (e.g., 3 equivalents) of the unnatural amino acids compared to standard amino acids (5 equivalents) has been shown to be effective.[1]
On-Resin Aggregation - Incorporate Structure-Disrupting Dipeptides: If the sequence is prone to aggregation, consider incorporating pseudoproline dipeptides at strategic locations to disrupt secondary structure formation.

Quantitative Data Summary

Table 1: Effect of Inert Atmosphere on RCM Conversion

Reaction TimeWith Nitrogen Purge (% Conversion)Without Nitrogen Purge (% Conversion)
30 minutes95%~78%
60 minutes~100%~95%
Data adapted from a study on optimizing RCM for automation.[1]

Table 2: Effect of Temperature on RCM Yield in the Presence of Potential Side Reactions

CatalystTemperatureRCM Product Yield
Grubbs II60 °C<15%
Grubbs II40 °C31-79%
Data from a study on suppressing desallyl side products.[3]

Experimental Protocols

Protocol 1: On-Resin Ring-Closing Metathesis

This protocol is adapted for a typical 50 µmol scale synthesis.

  • Resin Preparation: Following successful synthesis of the linear peptide on resin, wash the peptide-resin thoroughly with dichloromethane (DCM) (e.g., 5 x 1 min).

  • Solvent Exchange: Equilibrate the resin with 1,2-dichloroethane (DCE).

  • Catalyst Solution Preparation: Freshly prepare a 10 mM solution of Grubbs' First Generation Catalyst. For a 50 µmol reaction, dissolve approximately 8 mg of the catalyst in 2 mL of DCE.[5] The fresh solution should be purple.

  • First Metathesis Reaction: Add the catalyst solution to the peptide-resin. Allow the reaction to proceed with gentle agitation for 1.5-3 hours at room temperature.[5] During the reaction, the solution will typically turn brown.

  • Wash: Filter the resin and wash thoroughly with DCE to remove the catalyst and byproducts.

  • Repeat Metathesis: Repeat steps 3-5 one or two more times to drive the reaction to completion.[5]

  • Final Wash: After the final reaction, wash the resin with DCE (3x) and DCM (3x) before proceeding to cleavage.

Protocol 2: Cleavage and Purification
  • Cleavage: Cleave the stapled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.[1]

  • Precipitation: Precipitate the cleaved peptide by adding the cleavage solution dropwise to cold diethyl ether.

  • Pelleting and Washing: Pellet the peptide by centrifugation. Wash the pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile). Purify the stapled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is generally suitable for peptides of this nature.[8]

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Troubleshooting_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Issues cluster_RCM Ring-Closing Metathesis (RCM) Issues SPPS_Start Low Final Yield Check_Crude Analyze Crude Product (HPLC/MS) SPPS_Start->Check_Crude Truncated Truncated Sequences Present? Check_Crude->Truncated SPPS_Problem Problem is in SPPS Truncated->SPPS_Problem Yes RCM_Problem Problem is in RCM Truncated->RCM_Problem No SPPS_Solutions Troubleshoot SPPS: - Extend Deprotection Time - Double Couple Stapling AAs - Address Aggregation SPPS_Problem->SPPS_Solutions RCM_Solutions Troubleshoot RCM: - Increase Reaction Time - Repeat Catalyst Addition - Ensure Thorough Washing (No DMF) - Use Inert Atmosphere RCM_Problem->RCM_Solutions

Caption: Troubleshooting workflow for low yield in stapled peptide synthesis.

Experimental_Workflow start Synthesized Linear Peptide on Resin wash_dcm Wash with DCM start->wash_dcm wash_dce Equilibrate with DCE wash_dcm->wash_dce rcm On-Resin RCM (Grubbs' Catalyst) wash_dce->rcm wash_post_rcm Wash with DCE/DCM rcm->wash_post_rcm cleavage Cleavage from Resin wash_post_rcm->cleavage purification RP-HPLC Purification cleavage->purification end Pure Stapled Peptide purification->end

Caption: General experimental workflow for stapled peptide synthesis.

References

Technical Support Center: Side Reactions in Peptide Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ring-Closing Metathesis (RCM) of peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the RCM of your peptide.

Issue 1: Low or No Yield of the Desired Cyclic Peptide

Symptoms:

  • LC-MS analysis shows a large amount of unreacted linear peptide.

  • The reaction does not proceed to completion, even with extended reaction times.

  • The catalyst appears to have decomposed (e.g., color change of the reaction mixture).

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Poisoning Certain functional groups in the peptide sequence (e.g., free thiols from cysteine, thioethers from methionine, and imidazoles from histidine) can coordinate to the ruthenium catalyst and inhibit its activity. Ensure that all potentially coordinating side chains are appropriately protected. Solvents like DMF can also poison the catalyst; it is crucial to thoroughly wash the resin with a compatible solvent like dichloromethane (DCM) before adding the catalyst.[1] For automated syntheses where DMF might be present in tubing, consider increasing the catalyst load to compensate for partial deactivation.[1]
Peptide Aggregation The peptide sequence may be prone to aggregation on the solid support, preventing the catalyst from accessing the olefinic side chains.[2] To mitigate this, consider using aggregation-disrupting strategies such as switching to a solvent like N-methylpyrrolidone (NMP), adding chaotropic salts (e.g., LiCl), or performing the reaction at a higher temperature.[2][3] Microwave irradiation can also be effective in overcoming aggregation.[4]
Unfavorable Peptide Conformation The linear peptide may adopt a conformation that is not conducive to intramolecular cyclization. Introducing "turn-inducing" residues like proline or a D-amino acid near the cyclization site can help pre-organize the peptide backbone for efficient ring closure.[5]
Suboptimal Reaction Conditions The catalyst loading, temperature, or reaction time may not be optimal for your specific peptide. A lower catalyst concentration can sometimes decrease the yield.[3] Conversely, excessively high temperatures can lead to catalyst degradation.[3] It is recommended to screen a range of catalyst concentrations and temperatures to find the optimal conditions.
Issue 2: Presence of Significant Amounts of High Molecular Weight Species

Symptoms:

  • LC-MS or SEC analysis shows peaks corresponding to dimers, trimers, or higher-order oligomers.

  • The desired cyclic monomer is a minor product.

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Concentration Intermolecular reactions (oligomerization) are favored at high concentrations of the linear peptide. The intramolecular RCM is favored by working at high dilution. For solution-phase RCM, a concentration of 0.002 M is typical.[6]
On-Resin Pseudo-Dilution Performing the RCM on a solid support takes advantage of the "pseudo-dilution" effect, where the resin-bound peptide chains are isolated from each other, thus favoring intramolecular cyclization.[3]
Slow Addition of Reactants For solution-phase reactions, a slow addition of the linear peptide to the reaction vessel containing the catalyst can help maintain a low effective concentration and minimize oligomerization.
Issue 3: Formation of Isomeric Byproducts

Symptoms:

  • LC-MS analysis shows multiple peaks with the same mass as the desired product, or peaks corresponding to isomerized starting material or byproducts such as desallyl peptides.[3]

  • The final product is a mixture of E/Z isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Olefin Isomerization Degradation of the ruthenium catalyst can generate ruthenium hydride species that catalyze the isomerization of the olefinic side chains.[3] This can lead to the formation of undesired products, such as desallyl peptides, especially with substrates like O-allyl tyrosine.[3]
Managing E/Z Isomer Ratio The ratio of E/Z isomers in the final product is influenced by the catalyst, solvent, and peptide sequence.[6] Second-generation Hoveyda-Grubbs catalysts often show high E-selectivity.[6] The choice of catalyst and reaction conditions can be optimized to favor the desired isomer. In some cases, the isomers can be separated by HPLC.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in peptide RCM?

A1: The most frequently encountered side reactions include:

  • Oligomerization: Intermolecular metathesis reactions leading to the formation of dimers and higher molecular weight species. This is often due to high reaction concentrations.

  • Olefin Isomerization: Migration of the double bond in the olefinic side chains, which can be catalyzed by ruthenium hydride species formed from catalyst degradation.[3] This can lead to the formation of undesired byproducts like desallyl peptides.[3]

  • Catalyst Poisoning: Deactivation of the ruthenium catalyst by coordinating functional groups within the peptide (e.g., unprotected thiols, thioethers, imidazoles) or by solvents like DMF.[1]

  • E/Z Isomerization: Formation of a mixture of E and Z isomers of the cyclic product. The ratio is dependent on the catalyst and reaction conditions.[4][6]

Q2: How can I minimize olefin isomerization?

A2: Olefin isomerization can be suppressed by:

  • Using Additives: Additives like 1,4-benzoquinone or phenol can suppress the formation of ruthenium hydride species responsible for isomerization.[3] However, 1,4-benzoquinone can also reduce the catalyst's activity.[3]

  • Optimizing Temperature: Higher temperatures can accelerate catalyst degradation and increase isomerization.[3] Running the reaction at a lower temperature (e.g., 40 °C instead of 60 °C) can significantly reduce the formation of isomerization byproducts.[3]

  • Choosing the Right Catalyst: Different generations and types of Grubbs and Hoveyda-Grubbs catalysts have varying stabilities and propensities for causing isomerization.

Q3: What is the effect of the peptide sequence on RCM?

A3: The peptide sequence has a significant impact on the efficiency of RCM. Hydrophobic sequences are more prone to aggregation, which can hinder the reaction.[2] The presence of certain amino acids can also affect the outcome. For instance, turn-inducing residues like proline can pre-organize the peptide for cyclization.[5] Conversely, residues with coordinating side chains like unprotected cysteine, methionine, or histidine can poison the catalyst.

Q4: Should I perform RCM on-resin or in solution?

A4: Both methods have their advantages. On-resin RCM is often preferred as it benefits from pseudo-dilution, which favors the desired intramolecular cyclization over intermolecular oligomerization.[3] It also simplifies the removal of the catalyst and byproducts through simple washing of the resin.[3] Solution-phase RCM offers more flexibility in terms of solvent choice and reaction conditions but requires high dilution to avoid oligomerization.

Q5: How do I choose the right catalyst for my peptide RCM?

A5: The choice of catalyst depends on the specific peptide sequence and the desired outcome.

  • First-generation Grubbs catalysts are generally less active but can be suitable for simple systems.

  • Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts are more active and tolerant of a wider range of functional groups.[6] HGII catalysts often provide higher E-selectivity.[6] The choice between GII and HGII can also be influenced by the presence of additives; for example, phenol enhances the yield with GII but can have a negative effect with HGII.[3]

Data Presentation

Table 1: Effect of Temperature and Catalyst Concentration on RCM of a Model Dipeptide *

CatalystConcentration (mM)Temperature (°C)RCM Product Yield (%)Desallyl Product Yield (%)
Grubbs II360< 20> 35
Grubbs II140AppreciableLow
Grubbs II340HighestLow
Grubbs II0.340DecreasedLow

Data summarized from a study on a model dipeptide to optimize conditions for suppressing desallyl byproducts.[3]

Table 2: Effect of Additives on RCM Yield of a Model Dipeptide with Grubbs II Catalyst at 40°C *

AdditiveRCM Product Yield (%)
None~31%
1,4-Benzoquinone~35%
Phenol~79%

Data from the same study as Table 1, demonstrating the significant positive impact of phenol as an additive.[3]

Experimental Protocols

General Protocol for On-Resin Ring-Closing Metathesis

This protocol provides a general procedure for performing RCM on a peptide attached to a solid support.

Materials:

  • Peptide-resin (e.g., 0.1-0.5 mmol/g loading)

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., second-generation)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., 1,2-dichloroethane)

  • Nitrogen or Argon source

  • Reaction vessel with a frit

  • Shaker or stirrer

Procedure:

  • Swell the peptide-resin in the reaction solvent (e.g., DCM) for 30-60 minutes in the reaction vessel.

  • Drain the solvent.

  • Prepare a solution of the ruthenium catalyst in the reaction solvent. The catalyst loading is typically between 10-50 mol% relative to the peptide on the resin.

  • Add the catalyst solution to the swollen resin.

  • If using additives (e.g., phenol), add them to the reaction mixture along with the catalyst.

  • Seal the reaction vessel and agitate the mixture under an inert atmosphere (Nitrogen or Argon) at the desired temperature (e.g., room temperature to 40°C) for 2-48 hours.

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.

  • Once the reaction is complete, drain the catalyst solution and wash the resin extensively with the reaction solvent (e.g., DCM), followed by other solvents like DMF and methanol to remove all traces of the catalyst and byproducts.

  • The cyclized peptide can then be cleaved from the resin using standard procedures.

Visualizations

RCM_Troubleshooting_Workflow Start Start RCM Reaction Monitor Monitor Reaction Progress (LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete LowYield Low Yield? Complete->LowYield No Purify Purify Cyclic Peptide Complete->Purify Yes Byproducts Side Products Present? LowYield->Byproducts No CatPoison Check for Catalyst Poisoning - Protect coordinating residues - Use DCM instead of DMF LowYield->CatPoison Yes Concentration Optimize Concentration - High dilution for solution phase - Use on-resin RCM Byproducts->Concentration Oligomers Isomerization Minimize Isomerization - Add phenol or benzoquinone - Lower reaction temperature Byproducts->Isomerization Isomers Aggregation Address Peptide Aggregation - Use chaotropic salts - Increase temperature/use microwave CatPoison->Aggregation Side_Reaction_Pathways cluster_main Ring-Closing Metathesis cluster_side Side Reactions LinearPeptide Linear Diene Peptide Catalyst Ru Catalyst LinearPeptide->Catalyst Oligomers Oligomers LinearPeptide->Oligomers Intermolecular Metathesis CyclicPeptide Desired Cyclic Peptide Catalyst->CyclicPeptide Intramolecular Metathesis Isomers Isomerized Products (e.g., desallyl) Catalyst->Isomers Catalyst Degradation & Isomerization PoisonedCat Poisoned Catalyst Catalyst->PoisonedCat Coordination with Peptide/Solvent

References

Technical Support Center: Optimizing Grubbs Catalyst Efficiency for Peptide Stapling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grubbs catalysts for peptide stapling.

Troubleshooting Guide

This guide addresses common issues encountered during the ring-closing metathesis (RCM) step of stapled peptide synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion to Stapled Product Catalyst Inactivity/Decomposition: The Grubbs catalyst is sensitive to air, moisture, and certain solvents.[1][2][3]• Ensure all solvents and reagents are anhydrous and properly degassed. • Prepare catalyst solutions fresh before each use.[4][5] • Work under an inert atmosphere (e.g., argon or nitrogen). • Avoid high temperatures (e.g., > 60°C for Grubbs I) which can lead to catalyst decomposition.[6]
Catalyst Poisoning: Residual solvents from peptide synthesis, such as Dimethylformamide (DMF), can poison the ruthenium catalyst.[1][5]• Thoroughly wash the resin with a solvent compatible with the RCM reaction (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)) to remove any residual DMF before adding the catalyst.[5] • Consider increasing the catalyst loading if trace amounts of impurities are suspected.[5]
Poor Catalyst/Substrate Solubility: The peptide-resin or the catalyst may not be fully solvated in the reaction solvent.• Swell the resin adequately in the reaction solvent before adding the catalyst. • Choose a solvent that dissolves both the peptide and the catalyst effectively. DCE is a common choice.[4][7]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.• For a typical 50 µmol scale reaction, a starting point is 20 mol% of Grubbs I catalyst.[4][7] If the reaction is sluggish, consider increasing the loading.
Formation of Side Products (e.g., oligomers, isomers) High Catalyst Concentration: Excessive catalyst loading can sometimes lead to side reactions.[6]• Optimize the catalyst loading; start with a lower concentration and incrementally increase it.
Elevated Reaction Temperature: Higher temperatures can promote isomerization and other side reactions.[6]• Conduct the reaction at room temperature or a moderately elevated temperature (e.g., 40°C).[2][6]
Ethylene Accumulation: The ethylene byproduct of RCM can inhibit the catalyst and lead to side reactions.• Purging the reaction vessel with an inert gas like nitrogen can help remove ethylene and drive the reaction to completion.[1]
Incomplete Reaction After Extended Time Difficult Peptide Sequence: Steric hindrance or the specific amino acid sequence can slow down the metathesis reaction.• Increase the reaction time. Some reactions may require multiple additions of fresh catalyst.[4] • Consider using a more active second or third-generation Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II).[6][8]
On-Resin Aggregation: The peptide chains on the solid support may aggregate, preventing the catalyst from accessing the olefinic side chains.• Use a resin and solvent system known to minimize aggregation (e.g., ChemMatrix® resin).[1] • Perform the reaction at a slightly elevated temperature to disrupt aggregation, while monitoring for catalyst decomposition.
Difficulty Purifying the Stapled Peptide Ruthenium Contamination: Residual ruthenium from the catalyst can be difficult to remove from the final product.• After cleavage from the resin, wash the crude peptide with a ruthenium scavenger. • Utilize purification techniques such as HPLC with a suitable gradient to separate the peptide from metal contaminants.

Frequently Asked Questions (FAQs)

Q1: Which generation of Grubbs catalyst is best for peptide stapling?

A1: The choice of catalyst depends on the specific peptide sequence and reaction conditions.

  • Grubbs I (First Generation): Often sufficient for many standard stapling reactions and is more cost-effective. It is generally tolerant of many functional groups.[4][8][9]

  • Grubbs II (Second Generation): More active than Grubbs I and can be effective for more challenging substrates or when faster reaction times are desired. However, it may be more sensitive to certain functional groups and reaction conditions.[6][8]

  • Hoveyda-Grubbs Catalysts (e.g., HG II): These catalysts often exhibit enhanced stability and are particularly useful in situations requiring higher temperatures or longer reaction times.[6][10]

Q2: What is the optimal solvent for the RCM reaction?

A2: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for on-resin peptide stapling as it swells the resin well and solubilizes the Grubbs catalyst.[4][7] Dichloromethane (DCM) is also frequently used. It's crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Q3: How can I monitor the progress of the stapling reaction?

A3: A small-scale cleavage of a few resin beads followed by analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most common method.[4][11] This allows you to compare the linear (unstapled) and cyclized (stapled) peptide peaks to determine the reaction conversion. For on-resin monitoring, qualitative tests like the Kaiser test can be used to check for free amines, although this doesn't directly measure stapling efficiency.[12]

Q4: What are the typical reaction times and temperatures for peptide stapling?

A4: Reaction times can vary from a few hours to overnight. A common protocol involves reacting for 1.5-3 hours and then adding a fresh batch of catalyst if the reaction is not complete.[4] Most reactions are performed at room temperature. If the reaction is slow, the temperature can be moderately increased to around 40°C, but be mindful of potential catalyst decomposition at higher temperatures.[2][6] Microwave heating can also be employed to shorten reaction times, but conditions need to be carefully optimized.[1][2]

Q5: How do I handle and store Grubbs catalysts?

A5: Grubbs catalysts are sensitive to air and moisture. They should be stored in a glovebox or a desiccator under an inert atmosphere. When handling the catalyst, use dry, deoxygenated solvents and work under an inert gas flow. Prepare catalyst solutions immediately before use to minimize degradation.[4][5]

Quantitative Data Summary

Table 1: Recommended Catalyst Loading for On-Resin Peptide Stapling

Catalyst GenerationTypical Loading (mol%)ScaleReference
Grubbs I2050 µmol[4][7]
Grubbs II15-40Varies[6]
Hoveyda-Grubbs IIVariesVaries[6]

Table 2: Influence of Reaction Conditions on Stapling Efficiency

ParameterConditionEffect on EfficiencyNotesReference
Temperature Room TemperatureStandardGenerally a good starting point.[4]
40°CCan increase rateBalances increased rate with potential for catalyst degradation.[2][6]
60°CRisk of low yieldHigh risk of catalyst decomposition and side product formation.[6]
Atmosphere AirDecreasedOxygen can deactivate the catalyst.[2]
Inert (N2, Ar)IncreasedProtects the catalyst from deactivation.[1][7]
Solvent Purity Anhydrous, DegassedOptimalPrevents catalyst hydrolysis and oxidation.
Presence of DMFSignificantly DecreasedDMF poisons the Grubbs catalyst.[1][5]

Experimental Protocols

Protocol 1: General On-Resin Peptide Stapling using Grubbs I Catalyst

  • Resin Preparation:

    • Swell the peptide-resin (e.g., 50 µmol scale) in anhydrous, degassed 1,2-dichloroethane (DCE) for at least 30 minutes in a reaction vessel.

    • Thoroughly wash the resin with DCE (3 x 5 mL) to remove any residual solvents from peptide synthesis, particularly DMF.

  • Catalyst Solution Preparation:

    • In a separate vial under an inert atmosphere, dissolve the Grubbs I catalyst (e.g., 8 mg for a 50 µmol reaction, which is approximately 20 mol%) in anhydrous, degassed DCE (e.g., 2 mL).[4] The solution should appear purple.[4]

  • Ring-Closing Metathesis Reaction:

    • Add the freshly prepared catalyst solution to the swollen resin.

    • Gently agitate the mixture at room temperature under an inert atmosphere for 1.5-3 hours. The solution will typically turn from purple to brown during the reaction.[4]

  • Reaction Monitoring and Repetition:

    • After the initial reaction time, take a small aliquot of the resin, cleave the peptide, and analyze by HPLC-MS to check for conversion.

    • If the reaction is incomplete, filter the catalyst solution, wash the resin with DCE, and repeat the reaction with a fresh solution of Grubbs I catalyst.[4] This can be repeated one or two more times as needed.

  • Final Wash and Peptide Cleavage:

    • Once the reaction is complete, wash the resin thoroughly with DCE, followed by DCM and methanol, to remove the catalyst and byproducts.

    • Dry the resin and proceed with the standard peptide cleavage and deprotection protocol.

Visualizations

Experimental_Workflow Experimental Workflow for Peptide Stapling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Completion cluster_final Final Steps Resin_Prep 1. Resin Swelling & Washing (Remove DMF) RCM 3. On-Resin Ring-Closing Metathesis (RT, 1.5-3h) Resin_Prep->RCM Catalyst_Prep 2. Prepare Fresh Catalyst Solution (Inert Atmosphere) Catalyst_Prep->RCM Monitoring 4. Reaction Monitoring (HPLC-MS of cleaved aliquot) RCM->Monitoring Decision Complete? Monitoring->Decision Wash 6. Final Resin Wash Decision->Wash Yes Repeat_Reaction 5. Repeat Catalyst Addition Decision->Repeat_Reaction No Cleavage 7. Peptide Cleavage & Deprotection Wash->Cleavage Repeat_Reaction->RCM

Caption: Workflow for Grubbs catalyst-mediated on-resin peptide stapling.

Troubleshooting_Logic Troubleshooting Low RCM Conversion Start Low/No Conversion Check_Catalyst Was Catalyst Handled Properly? (Fresh, Inert Atmosphere) Start->Check_Catalyst Check_Washing Was Resin Washed Thoroughly? (DMF Removal) Check_Catalyst->Check_Washing Yes Sol_Catalyst Solution: Improve Catalyst Handling (Use fresh catalyst, inert gas) Check_Catalyst->Sol_Catalyst No Check_Loading Is Catalyst Loading Sufficient? Check_Washing->Check_Loading Yes Sol_Washing Solution: Improve Resin Washing Protocol Check_Washing->Sol_Washing No Check_Sequence Is the Peptide Sequence Difficult? Check_Loading->Check_Sequence Yes Sol_Loading Solution: Increase Catalyst Loading Check_Loading->Sol_Loading No Sol_Sequence Solution: Increase Reaction Time, Add Fresh Catalyst, or Use Gen II/III Catalyst Check_Sequence->Sol_Sequence Yes

Caption: Decision tree for troubleshooting low conversion in peptide stapling.

References

Technical Support Center: Solid-Phase Synthesis of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common aggregation issues encountered during the solid-phase synthesis of stapled peptides.

Troubleshooting Guide

Q1: What are the common signs of on-resin peptide aggregation?

A: On-resin aggregation during solid-phase peptide synthesis (SPPS) can be identified through several key indicators. A primary sign is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent.[1][2] In systems with continuous flow, aggregation may be observed as a flattened and broadened UV-Vis profile during the Fmoc-deprotection step. Additionally, conventional amine tests like the Kaiser or TNBS tests may provide false-negative results, indicating a complete reaction when the peptide's N-terminus is inaccessible due to aggregation.

Q2: My coupling and/or deprotection reactions are slow or incomplete. Could aggregation be the cause?

A: Yes, slow or incomplete coupling and deprotection reactions are characteristic symptoms of on-resin aggregation.[1][2] The formation of secondary structures, such as β-sheets, leads to the association of peptide chains, which physically obstructs the reactive sites.[2][3] This blockage hinders the efficient access of reagents to the N-terminus for deprotection or coupling, resulting in decreased reaction rates and an increase in deletion sequences in the final peptide product.[2]

Q3: I suspect aggregation is occurring. What are the initial steps I can take to address this?

A: If you suspect aggregation, you can implement several strategies, which can be broadly categorized into modifying synthesis conditions, incorporating backbone modifications, or changing the solid support.[2] The most immediate actions involve altering the reaction environment. This can include switching to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts to disrupt secondary structures.[1][2] Applying heat, either through conventional methods or with microwave-assisted synthesis, can also be beneficial.[1][2]

Frequently Asked Questions (FAQs)

Q1: How do hydrophobic sequences in stapled peptides contribute to aggregation?

A: Hydrophobic sequences are more susceptible to aggregation, although it's difficult to predict aggregation based on sequence alone.[1] Peptides with stretches of hydrophobic amino acids such as Alanine, Valine, and Isoleucine, as well as those containing amino acids that can form intra-chain hydrogen bonds like Glutamine, Serine, and Threonine, are often challenging to synthesize due to aggregation. The formation of β-sheets between the growing peptide chains is a common cause of aggregation.[3]

Q2: How can I proactively prevent aggregation when synthesizing a new stapled peptide?

A: To proactively prevent aggregation, it is advisable to adopt strategies that mitigate the formation of secondary structures from the beginning of the synthesis. This can include the strategic incorporation of "structure-breaking" residues. For optimal results, these surrogate amino acids should be spaced approximately every 5-6 residues within the peptide sequence.

Q3: What are pseudoproline dipeptides and how do they prevent aggregation?

A: Pseudoproline dipeptides are derivatives of Serine and Threonine that are incorporated into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.[1][4] By introducing a "kink" in the peptide backbone, they interfere with the hydrogen bonding that causes peptide chains to aggregate.[1] These pseudoprolines are stable during synthesis and are converted back to the native Serine or Threonine residue during the final trifluoroacetic acid (TFA) cleavage step.[1]

Q4: What are the benefits and potential drawbacks of using microwave-assisted SPPS?

A: The main advantage of microwave-assisted SPPS is its ability to significantly speed up both coupling and deprotection reactions through rapid and uniform heating.[2] This not only reduces the overall synthesis time but also helps to disrupt aggregation, leading to higher purity and yields, especially for difficult sequences.[2] However, a potential downside is that the elevated temperatures can increase the risk of side reactions, such as racemization, particularly with sensitive amino acids like Histidine and Cysteine.[2]

Quantitative Data on Aggregation Mitigation Strategies

StrategyObservationImpact on SynthesisReference
High Temperature For aggregating peptides, every coupling step past the onset of aggregation is significantly impacted by temperature.Higher coupling temperatures have a positive impact on the crude purity of aggregating peptides.[3]
Backbone Modification (Dmb-Gly) Insertion of Gly-(Dmb)Gly into a peptide sequence.Prevents aggregation and improves acylation and deprotection kinetics.
Solvent Choice Use of Dimethyl Sulfoxide (DMSO) as a solvent for deprotection and acylation.Can overcome internal aggregation within the peptide-resin matrix.[5]

Experimental Protocols

Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation

This protocol details the use of chaotropic salts to disrupt aggregation prior to a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1-2 minutes. Repeat this wash once. This step aids in breaking up existing secondary structures.[2]

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with your standard amino acid coupling protocol. The pre-wash should enhance the accessibility of the N-terminus.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol provides the steps for the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).

  • Coupling Solution Preparation: Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent such as PyBOP®, TBTU, HBTU, HCTU, or HATU (5 equivalents) in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA (10 equivalents) to the solution and mix thoroughly.

  • Coupling Reaction: Immediately add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring: Check for the completion of the coupling reaction using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) to remove excess reagents before proceeding to the next deprotection step.[2]

Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis

This protocol outlines the general steps for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.

  • Coupling: The synthesizer will deliver the activated amino acid solution to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[2]

  • Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.[2]

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.

Visualizations

Aggregation_Causes_And_Solutions cluster_causes Causes of Aggregation cluster_symptoms Symptoms cluster_solutions Troubleshooting Strategies Hydrophobic_Sequences Hydrophobic Sequences Beta_Sheet β-Sheet Formation Hydrophobic_Sequences->Beta_Sheet Resin_Shrinking Resin Shrinking/ Poor Swelling Beta_Sheet->Resin_Shrinking Slow_Reactions Slow/Incomplete Coupling & Deprotection Beta_Sheet->Slow_Reactions False_Negatives False Negatives (Kaiser/TNBS) Beta_Sheet->False_Negatives Intra_Chain_HBonds Intra-chain H-Bonds Intra_Chain_HBonds->Beta_Sheet Modify_Conditions Modify Synthesis Conditions Resin_Shrinking->Modify_Conditions Backbone_Mods Incorporate Backbone Modifications Slow_Reactions->Backbone_Mods Change_Support Change Solid Support False_Negatives->Change_Support

Caption: Causes, symptoms, and solutions for peptide aggregation.

Troubleshooting_Workflow Start Aggregation Suspected Modify_Conditions Modify Synthesis Conditions Start->Modify_Conditions Change_Solvent Change Solvent (e.g., NMP, DMSO) Modify_Conditions->Change_Solvent Increase_Temp Increase Temperature/Use Microwave Modify_Conditions->Increase_Temp Chaotropic_Salts Add Chaotropic Salts Modify_Conditions->Chaotropic_Salts Backbone_Mods Incorporate Backbone Modifications Change_Solvent->Backbone_Mods If aggregation persists Increase_Temp->Backbone_Mods If aggregation persists Chaotropic_Salts->Backbone_Mods If aggregation persists Pseudoprolines Use Pseudoproline Dipeptides Backbone_Mods->Pseudoprolines Hmb_Dmb Use Hmb/Dmb Protected Amino Acids Backbone_Mods->Hmb_Dmb Change_Support Change Solid Support Pseudoprolines->Change_Support If aggregation persists Hmb_Dmb->Change_Support If aggregation persists Low_Sub_Resin Use Low Substitution Resin Change_Support->Low_Sub_Resin Different_Resin Switch to Different Resin (e.g., TentaGel) Change_Support->Different_Resin Success Synthesis Successful Low_Sub_Resin->Success Different_Resin->Success

Caption: A workflow for troubleshooting aggregation in SPPS.

References

Technical Support Center: Cleavage and Deprotection of Peptides with (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage and deprotection of synthetic peptides containing the non-canonical amino acid (S)-N-FMoc-2-(6'-heptenyl)alanine.

Troubleshooting Guide

This section addresses specific issues that may arise during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS) when working with peptides incorporating this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Cleavage Yield 1. Incomplete cleavage from the resin.[1][2] 2. Steric hindrance around the cleavage site due to the bulky heptenyl group. 3. Peptide precipitation on the resin.1. Extend the cleavage time (e.g., from 2 hours to 4 hours) and monitor cleavage completion by taking small aliquots for analysis.[2] 2. Ensure a sufficient volume of the cleavage cocktail is used to fully swell the resin (approx. 10 mL per gram of resin). 3. For very hydrophobic peptides, consider using a stronger cleavage cocktail or alternative cleavage strategies.
Presence of Unexpected Adducts (e.g., +57, +73 Da) 1. Alkylation of the heptenyl side chain by carbocations generated from other protecting groups (e.g., t-butyl, Trt) or the resin linker.[3][4] 2. Reaction of the alkene with reactive species generated during cleavage.1. Use a cleavage cocktail containing a high concentration of scavengers. Triisopropylsilane (TIS) is highly effective at scavenging carbocations. A recommended cocktail is Reagent B (see Experimental Protocols). 2. Minimize the cleavage time to reduce exposure of the peptide to the acidic environment.
Peptide Aggregation During/After Cleavage 1. The peptide sequence is inherently hydrophobic. 2. The presence of the non-polar heptenyl group increases overall hydrophobicity.1. After cleavage, precipitate the peptide in cold diethyl ether. If aggregation persists, try a less polar solvent for precipitation. 2. Dissolve the crude peptide in a solvent system known to disrupt aggregation, such as those containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), before purification.
Incomplete Deprotection of Other Residues 1. Insufficient cleavage cocktail acidity or reaction time.[2] 2. Sterically hindered protecting groups requiring longer deprotection times (e.g., Arg(Pbf)).1. Ensure the cleavage cocktail is freshly prepared with high-quality TFA.[2] 2. For peptides with multiple Arg(Pbf) or other difficult-to-remove protecting groups, extend the cleavage time to 3-4 hours.
Oxidation of Sensitive Residues (Met, Trp, Cys) 1. The chosen cleavage cocktail lacks appropriate scavengers for these residues.[5]1. If the peptide contains Met, Trp, or Cys in addition to the heptenyl-alanine, a more comprehensive scavenger mixture like Reagent K is recommended.[6] However, for peptides only containing the heptenyl-alanine as the sensitive residue, Reagent B should suffice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing this compound?

A1: For a peptide containing the acid-sensitive heptenyl side chain, a robust scavenger cocktail is crucial to prevent side reactions. We recommend using Reagent B , which is effective at scavenging carbocations that could otherwise react with the alkene.

Recommended Cleavage Cocktail (Reagent B) [5]

ComponentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)88%Cleavage from the resin and removal of most side-chain protecting groups.
Phenol5%Scavenger, protects Tyr and Trp.
Water5%Scavenger, aids in the removal of some protecting groups.
Triisopropylsilane (TIS)2%Primary scavenger for carbocations.

Q2: How can I monitor the completion of the cleavage reaction?

A2: To monitor the cleavage, you can take a small sample of the resin (a few beads) at different time points (e.g., 1, 2, and 3 hours), cleave the peptide from this small sample, and analyze the supernatant by HPLC or mass spectrometry to check for the presence of the desired peptide.

Q3: Is the heptenyl side chain stable to the standard Fmoc deprotection conditions (20% piperidine in DMF)?

A3: Yes, the heptenyl (alkene) side chain is stable to the basic conditions used for Fmoc group removal.[7] Standard Fmoc deprotection protocols can be followed without any modifications.

Q4: Can I perform ring-closing metathesis (RCM) on a peptide containing this compound while it is still on the resin?

A4: Yes, on-resin RCM is a common strategy for creating stapled peptides.[8][9] After the RCM reaction is complete, the peptide can be cleaved from the resin using the recommended cleavage protocols. The double bond formed during RCM is also susceptible to acid-catalyzed side reactions, so the use of scavengers during cleavage remains critical.[8]

Q5: My peptide is very hydrophobic and difficult to purify after cleavage. What can I do?

A5: Hydrophobicity can be a challenge with peptides containing long alkyl chains. Consider the following strategies:

  • Solubilization: Use small amounts of organic solvents like acetonitrile, isopropanol, or TFE to dissolve the crude peptide before injecting it onto the HPLC column.

  • Purification at elevated temperature: Performing the HPLC purification at a higher temperature (e.g., 40-50 °C) can improve peak shape and resolution for hydrophobic peptides.

  • Alternative chromatography: If reverse-phase HPLC is not effective, consider other chromatographic techniques such as size-exclusion or ion-exchange chromatography, depending on the peptide's properties.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for most peptides containing this compound, assuming other sensitive residues like Cys, Met, or Trp are absent.

  • Resin Preparation:

    • Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Reagent B):

    • In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified proportions. Prepare the cocktail fresh just before use.

      • Trifluoroacetic Acid (TFA): 8.8 mL

      • Phenol: 0.5 g (melted) or 0.5 mL

      • Water: 0.5 mL

      • Triisopropylsilane (TIS): 0.2 mL

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL/g resin) and combine the filtrates.

    • Slowly add the TFA solution to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.

    • Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes.

    • Decant the ether, wash the peptide pellet with cold ether twice more, and dry the crude peptide under vacuum.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Resin_Wash Wash Resin with DCM Resin_Dry Dry Resin Resin_Wash->Resin_Dry Cleavage_Reaction Incubate Resin with Reagent B (2-3h) Resin_Dry->Cleavage_Reaction Prepare_Cocktail Prepare Reagent B (TFA/Phenol/H2O/TIS) Prepare_Cocktail->Cleavage_Reaction Filter_Resin Filter to Collect Filtrate Cleavage_Reaction->Filter_Resin Precipitate Precipitate Peptide in Cold Diethyl Ether Filter_Resin->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Pellet Wash Pellet with Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis Purification & Analysis (HPLC, MS) Dry_Peptide->Analysis

Caption: Workflow for the cleavage and deprotection of peptides.

Troubleshooting_Logic cluster_solutions Solutions Start Analyze Crude Peptide (HPLC/MS) Problem Problem Identified? Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Success Successful Cleavage Problem->Success No Adducts Unexpected Adducts? Low_Yield->Adducts No Sol_Yield Increase Cleavage Time Increase Cocktail Volume Low_Yield->Sol_Yield Yes Purity Low Purity? Adducts->Purity No Sol_Adducts Increase Scavenger (TIS) Decrease Cleavage Time Adducts->Sol_Adducts Yes Purity->Success No Sol_Purity Optimize Purification Check Reagent Quality Purity->Sol_Purity Yes Sol_Yield->Start Re-run Cleavage Sol_Adducts->Start Re-run Cleavage Sol_Purity->Start Re-purify

References

Technical Support Center: HPLC Purification of Hydrophobic Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of hydrophobic and stapled peptides.

Frequently Asked Questions (FAQs)

General Issues

Q1: Why is the purification of hydrophobic and stapled peptides so challenging?

Hydrophobic and stapled peptides present unique challenges due to their distinct physicochemical properties. Their high hydrophobicity leads to strong interactions with reversed-phase stationary phases, which can cause poor peak shape, low solubility in aqueous mobile phases, and a tendency to aggregate.[1][2][3] The "staple," a synthetic brace that locks the peptide into an α-helical structure, adds rigidity and can create closely related isomers or diastereomers that are difficult to separate.[4][5] These factors often result in low recovery, poor resolution, and complex chromatograms.

Peak Shape Problems

Q2: My peptide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when purifying hydrophobic peptides and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and free silanol groups on silica-based columns are a primary cause of tailing.[1]

  • Peptide Aggregation: Hydrophobic peptides tend to aggregate, leading to broad, tailing peaks.[1]

  • Low Acid Concentration: An insufficient amount of an ion-pairing agent in the mobile phase can result in poor peak shape.[1]

To address this, you can optimize the mobile phase additive. Trifluoroacetic acid (TFA) is a common choice that effectively masks silanol interactions.[1] If using formic acid (FA) for MS compatibility, consider increasing its concentration or switching to difluoroacetic acid (DFA), which offers a balance between chromatographic performance and MS sensitivity.[1][6] Increasing the column temperature can also improve peak shape by reducing viscosity and minimizing secondary interactions.[1]

Q3: My chromatogram shows broad peaks. What can I do to improve peak sharpness?

Broad peaks often indicate issues with mass transfer or peptide aggregation. To improve peak sharpness:

  • Adjust the Gradient Slope: A shallower gradient allows more time for the peptide to interact with the stationary phase and elute in a narrower band, often improving peak sharpness.[1]

  • Increase Column Temperature: Higher temperatures can lead to sharper peaks by improving mass transfer kinetics and reducing mobile phase viscosity.[1]

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve peak shape, but this will increase the run time.[1]

Recovery and Solubility

Q4: I am experiencing very low recovery of my hydrophobic peptide after purification. What are the potential reasons and solutions?

Low recovery is a significant challenge with hydrophobic peptides, often due to their "sticky" nature, poor solubility, and tendency to aggregate.[1][2][7]

  • Optimize Sample Solubility: Ensure the peptide is fully dissolved before injection. It may be necessary to use a stronger, less polar solvent like DMSO, DMF, or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.[1][8]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system, or using a biocompatible HPLC system, can help minimize this irreversible loss.[1]

  • Change the Stationary Phase: If the peptide is irreversibly binding to the column, consider a less hydrophobic stationary phase, such as C8, C4, or a phenyl-based column.[7][8]

Q5: My stapled peptide is insoluble in the initial mobile phase. How should I prepare my sample for injection?

Poor solubility in aqueous solutions is a known issue for hydrophobic peptides.[3] It is recommended to dissolve the peptide in a strong organic solvent such as DMSO first.[8] The sample can then be diluted with the mobile phase. Be cautious, as injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Separation of Isomers

Q6: I am struggling to separate diastereomers of my stapled peptide. What strategies can I employ?

The rigid structure of stapled peptides can lead to the formation of diastereomers that are very similar in hydrophobicity, making them difficult to separate on standard reversed-phase columns.[9]

  • Optimize the Gradient: A very slow, shallow gradient is often necessary to resolve these closely eluting species.[9]

  • Leverage Secondary Structure: The helix-inducing environment of the reversed-phase column and eluting solvents can sometimes enhance the separation of diastereomers by amplifying subtle structural differences.[5]

  • Consider a Chiral Stationary Phase: If optimization of the reversed-phase method is insufficient, a chiral column may be required to achieve separation.[9]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Broadening, Splitting)
Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols.[1] 2. Insufficient ion-pairing agent.[1] 3. Column overload.1. Use a higher concentration of TFA (e.g., 0.1%).[1] 2. For MS, consider using DFA as an alternative to FA.[6] 3. Reduce the amount of sample injected.[10]
Broad Peaks 1. Peptide aggregation.[1] 2. Sub-optimal gradient slope.[1] 3. High mobile phase viscosity.1. Dissolve sample in DMSO or DMF before injection.[8] 2. Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[11] 3. Increase column temperature (e.g., to 40-60°C).[1]
Split Peaks 1. Co-elution of closely related isomers. 2. Column void or contamination. 3. Sample solvent incompatible with mobile phase.1. Slow down the gradient to improve resolution.[9] 2. Flush the column or replace it if a void has formed.[12] 3. Dissolve the sample in the initial mobile phase whenever possible.[13]
Guide 2: Low or No Recovery
Symptom Possible Cause(s) Recommended Solution(s)
Low Recovery 1. Irreversible adsorption to the column.[7] 2. Peptide precipitation on the column.[7] 3. Adsorption to the HPLC system (tubing, injector).[1]1. Switch to a less hydrophobic column (C8, C4, or Phenyl).[7] 2. Increase the organic content of the mobile phase or increase column temperature.[1] 3. Passivate the HPLC system with acid or use a PEEK-lined system.[1]
No Peptide Elutes 1. Peptide is too hydrophobic and irreversibly bound. 2. Peptide precipitated in the sample loop or at the head of the column.1. Try eluting with a stronger organic modifier like isopropanol.[14] 2. Ensure complete sample solubility before injection; use solvents like DMSO.[8] 3. Flush the column with a strong solvent series (e.g., 100% Acetonitrile, then Isopropanol).

Data Presentation

Table 1: Stationary Phase Selection Guide for Hydrophobic Peptides
Stationary Phase Typical Use Case Advantages Considerations
C18 (Octadecyl) General purpose for peptides < 5,000 Da.[15]High retention and resolving power for many peptides.Can cause irreversible binding of very hydrophobic peptides.[8]
C8 (Octyl) Very hydrophobic peptides or small proteins.[8]Less retentive than C18, can improve recovery for "sticky" peptides.May provide less resolution for less hydrophobic peptides.
C4 (Butyl) Large (>5,000 Da) or very hydrophobic peptides.[15][16]Low hydrophobicity minimizes strong interactions, improving recovery.[16]May result in broader peaks for some peptides due to weaker interactions.[16]
Phenyl Peptides with aromatic residues; alternative selectivity.[8]Offers different selectivity compared to alkyl chains, potentially resolving difficult pairs.Retention characteristics can be less predictable.
Fluorophenyl Cross-linked or complex peptides.Provides unique retention mechanisms, including ion-exchange interactions, which can improve separation.[17]Not as commonly used, less literature available for specific applications.
Table 2: Comparison of Common Mobile Phase Additives (Ion-Pairing Agents)
Additive Typical Conc. UV Transparency MS Compatibility Chromatographic Performance
Trifluoroacetic Acid (TFA) 0.1%GoodPoor (causes significant ion suppression).[6]Excellent; strong ion-pairing agent that provides sharp, symmetrical peaks.[6]
Formic Acid (FA) 0.1%ModerateExcellent (volatile and causes minimal ion suppression).Weaker ion-pairing agent; may result in broader peaks or tailing compared to TFA.[1][6]
Difluoroacetic Acid (DFA) 0.1%GoodGood; less ion suppression than TFA, better than FA.[6]Offers a compromise with better peak shape than FA and better MS compatibility than TFA.[6]

Experimental Protocols

Protocol 1: General Method Development for a Novel Hydrophobic Stapled Peptide

This protocol outlines a systematic approach to developing a purification method for a new, uncharacterized hydrophobic stapled peptide.

1. Initial Solubility and Column Selection:

  • Test the solubility of the crude peptide in common HPLC solvents (e.g., Water/Acetonitrile with 0.1% TFA, DMSO, DMF).
  • Based on the peptide's predicted hydrophobicity, select an initial column. A C18 column is a good starting point for many peptides, but a C4 or C8 may be better for highly hydrophobic sequences.[15][16]

2. Scouting Gradient Run:

  • Objective: Determine the approximate acetonitrile (ACN) concentration at which the peptide elutes.
  • Mobile Phase A: 0.1% TFA in water.[1]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]
  • Column: C18, 4.6 x 150 mm, 3.5 µm.
  • Flow Rate: 1 mL/min.[1]
  • Temperature: 40°C.
  • Gradient: Run a broad linear gradient from 5% to 95% B over 30 minutes.[1]
  • Detection: UV at 214 nm and 280 nm.[1]

3. Optimization Gradient:

  • Objective: Improve the resolution around the peak of interest.
  • Based on the elution time from the scouting run, design a shallower gradient centered around that ACN concentration.
  • Example: If the peptide eluted at 40% B (which corresponds to a specific time in the 30-min gradient), create a new gradient of 30% to 50% B over 20 minutes.[1] This decreases the gradient slope, allowing for better separation of impurities.

4. Temperature and Additive Optimization:

  • If peak shape is still suboptimal (e.g., significant tailing), increase the column temperature in increments of 5-10°C (up to ~60°C) and observe the effect.[1]
  • If MS compatibility is required and formic acid is used, but peak shape is poor, consider preparing mobile phases with 0.1% DFA to see if resolution improves without significantly compromising MS signal.[6]

5. Loading Study for Preparative Scale-Up:

  • Once an optimized analytical method is established, perform a loading study by injecting increasing amounts of the peptide to determine the maximum sample load before resolution is compromised. This is a critical step before moving to a larger preparative column.

Visualizations

Troubleshooting_Workflow start Identify Peak Shape Problem tailing Peak Tailing start->tailing broadening Peak Broadening start->broadening splitting Split Peak start->splitting cause_tailing1 Secondary Silanol Interactions? tailing->cause_tailing1 Likely cause_tailing2 Column Overload? tailing->cause_tailing2 Possible cause_broadening1 Peptide Aggregation? broadening->cause_broadening1 Likely cause_broadening2 Gradient Too Steep? broadening->cause_broadening2 Possible solution_broadening3 Increase Column Temperature broadening->solution_broadening3 Also Try cause_splitting1 Co-eluting Isomers? splitting->cause_splitting1 Likely cause_splitting2 Column Damage? splitting->cause_splitting2 Possible solution_tailing1 Optimize Ion-Pairing Agent (e.g., Increase TFA/DFA Conc.) cause_tailing1->solution_tailing1 solution_tailing2 Reduce Sample Load cause_tailing2->solution_tailing2 solution_broadening1 Improve Sample Solubility (Use DMSO/DMF) cause_broadening1->solution_broadening1 solution_broadening2 Decrease Gradient Slope cause_broadening2->solution_broadening2 solution_splitting1 Run Shallower Gradient cause_splitting1->solution_splitting1 solution_splitting2 Flush or Replace Column cause_splitting2->solution_splitting2 Method_Development_Workflow start Start: Novel Hydrophobic Stapled Peptide step1 1. Assess Solubility & Select Column (e.g., C18, C8, or C4) start->step1 step2 2. Perform Broad Scouting Gradient (e.g., 5-95% ACN over 30 min) step1->step2 step3 3. Analyze Elution Profile Identify approximate %ACN step2->step3 step4 4. Design Shallow, Focused Gradient (e.g., 30-50% ACN over 20 min) step3->step4 decision1 Is Peak Shape Acceptable? step4->decision1 step5 5. Optimize Temperature (Increase from 30°C to 60°C) decision1->step5 No decision2 Is Resolution Sufficient? decision1->decision2 Yes step6 6. Optimize Mobile Phase Additive (e.g., TFA vs. DFA vs. FA) step5->step6 step6->decision1 decision2->step4 No, adjust gradient step7 7. Perform Loading Study for Preparative Scale-Up decision2->step7 Yes end Final Method Established step7->end

References

Technical Support Center: Mass Spectrometry Analysis of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry analysis of stapled peptides.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem: Poor Signal Intensity or No Signal

Q: I am observing a weak signal, or no signal at all, for my stapled peptide. What are the possible causes and how can I troubleshoot this?

A: Poor signal intensity is a common issue in the mass spectrometry of stapled peptides and can stem from several factors, ranging from sample preparation to instrument settings.

Potential Causes and Solutions:

  • Suboptimal Sample Preparation: Stapled peptides, particularly those with hydrophobic hydrocarbon staples, can be prone to aggregation and poor solubility.[1]

    • Solubility Test: Before analysis, ensure your peptide is fully dissolved. Centrifuge the sample at high speed and check for a pellet.[1] If a pellet is present, your peptide is not fully in solution.

    • Solvent Optimization: Some stapled peptides may require organic solvents like DMSO for initial dissolution, followed by careful dilution into aqueous buffers. Experiment with different solvent systems, varying pH and salt concentration, to find the optimal conditions for your specific peptide.

    • Sample Clean-up: Salts, detergents, and other contaminants from synthesis or buffers can suppress ionization.[2] Use appropriate desalting techniques, such as C18 ZipTips or reversed-phase solid-phase extraction (SPE), to clean up your sample before analysis.

  • Inefficient Ionization: The chemical properties of your stapled peptide and the chosen ionization source settings can significantly impact ionization efficiency.

    • Mobile Phase Additives: For electrospray ionization (ESI), the choice of mobile phase additive is critical. While trifluoroacetic acid (TFA) is excellent for chromatography, it can cause significant ion suppression.[3] Formic acid (FA) is generally a better choice for MS sensitivity.[3]

    • Ion Source Parameters: Optimize ion source parameters such as spray voltage, capillary temperature, and gas flows for your specific peptide. These may differ from standard peptide settings due to the presence of the staple.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio.

    • Column Choice: For stapled peptides, a C18 column is a good starting point. However, the unique structure of your peptide might require testing different stationary phases.

    • Gradient Optimization: A shallow gradient can improve the separation of the stapled peptide from impurities and enhance peak shape.

Troubleshooting Workflow for Poor Signal Intensity:

PoorSignalWorkflow Start Poor Signal Intensity CheckSolubility Check Sample Solubility Start->CheckSolubility OptimizeSolvent Optimize Solubilization Protocol CheckSolubility->OptimizeSolvent Pellet observed CheckPurity Assess Sample Purity CheckSolubility->CheckPurity No pellet OptimizeSolvent->CheckSolubility Cleanup Perform Sample Clean-up (Desalting) CheckPurity->Cleanup Impurities present CheckLC Evaluate LC Performance CheckPurity->CheckLC Sample is pure Cleanup->CheckLC OptimizeLC Optimize LC Method (Gradient, Column) CheckLC->OptimizeLC Poor peak shape CheckMS Check MS Settings CheckLC->CheckMS Good peak shape OptimizeLC->CheckLC OptimizeMS Optimize Ion Source Parameters CheckMS->OptimizeMS Suboptimal settings Success Improved Signal CheckMS->Success Settings are optimal OptimizeMS->Success Failure Consult Instrument Specialist OptimizeMS->Failure No improvement

Caption: Troubleshooting workflow for poor signal intensity in stapled peptide analysis.

Problem: Complex or Unidentifiable Mass Spectra

Q: My mass spectrum is very complex, with many unexpected peaks. How can I identify the source of this complexity and interpret my data?

A: The complexity in the mass spectra of stapled peptides often arises from the presence of adducts, impurities from the synthesis, and unique fragmentation patterns.

Potential Causes and Solutions:

  • Adduct Formation: In ESI-MS, it is common to observe adducts where ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) associate with the peptide.[4] These adducts can complicate the spectrum and reduce the intensity of the desired protonated molecule.

    • Source of Contamination: Sodium and potassium ions can leach from glassware. Using plasticware for sample preparation can help minimize this contamination.

    • Mobile Phase pH: Lowering the pH of the mobile phase can sometimes reduce the formation of unwanted metal adducts.

    • Recognizing Adducts: Be aware of the mass differences for common adducts to help identify them in your spectrum.

  • Synthesis-Related Impurities: The synthesis of stapled peptides can result in various impurities.

    • Unstapled Peptide: Incomplete stapling reaction will result in the presence of the linear, unstapled peptide.

    • Reagent Adducts: Impurities from reagents used in synthesis and purification can also be present.

    • Oxidation: Methionine and cysteine residues are susceptible to oxidation, leading to mass shifts of +16 Da and +32 Da.

  • In-Source Fragmentation: If the energy in the ion source is too high, the stapled peptide can fragment before it reaches the mass analyzer, leading to a more complex spectrum.

    • Optimize Source Energy: Reduce the voltages on the ion optics to minimize in-source fragmentation.

Identifying Different Species in the Mass Spectrum:

MassSpectrumInterpretation Spectrum Complex Mass Spectrum IdentifyTarget Identify Target Peptide ([M+H]⁺) Spectrum->IdentifyTarget IdentifyAdducts Identify Common Adducts ([M+Na]⁺, [M+K]⁺) Spectrum->IdentifyAdducts IdentifyImpurities Look for Synthesis Impurities (Unstapled, Oxidized) Spectrum->IdentifyImpurities IdentifyFragments Check for In-Source Fragments Spectrum->IdentifyFragments DataInterpretation Confident Data Interpretation IdentifyTarget->DataInterpretation IdentifyAdducts->DataInterpretation IdentifyImpurities->DataInterpretation IdentifyFragments->DataInterpretation

Caption: Logical workflow for interpreting complex mass spectra of stapled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should look for in my ESI mass spectrum?

A1: In positive ion mode ESI, the most common adducts are formed with protons, sodium, potassium, and ammonium ions. The table below summarizes these common adducts and their corresponding mass shifts.

Adduct IonNominal Adduct MassExact Adduct Mass
Singly Charged
[M+H]⁺M+1M+1.007276
[M+NH₄]⁺M+18M+18.03382
[M+Na]⁺M+23M+22.989218
[M+K]⁺M+39M+38.963158
Doubly Charged
[M+2H]²⁺(M+2)/2(M+2.014552)/2
[M+H+Na]²⁺(M+24)/2(M+23.996494)/2
[M+2Na]²⁺(M+46)/2(M+45.978436)/2
[Source: 3, 9, 10]

Q2: How does the hydrocarbon staple affect the fragmentation pattern in MS/MS analysis?

A2: The presence of the hydrocarbon staple introduces additional complexity to the MS/MS fragmentation pattern. In addition to the expected b- and y-ions from the cleavage of the peptide backbone, you may also observe fragmentation of the staple itself. While detailed fragmentation patterns are highly dependent on the specific staple and the peptide sequence, you should be aware of the possibility of observing fragment ions corresponding to the loss of portions of the hydrocarbon chain. This can sometimes make spectral interpretation more challenging compared to linear peptides.

Q3: What are some recommended starting LC-MS parameters for stapled peptide analysis?

A3: The optimal LC-MS parameters will vary depending on the specific stapled peptide and the instrument used. However, the following table provides a good starting point for method development.

ParameterRecommendation
LC Column C18, 1.7-2.7 µm particle size, 100-150 Å pore size, 2.1 x 100-150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-50% B over 30 minutes
Flow Rate 0.2-0.4 mL/min for a 2.1 mm ID column
Column Temperature 30-40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS Scan Range m/z 300-2000
[Source: 14, 18]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of Stapled Peptides
  • Solubilization:

    • Accurately weigh the lyophilized stapled peptide.

    • If the peptide is expected to be hydrophobic, first dissolve it in a minimal amount of DMSO (e.g., 10 µL for 1 mg of peptide).

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the sample to the desired final concentration with an appropriate aqueous buffer (e.g., 0.1% formic acid in water). It is crucial to add the aqueous buffer slowly while vortexing to prevent precipitation.

    • Perform a final centrifugation step at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any insoluble material.[1] Transfer the supernatant to a clean vial for analysis.

  • Desalting (if necessary):

    • If the sample contains high concentrations of salts or other non-volatile components, perform a desalting step using a C18 ZipTip or a similar reversed-phase SPE cartridge.

    • Equilibrate the C18 material with 100% acetonitrile.

    • Wash the C18 material with 0.1% formic acid in water.

    • Load the sample onto the C18 material.

    • Wash the loaded sample with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution of 50-70% acetonitrile in 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase conditions for LC-MS analysis.

This technical support center provides a foundation for troubleshooting common issues in the mass spectrometry analysis of stapled peptides. For more complex issues, consulting with an experienced mass spectrometrist or your instrument manufacturer is recommended.

References

Technical Support Center: Enhancing the Solubility of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stapled peptide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My stapled peptide has poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with stapled peptides, often due to the hydrophobic nature of the hydrocarbon staple and certain amino acid side chains. Here’s a systematic approach to troubleshoot this issue:

  • Review the Peptide Sequence: Analyze the amino acid composition. A high proportion of hydrophobic residues can significantly decrease solubility.[1][2]

  • Initial Solvent Test: While aqueous buffers are the goal, for initial characterization, you may need to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it stepwise into your aqueous buffer.[1][3][4]

  • pH Adjustment: The net charge of a peptide is pH-dependent. Systematically test the solubility across a range of pH values. Peptides are often least soluble at their isoelectric point (pI).[1][5]

  • Salt Concentration: The ionic strength of the solution can influence solubility. Varying the salt concentration can either increase ("salting in") or decrease ("salting out") solubility.[6][7][8]

Q2: How does the type of staple affect the solubility of the peptide?

A2: The chemical nature of the staple itself is a critical determinant of the overall hydrophobicity and, consequently, the solubility of the peptide.

  • All-Hydrocarbon Staples: These are the most common type of staples and are inherently hydrophobic, which can decrease aqueous solubility.[2][9]

  • Lactam Staples: Formed via an amide bond, these staples are more polar than all-hydrocarbon staples and can improve the water solubility of the peptide.[1][10]

  • Triazole Staples: Generated through "click chemistry," these staples introduce a more polar triazole ring, which can also enhance solubility compared to hydrocarbon staples.[1][9]

  • Thioether Staples: Oxidation of the sulfur atom in a thioether staple to a sulfoxide or sulfone can increase the polarity of the bridge and improve solubility.[1]

Q3: Can I modify the amino acid sequence to improve solubility without affecting biological activity?

A3: Yes, this is a common and effective strategy. The key is to make modifications on the face of the α-helix that is not involved in binding to the target protein.

  • Introduce Charged Residues: Incorporating charged amino acids like lysine, arginine, aspartic acid, or glutamic acid can significantly improve solubility through favorable interactions with water.[1][11]

  • Replace Hydrophobic Residues: If certain hydrophobic residues are not essential for target binding, they can be substituted with more polar or hydrophilic residues like serine, threonine, or glycine.[5]

  • PEGylation: Attaching polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.

Troubleshooting Guides

Problem 1: My stapled peptide precipitates when I dilute it from DMSO into an aqueous buffer.

This is a common indication that the peptide is aggregating in the aqueous environment.

Troubleshooting Workflow:

Caption: Troubleshooting peptide precipitation.

Detailed Steps:

  • Optimize the Dilution Process: Instead of a single large dilution, try adding the DMSO stock to the aqueous buffer in smaller increments while vortexing.

  • Buffer Optimization:

    • pH Screening: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, 9) and test the solubility of your peptide in each.

    • Salt Screening: In the optimal pH buffer, test a range of NaCl or PBS concentrations.

  • Incorporate Excipients: Consider adding solubility-enhancing excipients to your buffer.

Problem 2: How can I quantitatively measure the solubility of my stapled peptide?

Accurate solubility measurement is crucial for reliable experimental results. The turbidimetric solubility assay is a straightforward method.

Experimental Protocol: Turbidimetric Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the stapled peptide in an organic solvent like DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Create a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS) in a 96-well plate.

  • Incubation: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Longer incubation times (24-72h) can provide thermodynamic solubility data.[12]

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 600 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration. The point at which the absorbance begins to increase sharply indicates the solubility limit.

Data Summary Tables

Table 1: Common Solubilizing Excipients for Stapled Peptides

Excipient ClassExamplesTypical Starting ConcentrationMechanism of Action
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01 - 0.1% (v/v)Reduce surface tension and form micelles around hydrophobic regions.
Sugars/Polyols Sucrose, Mannitol, Trehalose1 - 5% (w/v)Stabilize peptide structure and increase interactions with water.[13][14]
Amino Acids Arginine, Glycine50 - 250 mMCan act as hydrotropes, disrupting peptide self-association.[15][16]
Cyclodextrins β-cyclodextrin, Captisol®1 - 10 mMEncapsulate hydrophobic moieties of the peptide.[17]

Table 2: Influence of pH and Salt on Peptide Solubility (Illustrative Data)

Peptide IDNet Charge at pH 7Solubility in Water (µg/mL)Solubility in PBS (pH 7.4, 150 mM NaCl) (µg/mL)Solubility in Acetate Buffer (pH 4.0) (µg/mL)
SP-01 (Hydrophobic)0< 1025150
SP-02 (Basic)+3> 1000> 1000500
SP-03 (Acidic)-2> 1000> 1000> 1000

Signaling Pathways and Workflows

Logical Workflow for Improving Stapled Peptide Solubility

This diagram illustrates the decision-making process for addressing solubility issues, from initial characterization to peptide redesign.

G A Start: Synthesized Stapled Peptide B Assess Initial Solubility in Aqueous Buffer A->B C Soluble? B->C D Proceed with Experiments C->D Yes E Troubleshoot Solubility C->E No F Optimize Formulation E->F G Modify pH F->G H Vary Salt Concentration F->H I Add Excipients F->I J Re-assess Solubility G->J H->J I->J K Soluble? J->K K->D Yes L Redesign Peptide K->L No M Increase Net Charge L->M N Substitute Hydrophobic Residues L->N O Change Staple Type L->O P Re-synthesize Peptide M->P N->P O->P P->A

References

Technical Support Center: (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-FMoc-2-(6'-heptenyl)alanine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of the compound. For long-term storage, it is recommended to store the solid compound at -20°C or -4°C in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[1][2][3] For short-term storage, 4°C is acceptable.[1][4] Some suppliers suggest that Fmoc-protected amino acids can be temporarily stored at room temperature.[5] To prevent degradation from moisture, always allow the container to warm to room temperature in a desiccator before opening.[5]

Q2: How should I handle this compound in the laboratory?

A2: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6][7] Avoid contact with skin and eyes.[7] After handling, wash hands thoroughly.[6]

Q3: What are the optimal conditions for storing solutions of this compound?

A3: It is generally not recommended to store peptides or amino acid derivatives in solution for extended periods due to lower stability.[5] If storage in solution is necessary, prepare the solution fresh for each experiment. For short-term storage of a few days, solutions should be kept frozen at -20°C or -80°C.[1][5] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[5] For hydrophobic compounds, storing solutions in glass or non-absorbing plastic vials is recommended to prevent adsorption to the container walls.[5]

Q4: In which solvents is this compound soluble?

A4: Due to its hydrophobic heptenyl side chain and the bulky Fmoc group, this amino acid derivative is expected to have good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It may have limited solubility in water but should be soluble in solvents like dimethyl sulfoxide (DMSO).[8]

Troubleshooting Guides

Issue 1: Poor Solubility During Peptide Synthesis

Symptom: The this compound does not fully dissolve in the coupling solvent (e.g., DMF), leading to incomplete coupling reactions.

Possible Causes:

  • The concentration of the amino acid is too high for the chosen solvent.

  • The solvent quality is poor (e.g., contains water).

  • The hydrophobic nature of the amino acid is causing aggregation.

Solutions:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Solvent Mixtures: Consider using a mixture of solvents. For hydrophobic peptides, a combination of DCM/DMF/NMP (1:1:1) can be effective.

  • Alternative Solvents: Newer, greener solvents like PolarClean have shown excellent solubility for a wide range of Fmoc-amino acids.[9]

  • Reduce Concentration: Lower the concentration of the amino acid in the solvent.

Issue 2: Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

Symptom: A positive Kaiser test or other monitoring method after the coupling step indicates the presence of unreacted free amines on the resin.

Possible Causes:

  • Steric Hindrance: The bulky nature of the Fmoc group and the side chain may slow down the reaction.

  • Peptide Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic residues, can aggregate on the resin, blocking access to the reaction site.[10]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents.

  • Inefficient Activation: The coupling reagents may not be activating the amino acid efficiently.

Solutions:

  • Extended Coupling Time: Increase the reaction time for the coupling step to 2 hours or more.[11]

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[11]

  • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt aggregation.

  • Change Coupling Reagents: Use more powerful coupling reagents like HATU or HCTU, especially for difficult couplings.[12]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 55°C) can sometimes improve efficiency, though caution is advised to avoid side reactions.

Issue 3: Unexpected Side Reactions

Symptom: Mass spectrometry analysis of the final peptide shows unexpected masses, indicating side reactions may have occurred.

Possible Causes:

  • Reaction with the Heptenyl Side Chain: The double bond in the heptenyl side chain could potentially undergo reactions under certain conditions, although it is generally stable under standard SPPS conditions.

  • Over-activation: Using highly reactive coupling agents can sometimes lead to side reactions.[13]

  • Fmoc Group Instability: The Fmoc group can be sensitive to light and high temperatures, which could lead to its premature removal.[]

Solutions:

  • Protect from Light: Keep solutions containing the Fmoc-protected amino acid protected from direct light.[]

  • Control Temperature: Avoid excessive heat during the synthesis process.

  • Optimize Coupling: Use the appropriate coupling reagent and stoichiometry to avoid over-activation.

  • Inert Atmosphere: While not always necessary, performing reactions under an inert atmosphere can minimize oxidation of sensitive residues.

Quantitative Data Summary

ParameterRecommended ConditionReference
Long-Term Storage (Solid) -20°C or -4°C, tightly sealed, under inert gas[1][2][3]
Short-Term Storage (Solid) 4°C[1][4]
Storage (In Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]
Shipping Condition Room temperature or on ice packs[1][4]

Experimental Protocols & Workflows

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual solid-phase peptide synthesis.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[11]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[11][15]

  • Drain the solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[15]

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.[11]

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[11]

4. Monitoring the Coupling Reaction:

  • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • If the test is positive, repeat the coupling step.

5. Washing:

  • After a complete coupling, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.[11]

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Synthesis Complete

Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting_Incomplete_Coupling cluster_solutions Troubleshooting Steps start Incomplete Coupling Detected (e.g., Positive Kaiser Test) solution1 Extend Coupling Time start->solution1 solution2 Perform Double Coupling start->solution2 solution3 Change Coupling Reagent (e.g., to HATU) start->solution3 solution4 Add Chaotropic Salts (to disrupt aggregation) start->solution4 retest Re-test for completion solution1->retest solution2->retest solution3->retest solution4->retest success Proceed to next step retest->success Negative failure Consult further (Advanced Strategies) retest->failure Still Positive

Caption: Troubleshooting flowchart for incomplete coupling reactions in SPPS.

References

Validation & Comparative

A Comparative Guide to (S)-N-FMoc-2-(6'-heptenyl)alanine and Other Alkenyl Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and chemical biology, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Alkenyl amino acids, a class of synthetic building blocks, have garnered significant attention for their utility in constructing covalently constrained or "stapled" peptides. This guide provides a comparative overview of (S)-N-FMoc-2-(6'-heptenyl)alanine against other notable alkenyl amino acids, offering insights into their applications, performance, and the experimental protocols that underpin their use.

Introduction to Alkenyl Amino Acids and Peptide Stapling

Peptide stapling is a chemical strategy used to rigidify the alpha-helical secondary structure of peptides, thereby enhancing their proteolytic resistance, cell permeability, and target affinity. This is most commonly achieved through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction, between two alkenyl side chains incorporated into the peptide sequence. The choice of alkenyl amino acid is critical, as the length and substitution pattern of the alkenyl chain dictate the geometry and properties of the resulting hydrocarbon staple.

This compound is a key building block for inducing an i, i+7 staple, creating a longer, more flexible hydrocarbon bridge compared to shorter chain analogues. This guide will compare its characteristics with other commonly employed alkenyl amino acids: (S)-N-Fmoc-2-(4'-pentenyl)alanine (for i, i+4 stapling), Fmoc-L-homoallylglycine, and Fmoc-O-allyl-L-tyrosine.

Comparative Analysis of Alkenyl Amino Acids

The selection of an appropriate alkenyl amino acid is contingent on the desired staple length, the targeted peptide conformation, and the overall synthetic strategy. Below is a comparative analysis of key performance indicators for different alkenyl amino acids, compiled from various studies.

Table 1: Comparison of Alkenyl Amino Acids for Peptide Stapling

Amino Acid DerivativeAlkene Chain LengthTypical Stapling PositionResulting Staple SizeKey Applications & Remarks
This compound Heptenyl (7 carbons)i, i+7C11Inducing longer-range helical constraints; potentially greater conformational flexibility of the staple.
(S)-N-Fmoc-2-(4'-pentenyl)alaninePentenyl (5 carbons)i, i+4C8The most common building block for single-turn α-helix stabilization; extensively validated.[1]
Fmoc-L-homoallylglycineButenyl (4 carbons)Not typically used for staplingN/APrimarily used to introduce a terminal alkene for post-synthetic modifications via thiol-ene reactions.[2]
Fmoc-O-allyl-L-tyrosineAllyl (3 carbons)i, i+n (variable)VariableUsed for shorter crosslinks and cyclizations; the aromatic side chain can influence peptide conformation and interactions.

Table 2: Performance Data of Stapled Peptides (Representative Examples)

Stapling Amino AcidsPeptide Sequence ContextRCM Yield (%)Helicity (%)Proteolytic Stability (t½, h)Cellular UptakeReference
(S)-pentenylalanine (i, i+4)Antimicrobial Peptide>95%Significantly Increased>6 (vs. <1 for linear)Enhanced[1]
(R)-octenylalanine & (S)-pentenylalanine (i, i+7)Antimicrobial Peptide>95%Dramatically EnhancedSubstantially IncreasedEnhanced[1]
Lactam Bridge (Asp, Lys)hACE2 fragment-56.75.0-[2]
Hydrocarbon Staple (unspecified)hACE2 fragment-53.56.8-[2]

Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions (peptide sequence, catalyst, reaction time, etc.) vary. A direct head-to-head comparison under identical conditions is not available in the current literature.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of stapled peptides. Below are generalized protocols for solid-phase peptide synthesis (SPPS) incorporating alkenyl amino acids and the subsequent ring-closing metathesis.

Solid-Phase Peptide Synthesis (SPPS) of Alkenyl-Containing Peptides
  • Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide MBHA for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including the alkenyl amino acid) using a coupling reagent such as HCTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

On-Resin Ring-Closing Metathesis (RCM)
  • Resin Preparation: Wash the peptide-bound resin with dichloromethane (DCM).

  • Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation) in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE) to the resin.

  • Metathesis Reaction: Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: After the reaction, wash the resin thoroughly with DCM to remove the ruthenium catalyst.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Concepts

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_RCM Ring-Closing Metathesis (RCM) Resin Resin Fmoc Deprotection Fmoc Deprotection Resin->Fmoc Deprotection 1. Swell Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2. Remove Fmoc Wash Wash Amino Acid Coupling->Wash 3. Add activated aa Repeat Repeat Wash->Repeat 4. Remove excess Repeat->Fmoc Deprotection For each aa SPPS_Product Peptide on Resin Catalyst Addition Catalyst Addition SPPS_Product->Catalyst Addition 1. Add Grubbs' catalyst Metathesis Metathesis Catalyst Addition->Metathesis 2. React Cleavage Cleavage Metathesis->Cleavage 3. Stapled Peptide Purification Purification Cleavage->Purification 4. Purify

Figure 1: General workflow for the synthesis of stapled peptides.

G Heptenylalanine This compound Chain: 7 carbons Staple: i, i+7 (C11) Longer Staple Longer Staple Heptenylalanine->Longer Staple Leads to Pentenylalanine (S)-N-Fmoc-2-(4'-pentenyl)alanine Chain: 5 carbons Staple: i, i+4 (C8) Shorter Staple Shorter Staple Pentenylalanine->Shorter Staple Leads to Homoallylglycine Fmoc-L-homoallylglycine Chain: 4 carbons Application: Thiol-ene Post-synthetic Modification Post-synthetic Modification Homoallylglycine->Post-synthetic Modification Enables OAllylTyrosine Fmoc-O-allyl-L-tyrosine Chain: 3 carbons Application: Cyclization Short-range Cyclization Short-range Cyclization OAllylTyrosine->Short-range Cyclization Enables

Figure 2: Comparison of alkenyl amino acids and their primary applications.

Conclusion

This compound is a valuable tool for creating longer-range hydrocarbon staples in peptides, offering a different conformational constraint compared to the more common pentenylalanine-based i, i+4 stapling. While direct, comprehensive comparative studies are limited, the available data suggests that the choice of alkenyl amino acid significantly impacts the biophysical properties of the resulting stapled peptide. For researchers aiming to modulate protein-protein interactions with helical peptides, a careful consideration of the desired staple length and its potential impact on helicity, stability, and cellular uptake is paramount. The experimental protocols provided herein offer a robust starting point for the synthesis and evaluation of peptides stapled with this compound and other alkenyl amino acids. Future research providing head-to-head comparisons of these building blocks will be invaluable for the rational design of next-generation stapled peptide therapeutics.

References

The Impact of Staple Length on Peptide Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide stapling is crucial for designing effective therapeutics. This guide provides an objective comparison of how different hydrocarbon staple lengths influence peptide stability, supported by experimental data and detailed methodologies.

The introduction of a hydrocarbon staple into a peptide sequence is a proven strategy to enhance its structural stability, protease resistance, and cell permeability. This is achieved by constraining the peptide into a bioactive α-helical conformation. The length of this staple, typically formed via ring-closing metathesis (RCM), plays a pivotal role in the degree of stabilization. The most common stapling strategies involve linking amino acid residues at the i and i+4 positions or the i and i+7 positions, spanning one or two turns of the α-helix, respectively.

Comparative Analysis of Staple Length on Peptide Stability

The choice of staple length directly impacts the geometric constraints imposed on the peptide backbone, which in turn affects its helicity and resistance to enzymatic degradation. While the optimal staple length is often sequence-dependent, general trends can be observed.

Staple TypePeptide Sequence (Example)Staple Length (atoms)% HelicityProteolytic Half-life (t½)Reference
UnstapledBID BH3 (aa 81-101)N/A14-20%< 5 min[1]
i, i+4 Staple Stapled BID BH3~871-91%> 6 h[1]
Unstapledp53-derived peptideN/ALow~ 2.4 min[2]
i, i+4 Staple ATSP-7041 (p53-derived)~8HighSignificantly increased[2]
UnstapledhACE2-derived peptideN/ALow< 1 h[3]
i, i+4 Lactam Staple Stapled hACE2-derivedVariableIncreased2.9 and 5.0 h[3]
i, i+4 Hydrocarbon Staple Stapled hACE2-derived~8Increased4.0 and 6.8 h[3]

Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Absolute values can vary based on the specific peptide sequence, experimental conditions, and the nature of the proteolytic enzyme used.

Generally, i, i+4 stapling is effective for shorter peptides, inducing a high degree of helicity and providing substantial protection against proteases. For longer peptides, an i, i+7 staple, spanning two helical turns, may be more suitable to maintain the overall helical conformation. In some cases, double stapling, incorporating two separate staples, can offer even greater stability.[4]

Experimental Protocols

To ensure the reproducibility and accuracy of peptide stability studies, detailed and consistent experimental protocols are essential.

Circular Dichroism (CD) Spectroscopy for Helicity Measurement

Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[1] The percentage of α-helicity is a key indicator of a staple's effectiveness in constraining the peptide into its bioactive conformation.

Protocol:

  • Sample Preparation: Dissolve the lyophilized stapled and unstapled control peptides in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5, 1 mM TCEP) to a final concentration of 0.1 mg/mL.[5] Ensure complete solubilization; if necessary, peptides can first be dissolved in 100% DMSO and then diluted into the aqueous buffer.[1]

  • Instrument Setup: Use a calibrated CD spectrophotometer. Set the wavelength range from 185 to 260 nm.[6] Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Record the CD spectra at a controlled temperature, typically 20°C.[7] For each sample, an average of three scans is typically recorded. A blank spectrum of the buffer alone should be recorded and subtracted from the peptide spectra.

  • Data Analysis: The mean residue ellipticity (MRE) is calculated from the raw CD data. The percentage of α-helicity is then estimated from the MRE value at 222 nm using established formulas.

Protease Degradation Assay

This assay evaluates the stability of stapled peptides in the presence of proteolytic enzymes.[4] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is used to monitor the degradation of the peptide over time.

Protocol:

  • Reaction Setup: Prepare a solution of the peptide (stapled or unstapled) at a known concentration (e.g., 50 µM) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).[6] Add a specific protease, such as α-chymotrypsin or a mixture of proteases found in serum, at a defined ratio (e.g., 1:100 enzyme to peptide).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • HPLC-MS Analysis: Analyze the quenched samples by reverse-phase HPLC coupled with a mass spectrometer. The amount of remaining intact peptide at each time point is quantified by integrating the area under the corresponding peak in the chromatogram.

  • Half-Life Calculation: The proteolytic half-life (t½) is determined by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order exponential decay curve.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to provide clear visual representations.

p53_MDM2_pathway p53 p53 MDM2 MDM2 p53->MDM2 induces expression Ubiquitination Ubiquitination & Degradation p53->Ubiquitination Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis activates MDM2->p53 inhibits MDM2->Ubiquitination promotes Stapled_Peptide Stapled Peptide (e.g., ATSP-7041) Stapled_Peptide->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of action of stapled peptide inhibitors.

experimental_workflow cluster_synthesis Peptide Synthesis & Stapling cluster_analysis Purification & Analysis cluster_stability Stability Assessment SPPS Solid-Phase Peptide Synthesis RCM Ring-Closing Metathesis (Stapling) SPPS->RCM Cleavage Cleavage & Deprotection RCM->Cleavage HPLC HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Verification) HPLC->MS Lyophilization Lyophilization MS->Lyophilization CD Circular Dichroism (Helicity) Lyophilization->CD Protease_Assay Protease Degradation Assay Lyophilization->Protease_Assay

Caption: A generalized experimental workflow for the synthesis and stability assessment of stapled peptides.

References

Stapled Peptides Outshine Linear Analogs in Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Stapled peptides are emerging as a promising class of therapeutics, demonstrating significant advantages in biological activity over their linear counterparts. By introducing a synthetic brace, or "staple," these conformationally constrained peptides exhibit enhanced structural stability, leading to improved proteolytic resistance, increased cell permeability, and superior in vivo efficacy. This guide provides a comprehensive comparison of the biological performance of stapled versus linear peptide analogs, supported by experimental data and detailed methodologies for key assays.

The introduction of a chemical staple, typically a hydrocarbon linkage between amino acid side chains, locks a peptide into a specific secondary structure, most commonly an α-helix.[1] This pre-organization into a bioactive conformation reduces the entropic penalty upon binding to a target, often resulting in higher affinity.[2] Furthermore, the stabilized structure shields the peptide backbone from enzymatic degradation and can facilitate passage across cell membranes, addressing major limitations of traditional linear peptide drugs.[3][4]

Comparative Analysis of Biological Activity

The advantages of stapled peptides over their linear analogs have been demonstrated across a range of therapeutic targets. Here, we present a summary of comparative data for key biological parameters.

Binding Affinity to Target Proteins

Stapling a peptide can significantly enhance its binding affinity for its target protein. This is often attributed to the pre-configured helical structure that mimics the native binding motif.

Peptide SystemTarget ProteinPeptide TypeBinding Affinity (Kd or IC50)Fold ImprovementReference
p53-derived peptideMDM2Linear~1-10 µM-[5][6]
Stapled~10-100 nM10-100x[5][6]
ATG16L1-derived peptideATG5Linear72 nM-[7]
Stapled3-6 nM12-24x[7]
GLP-1 analogGLP-1RLinearVaries-[8]
StapledImproved Potency (lower EC50)Varies[8]
Proteolytic Stability

A major hurdle for linear peptides as therapeutics is their rapid degradation by proteases in the body. Stapling has been shown to dramatically increase the half-life of peptides in the presence of proteases and in serum.[4]

Peptide SystemConditionPeptide TypeHalf-life (t1/2)Fold ImprovementReference
Noxa-derived peptideMouse SerumLinear10.5 ± 2.3 min-[9]
Stapled21.2 - 31.6 hours121-180x[9]
Mdm2/X antagonistWhole Cell HomogenateLinear30 - 92 min-[10]
Stapled> 24 hoursSignificant[10]
Cellular Permeability and Activity

By masking polar amide bonds and increasing helical-hydrophobic character, stapling can enhance the ability of peptides to cross cell membranes and engage intracellular targets.[11]

Peptide SystemAssayPeptide TypeCellular Activity (EC50)Reference
p53-derived peptidep53 activation in cellsLinear> 50 µM[12]
Stapled5-15 µM[12]
GLP-1R/GIPR dual agonistReceptor activationLinearVaries[8]
StapledGenerally lower EC50[8]
In Vivo Efficacy

The culmination of improved binding, stability, and cell penetration is often demonstrated by superior efficacy in animal models of disease.

Peptide SystemAnimal ModelPeptide TypeOutcomeReference
GLP-1R/GIPR dual agonistOral Glucose Tolerance Test in miceLinearStandard efficacy[8]
StapledEfficacy comparable or superior to semaglutide[8]
NGR-peptide-drug conjugateOrthotopic human colon carcinoma in miceFree DrugTumor growth inhibition at 1 mg/kg[13]
Cyclic Peptide ConjugateSignificant tumor growth inhibition at 10 mg/kg (of Daunorubicin content)[13]
TPP-interfering peptideBreast cancer xenograft in miceVehicle ControlContinued tumor growth[14]
StapledSignificant inhibition of tumor growth at 5 mg/kg[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of stapled and linear peptides. Below are protocols for key experiments cited in this guide.

Protease Degradation Assay using HPLC

This assay measures the stability of peptides in the presence of proteases by quantifying the amount of intact peptide remaining over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide (stapled or linear) stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or serum) at a defined concentration

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Equilibrate the peptide and protease solutions to the desired reaction temperature (e.g., 37°C).

  • Initiate the degradation reaction by mixing the peptide stock solution with the protease solution in the reaction buffer to achieve the final desired concentrations.

  • Incubate the reaction mixture at the chosen temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution (e.g., equal volume of 10% TFA). This will stop the enzymatic activity.

  • Analyze the quenched samples by reverse-phase HPLC.

  • Set the HPLC method to separate the intact peptide from its degradation products. A gradient elution from 5% to 95% Mobile Phase B over a set time is typically used.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

  • Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide.

Cell-Based Luciferase Reporter Assay

This assay is used to determine the biological activity of a peptide by measuring its ability to modulate a specific signaling pathway that drives the expression of a luciferase reporter gene.

Materials:

  • Reporter cell line (stably or transiently transfected with a luciferase reporter construct under the control of a promoter responsive to the signaling pathway of interest)

  • Cell culture medium and supplements

  • Peptide (stapled or linear) stock solutions at various concentrations

  • Control compounds (agonist and antagonist for the pathway)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., containing 1% Triton X-100)

  • Luciferase assay reagent (containing luciferin substrate and ATP)

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the stapled and linear peptides, as well as control compounds, in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of peptides or controls. Include a vehicle-only control.

  • Incubate the cells for a period sufficient to allow for the activation or inhibition of the signaling pathway and subsequent expression of the luciferase reporter (e.g., 6-24 hours).

  • After incubation, wash the cells once with PBS.

  • Add cell lysis buffer to each well and incubate for a short period (e.g., 15-20 minutes) at room temperature with gentle shaking to ensure complete cell lysis.

  • Add the luciferase assay reagent to each well.

  • Immediately measure the luminescence signal using a luminometer. The light output is proportional to the luciferase activity.

  • Plot the luminescence signal against the peptide concentration and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a generic signaling pathway where an intracellular protein-protein interaction (PPI) is disrupted by a cell-permeable stapled peptide, leading to the inhibition of a downstream cellular response.

Signaling_Pathway_Inhibition Signaling Pathway Inhibition by a Stapled Peptide Receptor Receptor ProteinA Protein A Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB PPI DownstreamEffector Downstream Effector ProteinB->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse StapledPeptide Stapled Peptide StapledPeptide->Inhibition

Caption: A stapled peptide inhibits a signaling pathway by disrupting a key protein-protein interaction.

Experimental Workflow for Comparative Analysis

This diagram outlines the typical experimental workflow for comparing the biological activity of stapled and linear peptide analogs.

Experimental_Workflow Workflow for Stapled vs. Linear Peptide Comparison Synthesis Peptide Synthesis (Linear & Stapled) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Biophysical Biophysical Characterization (Circular Dichroism) Purification->Biophysical InVitro In Vitro Assays Biophysical->InVitro Binding Binding Affinity (Fluorescence Polarization) InVitro->Binding Stability Proteolytic Stability (HPLC-based Assay) InVitro->Stability CellBased Cell-Based Assays InVitro->CellBased DataAnalysis Data Analysis & Comparison Binding->DataAnalysis Stability->DataAnalysis Permeability Cell Permeability & Activity (Reporter Assay) CellBased->Permeability InVivo In Vivo Efficacy (Animal Models) Permeability->InVivo Permeability->DataAnalysis InVivo->DataAnalysis

Caption: A typical workflow for the comparative analysis of stapled and linear peptides.

References

A Researcher's Guide to Circular Dichroism Analysis of Stapled Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational integrity of stapled peptides is paramount. Circular Dichroism (CD) spectroscopy stands as a cornerstone technique for elucidating the secondary structure, particularly the α-helicity, of these modified peptides. This guide provides a comparative analysis of stapled peptide helicity using CD, supported by experimental data and detailed protocols.

Stapled peptides are a class of constrained peptides that mimic α-helical structures crucial for mediating protein-protein interactions (PPIs). The introduction of a synthetic brace, or "staple," enhances the peptide's helicity, proteolytic resistance, and cell permeability. CD spectroscopy is an indispensable tool to quantify the degree of helicity, offering rapid and valuable insights into the structural consequences of different stapling strategies.

Comparative Analysis of Stapled Peptide Helicity

The choice of stapling chemistry significantly influences the resulting α-helical content of a peptide. Different stapling systems, such as hydrocarbon, lactam, and triazole staples, can be strategically employed to optimize the desired structural and functional properties. The following table summarizes quantitative data from studies comparing the helicity of various stapled peptides to their linear counterparts, as determined by CD spectroscopy. α-Helical structures are characterized by a positive band around 190 nm and two negative bands at approximately 208 and 222 nm in their CD spectra.[1] The percentage of helicity is often calculated from the mean residue ellipticity at 222 nm.[2][3]

Peptide SystemStaple TypeLinker Position% HelicityLinear Control % HelicityReference
hACE2 (His34-Gln42) derivedLactami, i+455.5%Random Coil[4][5]
hACE2 (His34-Gln42) derivedHydrocarboni, i+453.5%Random Coil[4]
hACE2 (His34-Gln42) derivedDouble Triazolei, i+450.7%Random Coil[4]
hDM2-binding peptideHydrocarboni, i+4~60%Not specified[6]
hDM2-binding peptideLys-Asp Lactami, i+4Not specifiedNot specified[6]
NYBSP-1Double-stapledNot specified94%19%[1]
NYBSP-2StapledNot specified61%19%[1]
NYBSP-4StapledNot specified80%19%[1]

Experimental Protocol: Circular Dichroism Spectroscopy of Stapled Peptides

This section provides a detailed methodology for analyzing the secondary structure of stapled peptides using CD spectroscopy.

1. Sample Preparation:

  • Peptide Purity: Ensure peptides are of high purity (>95%), as impurities can interfere with CD measurements.

  • Solvent Selection: Dissolve the lyophilized peptide in an appropriate buffer. A common choice is a 10 mM sodium phosphate buffer at pH 7.4.[4][6] For peptides with low aqueous solubility, the addition of a co-solvent like trifluoroethanol (TFE) may be necessary to induce helicity; however, it's important to note that TFE itself can promote helical structures.[4][7]

  • Concentration: Prepare a stock solution of the peptide and determine its precise concentration. A typical peptide concentration for CD analysis is in the range of 50-100 µM.[2][6][7]

  • Blank Sample: Prepare a corresponding buffer blank solution that is identical to the peptide sample solution but without the peptide.[8]

2. Instrumentation and Data Acquisition:

  • Instrument: Utilize a calibrated CD spectrometer.

  • Cuvette: Use a quartz cuvette with a path length of 1 mm.[8]

  • Wavelength Range: Record CD spectra in the far-UV region, typically from 190 to 260 nm.[1][2]

  • Instrument Settings:

    • Bandwidth: 1.0 nm

    • Scanning Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.[4]

  • Data Collection:

    • Record a baseline spectrum using the buffer blank.

    • Rinse the cuvette thoroughly with the peptide solution before filling.

    • Record the CD spectrum of the peptide sample.

3. Data Processing and Analysis:

  • Baseline Correction: Subtract the buffer blank spectrum from the peptide sample spectrum.[8]

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × 100) / (c × n × l)

    where:

    • mdeg is the observed ellipticity in millidegrees.

    • c is the peptide concentration in mM.

    • n is the number of amino acid residues in the peptide.

    • l is the path length of the cuvette in cm.

  • Helicity Calculation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula:

    % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100

    where:

    • [θ]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm.

    • [θ]c is the ellipticity of a random coil at 222 nm (often approximated as 0 deg cm² dmol⁻¹).

    • [θ]h is the ellipticity of a pure α-helix of a given length, which can be estimated by the formula: [θ]h = -31,500 * (1 - 2.5/n), where 'n' is the number of residues.[3]

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

CD_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide High Purity Stapled Peptide Peptide_Sol Peptide Solution (50-100 µM) Peptide->Peptide_Sol Buffer Buffer (e.g., 10 mM Phosphate, pH 7.4) Buffer->Peptide_Sol Blank Buffer Blank Buffer->Blank Spectrometer CD Spectrometer Peptide_Sol->Spectrometer Load Sample Blank->Spectrometer Load Blank Cuvette 1 mm Quartz Cuvette Spectrometer->Cuvette Blank_Scan Scan Buffer Blank (190-260 nm) Cuvette->Blank_Scan Sample_Scan Scan Peptide Sample (190-260 nm) Cuvette->Sample_Scan Correction Baseline Correction Blank_Scan->Correction Sample_Scan->Correction Conversion Convert to Molar Ellipticity ([θ]) Correction->Conversion Calculation Calculate % Helicity Conversion->Calculation Result Structural Conclusion Calculation->Result

Caption: Workflow for CD analysis of stapled peptides.

CD_Spectra_Comparison Idealized CD Spectra y_axis x_axis Mean Residue Ellipticity ([θ]) Wavelength (nm) p1->p2 Random Coil p2->p3 Random Coil p3->p4 Random Coil q1->q2 α-Helix q2->q3 α-Helix q3->q4 α-Helix label_y [θ] label_x Wavelength label_190 190 label_208 208 label_222 222 anno1 Positive peak anno1->q1 anno2 Negative troughs anno2->q2 anno2->q3

Caption: Comparison of α-helix and random coil CD spectra.

References

A Comparative Guide to the NMR Structural Analysis of Peptides Featuring (S)-N-FMoc-2-(6'-heptenyl)alanine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of modified peptides is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) structural analysis of peptides incorporating the unnatural amino acid (S)-N-FMoc-2-(6'-heptenyl)alanine, a key component in hydrocarbon-stapled peptides. We present supporting experimental data and methodologies for this and alternative olefinic amino acids used in peptide chemistry.

The incorporation of unnatural amino acids with olefinic side chains, such as this compound, is a powerful strategy in peptide drug design. Following peptide synthesis, these residues serve as handles for ring-closing metathesis (RCM), creating a covalent hydrocarbon "staple" that constrains the peptide into a specific, often helical, conformation. This pre-organization can lead to enhanced binding affinity for biological targets, increased proteolytic stability, and improved cell permeability. NMR spectroscopy is the primary tool for elucidating the three-dimensional structure of these modified peptides in solution, providing critical insights into the impact of the staple on the peptide's conformation.

Performance Comparison: Structural Insights from NMR

For comparison, we present detailed ¹H and ¹³C NMR data for a stapled octapeptide containing (S)-α-(4-pentenyl)alanine. This data serves as a benchmark for understanding the types of NMR signatures to expect and for comparing with future data on heptenylalanine-containing peptides.

Table 1: ¹H NMR Chemical Shift Data for a Stapled Octapeptide with (S)-α-(4-pentenyl)alanine
ProtonChemical Shift (δ, ppm)
NH (Amide)7.49 (d, J = 7.2 Hz), 7.45 (d, J = 4.8 Hz), 7.42 (d, J = 9.4 Hz), 7.38 (br s), 7.29 (d, J = 5.4 Hz), 7.22 (br s), 6.91 (d, J = 4.2 Hz)
CHα4.55 (td, J = 9.3, 6.0 Hz), 4.34 (ddd, J = 11.3, 7.2, 3.6 Hz), 4.09–4.03 (m), 4.03–3.96 (m), 3.94 (ddd, J = 8.9, 6.1, 2.8 Hz)
Side Chain5.77 (d, J = 2.8 Hz), 3.73 (s), 1.95–1.54 (m), 1.61 (s), 1.49 (s), 1.49–1.16 (m), 1.02–0.93 (m), 0.93–0.84 (m)
Data obtained from a representative stapled octapeptide in CDCl₃.[1]
Table 2: ¹³C NMR Chemical Shift Data for a Stapled Octapeptide with (S)-α-(4-pentenyl)alanine
CarbonChemical Shift (δ, ppm)
C=O (Carbonyl)175.7, 175.5, 175.1, 174.4, 174.0, 173.0, 172.7, 172.6
67.7, 67.6, 66.4, 64.6, 55.6, 54.9, 54.6, 54.4, 53.5, 52.8, 52.6
Side Chain157.4, 81.0, 80.2, 79.7, 43.2, 41.6, 41.2, 40.2, 40.1, 39.6, 39.2, 36.0, 35.9, 33.2, 32.8, 28.3, 27.3, 26.5, 25.0, 24.9, 24.8, 24.7, 24.6, 23.4, 23.3, 23.0, 22.7, 22.5, 22.4, 22.2, 22.0, 21.8, 21.4, 21.2, 20.8
Data obtained from a representative stapled octapeptide in CDCl₃.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for key experiments in the synthesis and NMR analysis of hydrocarbon-stapled peptides.

Peptide Synthesis and Stapling
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry. The unnatural amino acid, this compound or an alternative, is incorporated at the desired positions using standard coupling reagents (e.g., HBTU/HOBt in the presence of DIPEA).

  • Ring-Closing Metathesis (RCM): Following assembly of the linear peptide, the resin-bound peptide is treated with a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, in an appropriate solvent (e.g., 1,2-dichloroethane). The reaction is typically performed at room temperature for several hours to facilitate the formation of the hydrocarbon staple.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product with high purity.

NMR Structural Analysis
  • Sample Preparation: The purified peptide is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O with a buffer) to a concentration of approximately 1-5 mM.

  • NMR Data Acquisition: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Resonance Assignment: The collected NMR spectra are used to assign the chemical shifts of all protons and carbons in the peptide. This is typically achieved by analyzing the correlation patterns in the 2D spectra.

  • Structural Calculations: Interproton distance restraints derived from NOESY or ROESY spectra, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Visualizing the Workflow

The process of synthesizing and structurally analyzing a stapled peptide can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Peptide Synthesis and Stapling cluster_analysis NMR Structural Analysis spps Solid-Phase Peptide Synthesis rcm Ring-Closing Metathesis spps->rcm cleavage Cleavage and Deprotection rcm->cleavage purification RP-HPLC Purification cleavage->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq NMR Data Acquisition sample_prep->data_acq assignment Resonance Assignment data_acq->assignment calc Structure Calculation assignment->calc final_structure final_structure calc->final_structure 3D Structure Ensemble

Caption: Experimental workflow for the synthesis and NMR structural analysis of a hydrocarbon-stapled peptide.

Logical Relationships in NMR Analysis

The interpretation of NMR data to deduce a peptide's structure follows a logical progression, starting from simple 1D spectra and moving to more complex 2D experiments to build a complete picture of the molecule's conformation.

nmr_logic one_d 1D NMR (¹H, ¹³C) - Initial assessment of sample purity and folding cosy_tocsy 2D COSY & TOCSY - Identification of spin systems (amino acid residues) one_d->cosy_tocsy noesy 2D NOESY/ROESY - Through-space proton-proton correlations (< 5 Å) cosy_tocsy->noesy heteronuclear 2D HSQC & HMBC - ¹H-¹³C/¹⁵N correlations for assignment confirmation cosy_tocsy->heteronuclear restraints Distance & Dihedral Restraints noesy->restraints heteronuclear->restraints structure 3D Structure Calculation - Molecular dynamics/simulated annealing restraints->structure

Caption: Logical flow of information in the NMR-based structural determination of a peptide.

References

Stapled Peptides Demonstrate Superior Proteolytic Stability in Direct Comparison to Unstapled Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that "stapling" peptides—a method of introducing a synthetic brace to lock the peptide in a specific conformation—significantly enhances their resistance to enzymatic degradation compared to their linear, unstapled counterparts. This increased stability is a critical attribute for the development of peptide-based therapeutics, as it can lead to longer in-vivo half-lives and improved bioavailability.

The enhanced proteolytic stability of stapled peptides stems from the conformational rigidity imposed by the staple.[1][2] This structural constraint, typically reinforcing an α-helical fold, is thought to hinder the ability of proteases to recognize and bind to their cleavage sites within the peptide backbone.[1] Proteases often require peptides to adopt an extended conformation to fit into their active sites, a configuration that is sterically inaccessible for a well-stapled peptide.[1] This protective mechanism translates to a demonstrably longer lifespan for stapled peptides in the presence of degradative enzymes.

Quantitative Comparison of Proteolytic Stability

Experimental data consistently highlight the dramatic improvement in stability achieved through peptide stapling. The following table summarizes key findings from various studies, quantifying the difference in proteolytic resistance between stapled and unstapled peptides.

Peptide SystemProteolytic EnvironmentUnstapled Peptide Half-life (t½)Stapled Peptide Half-life (t½)Fold Increase in StabilityReference
SAH-gp41 (double-stapled) vs. UnmodifiedChymotrypsin~10 minutes~240 minutes (4 hours)24-fold[3]
SAH-gp41 (double-stapled) vs. UnmodifiedPepsin (pH 2)~1.5 minutes~288 minutes (4.8 hours)192-fold[3]
SAHBA vs. UnstapledSerum3.1 hours29.4 hours9.5-fold[4]
Generic α-helical peptide (double-stapled) vs. Tetrasubstituted but unstapledChymotrypsin~3-fold increase over unmodified~9-fold increase over unmodified~3-fold (stapled vs. unstapled substituted)[3]

These data underscore the significant protective effect of the hydrocarbon staple, which can increase the peptide's half-life by orders of magnitude in some cases. Notably, the degree of protection often correlates with the stabilization of the α-helical structure and the number of staples introduced.[1][3]

Experimental Workflow for Assessing Proteolytic Stability

The evaluation of proteolytic stability is a crucial step in the development of peptide-based drugs. A typical experimental workflow for comparing the stability of stapled and unstapled peptides is outlined below.

Proteolytic_Stability_Assay cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Peptide_Prep Prepare stock solutions of stapled and unstapled peptides Incubation Incubate peptides with protease solution at 37°C Peptide_Prep->Incubation Protease_Prep Prepare protease solution (e.g., chymotrypsin, trypsin, pepsin) in appropriate buffer Protease_Prep->Incubation Time_Points Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench the reaction (e.g., add acid or inhibitor) Time_Points->Quench HPLC Analyze samples by Reverse-Phase HPLC Quench->HPLC MS Optional: Confirm identity of parent peptide and degradation products by Mass Spectrometry HPLC->MS Quantification Quantify the peak area of the remaining intact peptide HPLC->Quantification Half_life Calculate the half-life (t½) of each peptide Quantification->Half_life

Experimental workflow for a proteolytic stability assay.

Detailed Experimental Protocols

A generalized protocol for conducting a proteolytic stability assay is provided below. It is important to note that specific conditions may need to be optimized for different peptides and proteases.

Materials:

  • Stapled and unstapled peptides

  • Protease (e.g., chymotrypsin, trypsin, pepsin, or a mixture like human serum/plasma)

  • Appropriate buffer (e.g., Phosphate Buffered Saline (PBS) for chymotrypsin/trypsin, or an acidic buffer for pepsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (optional)

Procedure:

  • Peptide and Protease Preparation:

    • Prepare stock solutions of the stapled and unstapled peptides in a suitable solvent (e.g., water or a buffer).

    • Prepare a working solution of the desired protease in the appropriate reaction buffer. The concentration of the protease should be chosen to achieve a reasonable degradation rate for the unstapled peptide.

  • Proteolytic Reaction:

    • In separate tubes, add the peptide solution to the pre-warmed (typically 37°C) protease solution to initiate the reaction. A control reaction with peptide in buffer but without protease should also be run in parallel.

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a quenching solution (e.g., a strong acid like TFA). This will denature the protease and stop the degradation process.

  • Analytical Quantification:

    • Analyze the samples from each time point by RP-HPLC.[5][6] The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.[6][7]

    • The identity of the peak for the intact peptide and any major degradation products can be confirmed using mass spectrometry.[7][8]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time for both the stapled and unstapled versions.

    • Calculate the half-life (t½) for each peptide, which is the time required for 50% of the initial peptide to be degraded. This is often done by fitting the data to a one-phase exponential decay model.

The Underlying Mechanism of Enhanced Stability

The protective effect of peptide stapling is directly linked to the stabilization of its secondary structure, most commonly an α-helix. This is illustrated in the following diagram.

Stability_Mechanism cluster_unstapled Unstapled Peptide cluster_stapled Stapled Peptide Unstapled Flexible, random coil conformation Protease_Binding_U Protease can easily bind to its recognition site Unstapled->Protease_Binding_U Exposed cleavage sites Cleavage_U Peptide is rapidly cleaved Protease_Binding_U->Cleavage_U Enzymatic action Stapled Rigid, α-helical conformation Protease_Binding_S Staple sterically hinders protease binding Stapled->Protease_Binding_S Masked cleavage sites Cleavage_S Peptide is resistant to cleavage Protease_Binding_S->Cleavage_S Reduced enzymatic action

Mechanism of protease resistance in stapled peptides.

References

The Rise of the Helix: A Comparative Guide to the In Vitro and In Vivo Efficacy of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Stapled peptides are emerging as a powerful therapeutic modality, engineered to tackle challenging intracellular targets, particularly protein-protein interactions (PPIs), that have long been considered "undruggable" by traditional small molecules or large biologics. By constraining a peptide's natural α-helical structure, "stapling" confers remarkable improvements in pharmacological properties, including enhanced target affinity, metabolic stability, and cell permeability. This guide provides an objective comparison of the performance of stapled peptides against their linear counterparts and other therapeutic alternatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this burgeoning field.

Stapled peptides are synthetic mini-proteins where the α-helical secondary structure is locked in place by a chemical brace.[1] This structural reinforcement addresses the primary limitations of native peptides as therapeutics: their propensity to be degraded by proteases and their inability to efficiently cross cell membranes.[2][3] The result is a class of molecules that combines the high specificity and potency of biologics with the cell-penetrating capabilities of small molecules.[1] This has led to the development of stapled peptides targeting a range of diseases, including cancer, infections, and metabolic disorders, with some candidates advancing into clinical trials.[4][5]

Performance Comparison: Stapled Peptides vs. Alternatives

The advantages of stapled peptides are most evident when their performance is quantitatively compared to that of their unmodified linear precursors or other classes of inhibitors. The introduction of a hydrocarbon staple can lead to significant enhancements in key pharmacological parameters.

Performance Metric Linear Peptide Stapled Peptide Small Molecule Antibody Supporting Data & Notes
Target Affinity (Kd/Ki) Micromolar (µM) to Millimolar (mM)Nanomolar (nM) to Micromolar (µM)Nanomolar (nM) to Micromolar (µM)Picomolar (pM) to Nanomolar (nM)Stapling pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty of binding.[6] For example, the stapled peptide ATSP-7041 binds to both MDM2 and MDMX with nanomolar affinities.[7]
Cellular Permeability Low to negligibleModerate to HighHighLow to negligibleThe increased hydrophobicity and stabilized structure of stapled peptides facilitate cell entry, often through endocytic pathways.[8][9]
Proteolytic Resistance (Half-life) MinutesHours to DaysHours to DaysDays to WeeksThe constrained helical structure makes stapled peptides poor substrates for proteases.[10][11] A study showed a 9-fold increase in half-life for a stapled peptide compared to its non-stapled version with similar helicity.[12]
In Vivo Efficacy LimitedDemonstrated in various modelsVariableHigh (for extracellular targets)Stapled peptides have shown robust tumor growth suppression in xenograft models.[7] For instance, a stapled peptide targeting the BCL-2 family inhibited human leukemia xenograft growth in mice.[13]
Specificity HighHighCan have off-target effectsVery HighPeptides generally offer high target specificity due to their larger interaction surface compared to small molecules.[1]
Oral Bioavailability Very LowLow (generally requires injection)Variable (can be high)Very LowWhile stapling improves many properties, oral bioavailability remains a challenge for peptide-based therapeutics.[14]

Key Experimental Protocols

The evaluation of stapled peptide efficacy relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

Objective: To determine the α-helical content of a peptide in solution.

Protocol:

  • Peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 25-50 µM.

  • CD spectra are recorded at room temperature using a quartz cuvette with a 1 mm path length.

  • Wavelength scans are performed from 190 to 260 nm.

  • The mean residue ellipticity (MRE) is calculated and plotted against the wavelength.

  • A characteristic spectrum with double minima at approximately 208 and 222 nm is indicative of α-helical structure.[15] The percentage of helicity can be estimated from the MRE at 222 nm.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To quantify the binding affinity of a stapled peptide to its target protein.

Protocol:

  • A fluorescently labeled version of the stapled peptide (or a known binding peptide) is used as the tracer.

  • The target protein is serially diluted in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

  • The fluorescent tracer is added to each dilution at a fixed concentration (typically in the low nanomolar range).

  • The unlabeled stapled peptide is then titrated into the protein-tracer mixture.

  • The fluorescence polarization is measured after an incubation period.

  • The data is fitted to a competitive binding model to determine the inhibition constant (Ki).

Protease Sensitivity Assay

Objective: To evaluate the stability of a stapled peptide in the presence of proteases.

Protocol:

  • The stapled peptide and its linear counterpart are incubated with a protease (e.g., chymotrypsin, trypsin) in a suitable buffer at 37°C.[12]

  • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • The proteolytic reaction is quenched by adding a protease inhibitor or by acid precipitation.

  • The amount of remaining intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The percentage of peptide remaining is plotted against time to determine the half-life.[12]

Cellular Uptake Assay

Objective: To measure the ability of a stapled peptide to penetrate cells.

Protocol:

  • A fluorescently tagged (e.g., FITC, TMR) version of the stapled peptide is synthesized.[12]

  • Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • The cells are incubated with the fluorescently labeled peptide at various concentrations for a defined period.

  • The cells are then washed to remove any non-internalized peptide.

  • Cellular uptake can be quantified by flow cytometry or visualized by confocal microscopy.[1]

In Vivo Xenograft Model for Anti-Cancer Efficacy

Objective: To assess the therapeutic efficacy of a stapled peptide in a living organism.

Protocol:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.[7]

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The stapled peptide is administered (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[16]

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., western blotting for target engagement).[7][16]

Visualizing the Science Behind Stapled Peptides

Diagrams are essential for understanding the complex biological pathways targeted by stapled peptides and the experimental workflows used to evaluate them.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 activates transcription of Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Senescence Senescence p53->Senescence induces MDM2->p53 promotes degradation of MDMX MDMX MDMX->p53 inhibits Stapled_Peptide Stapled Peptide (e.g., ATSP-7041) Stapled_Peptide->MDM2 inhibits Stapled_Peptide->MDMX inhibits

Caption: The p53-MDM2 pathway and the mechanism of action of dual MDM2/MDMX inhibiting stapled peptides.

stapled_peptide_workflow Stapled Peptide Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Design Peptide Design & Sequence Selection Synthesis Solid-Phase Synthesis & Stapling Peptide_Design->Synthesis Purification Purification (HPLC) & Characterization (MS) Synthesis->Purification Helicity_Assay Helicity Assay (Circular Dichroism) Purification->Helicity_Assay Binding_Assay Binding Assay (Fluorescence Polarization) Helicity_Assay->Binding_Assay Stability_Assay Proteolytic Stability Assay Binding_Assay->Stability_Assay Cell_Permeability Cellular Permeability Assay Stability_Assay->Cell_Permeability Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Cell_Permeability->Cell_Viability PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD_Studies Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) PK_PD_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Lead_Candidate Lead Candidate Toxicity_Studies->Lead_Candidate

Caption: A generalized experimental workflow for the design, synthesis, and evaluation of stapled peptides.

References

A Tale of Two Catalysts: A Comparative Guide to First and Second-Generation Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. Central to this transformation are the catalysts developed by Robert H. Grubbs, which have evolved through several generations, each offering distinct advantages. This guide provides a detailed comparative study of the first and second-generation Grubbs catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Structures

The fundamental distinction between the first-generation (G1) and second-generation (G2) Grubbs catalysts lies in their ligand architecture. The G1 catalyst, formally benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, features two tricyclohexylphosphine (PCy₃) ligands. In contrast, the G2 catalyst replaces one of the PCy₃ ligands with a more electron-donating and sterically demanding N-heterocyclic carbene (NHC) ligand.[1] This seemingly subtle modification has profound implications for the catalyst's stability, activity, and substrate scope.

Table 1: Structural and General Properties of First and Second-Generation Grubbs Catalysts

FeatureFirst-Generation Grubbs Catalyst (G1)Second-Generation Grubbs Catalyst (G2)
Chemical Formula C₄₃H₇₂Cl₂P₂RuC₄₆H₆₅Cl₂N₂Ru
Appearance Purple solidBrownish-pink solid
Key Ligands Two Tricyclohexylphosphine (PCy₃)One PCy₃ and one N-Heterocyclic Carbene (NHC)
Air & Moisture Stability TolerantMore stable than G1
Thermal Stability Less stableMore stable

Performance Deep Dive: A Quantitative Comparison

The enhanced performance of the second-generation catalyst is evident across a range of olefin metathesis reactions. The NHC ligand in G2 catalysts leads to a higher propensity for the catalytically active 14-electron species to form and engage with the olefin substrate.[1]

Table 2: Comparative Performance Data in Olefin Metathesis

ParameterFirst-Generation (G1)Second-Generation (G2)Reference
Catalyst Transformation Rate Constant (k_obs, s⁻¹) 7.48 x 10⁻⁵1.52 x 10⁻⁴[2]
Turnover Number (TON) in 1-octene self-metathesis ~130,000>640,000[3]
Yield in RCM of diethyl diallylmalonate Good to excellentQuantitative[4][5]
Activity towards sterically hindered olefins LowerHigher[6]
Activity towards electron-deficient olefins LimitedHigher[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1][7] The higher activity of the G2 catalyst is attributed to the faster phosphine dissociation and the greater stability of the resulting 14-electron active species.

Grubbs_Catalyst_Cycle cluster_G1 First-Generation Catalytic Cycle cluster_G2 Second-Generation Catalytic Cycle G1_precatalyst G1 Precatalyst [Ru]=CHPh(PCy3)2Cl2 G1_active 14e- Active Species [Ru]=CHPh(PCy3)Cl2 G1_precatalyst->G1_active - PCy3 G1_pi_complex Olefin π-Complex G1_active->G1_pi_complex + Olefin G1_metallacyclobutane Metallacyclobutane G1_pi_complex->G1_metallacyclobutane [2+2] Cycloaddition G1_new_carbene New Ruthenium Carbene G1_metallacyclobutane->G1_new_carbene [2+2] Cycloreversion G1_product Metathesis Product G1_new_carbene->G1_product + Product G2_precatalyst G2 Precatalyst [Ru]=CHPh(PCy3)(NHC)Cl2 G2_active 14e- Active Species [Ru]=CHPh(NHC)Cl2 G2_precatalyst->G2_active - PCy3 G2_pi_complex Olefin π-Complex G2_active->G2_pi_complex + Olefin G2_metallacyclobutane Metallacyclobutane G2_pi_complex->G2_metallacyclobutane [2+2] Cycloaddition G2_new_carbene New Ruthenium Carbene G2_metallacyclobutane->G2_new_carbene [2+2] Cycloreversion G2_product Metathesis Product G2_new_carbene->G2_product + Product Experimental_Workflow cluster_setup Reaction Setup (Common for G1 & G2) cluster_catalyst Catalyst Addition & Reaction cluster_workup Workup & Purification start Start inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm dry_solvent Use Dry, Degassed Solvent (e.g., DCM) inert_atm->dry_solvent add_substrate Add Substrate dry_solvent->add_substrate add_g1 Add G1 Catalyst add_substrate->add_g1 add_g2 Add G2 Catalyst add_substrate->add_g2 react_g1 React at RT or with heating (Longer reaction time) add_g1->react_g1 react_g2 React at RT (Shorter reaction time) add_g2->react_g2 quench Quench Reaction (e.g., ethyl vinyl ether) react_g1->quench react_g2->quench purify_g1 Purification (Column Chromatography) quench->purify_g1 purify_g2 Purification (Activated Carbon/Filtration) quench->purify_g2 product Final Product purify_g1->product purify_g2->product

References

A Comparative Guide to Hydrocarbon Stapling Reagents: Benchmarking Against (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, achieving conformational stability and enhanced cellular permeability is paramount. Hydrocarbon stapling has emerged as a robust strategy to lock peptides into their bioactive alpha-helical form, thereby improving their pharmacological properties.[1] The cornerstone of this technique lies in the selection of appropriate non-natural amino acid building blocks. This guide provides an objective comparison of new and alternative stapling reagents against the widely used (S)-N-FMoc-2-(6'-heptenyl)alanine, supported by experimental data and detailed protocols.

Performance Comparison of Hydrocarbon Stapling Reagents

The choice of stapling reagent significantly impacts the resulting peptide's structural integrity and biological activity. The two most common strategies involve stapling at the i, i+4 and i, i+7 positions, which correspond to one and two turns of the alpha-helix, respectively.[2] this compound is a key reagent for forming i, i+7 staples. Here, we compare its performance characteristics with other commercially available alternatives.

Reagent/Staple TypeStaple PositionPeptide Sequence Context% HelicityProteolytic Stability (Half-life)Binding Affinity (Kd)Reference
This compound & (R)-N-FMoc-2-(3'-butenyl)alaninei, i+7p53-derived peptide (ATSP-7041)70%43 min (dissociation t1/2)0.91 nM (to MDM2), 2.31 nM (to MDMX)[3]
(S)-N-Fmoc-α-(4-pentenyl)alanine i, i+4B1-Leu peptide47.2%>180 min (vs. α-chymotrypsin)Not Reported[4]
Unstapled B1-Leu PeptideN/AB1-Leu peptide23.5%35.8 min (vs. α-chymotrypsin)Not Reported[4]
Unstapled pDI peptideN/Ap53-derived peptide11%Not ReportedNot Reported[3]
Double-Stapled SAH-gp41i, i+4 and i, i+7HIV-1 gp41 derived peptide36%~120 min (vs. chymotrypsin)Not Reported[5]
Singly Stapled SAH-gp41i, i+4HIV-1 gp41 derived peptide63%~40 min (vs. chymotrypsin)[5]

Note: The data presented is compiled from multiple studies and should be interpreted as a general comparison, as peptide sequences and experimental conditions vary.

Key Insights from Comparative Data

  • Helicity: Hydrocarbon stapling consistently and significantly increases the α-helicity of peptides compared to their linear counterparts.[6] For instance, the p53-derived peptide's helicity jumped from 11% to 70% after i, i+7 stapling.[3] Similarly, an i, i+4 staple increased the helicity of the B1-Leu peptide from 23.5% to 47.2%.[4]

  • Proteolytic Stability: Stapled peptides exhibit markedly enhanced resistance to proteolytic degradation.[5][7] The half-life of the B1-Leu peptide against α-chymotrypsin increased more than five-fold after stapling.[4] Double-stapling can offer even greater stability, with a 24-fold enhancement in protease resistance observed for a doubly stapled HIV-1 gp41 peptide.[5]

  • Binding Affinity: By pre-organizing the peptide in its bioactive conformation, stapling can lead to a significant improvement in binding affinity to the target protein.[8] The i, i+7 stapled p53 peptide, ATSP-7041, demonstrated nanomolar binding affinity to both MDM2 and MDMX.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments in the development and evaluation of stapled peptides.

Solid-Phase Peptide Synthesis (SPPS) and On-Resin Ring-Closing Metathesis (RCM)

This protocol outlines the synthesis of a hydrocarbon-stapled peptide using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids, including this compound and its stapling partner.

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine in DMF (20%)

  • Grubbs' First Generation Catalyst

  • 1,2-dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a coupling reagent and DIEA in DMF.

  • Incorporation of Stapling Residues: Couple the non-natural Fmoc-protected amino acids, such as this compound, at the desired positions.

  • Ring-Closing Metathesis (RCM):

    • Wash the resin-bound peptide with DCM.

    • Dissolve Grubbs' catalyst in degassed DCE and add it to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.

    • Wash the resin extensively with DCM to remove the catalyst.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a TFA cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps Solid-Phase Peptide Synthesis cluster_rcm Ring-Closing Metathesis cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Stapling_Residues 4. Incorporate Stapling Residues Coupling->Stapling_Residues Catalyst_Addition 5. Add Grubbs' Catalyst Reaction 6. RCM Reaction Catalyst_Addition->Reaction Washing 7. Wash Resin Reaction->Washing Cleavage 8. Cleavage & Deprotection Washing->Cleavage Purification 9. RP-HPLC Purification Cleavage->Purification Stapling_Residues->Catalyst_Addition

Caption: Workflow for the synthesis of hydrocarbon-stapled peptides.

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

CD spectroscopy is a primary method for evaluating the secondary structure of peptides.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Spectra Acquisition: Record the CD spectrum from 190 to 260 nm at 25°C using a quartz cuvette with a 1 mm path length.

  • Data Analysis: Convert the raw data (millidegrees) to mean residue ellipticity (MRE). Calculate the percent helicity using the MRE value at 222 nm.

Protease Stability Assay

This assay assesses the resistance of stapled peptides to enzymatic degradation.

Procedure:

  • Incubation: Incubate the stapled peptide and a linear control peptide with a protease (e.g., α-chymotrypsin, trypsin) at a specific concentration ratio in a suitable buffer at 37°C.

  • Time Points: At various time points, quench the reaction by adding a protease inhibitor or an acidic solution.

  • Analysis: Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Half-Life Calculation: Determine the half-life of the peptide by plotting the percentage of intact peptide versus time.

Signaling Pathway Context: p53-MDM2 and Bcl-2 Interactions

Hydrocarbon-stapled peptides are frequently employed to inhibit protein-protein interactions (PPIs) in critical signaling pathways implicated in cancer, such as the p53-MDM2 and Bcl-2 pathways.

The p53-MDM2 Pathway

The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, which binds to p53 and targets it for degradation. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2 interaction, leading to p53 activation and tumor cell death.

G p53 p53 MDM2 MDM2 p53->MDM2 binds to Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation of Stapled_Peptide Stapled Peptide (p53 Mimic) Stapled_Peptide->MDM2 inhibits

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

The Bcl-2 Family Pathway

The Bcl-2 family of proteins are central regulators of apoptosis. Pro-apoptotic proteins like Bax and Bak are inhibited by anti-apoptotic proteins like Bcl-2 and Mcl-1. Stapled peptides mimicking the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins and inducing apoptosis.

G Bcl2 Anti-apoptotic (e.g., Bcl-2, Mcl-1) Bax_Bak Pro-apoptotic (e.g., Bax, Bak) Bcl2->Bax_Bak inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis induces Stapled_Peptide Stapled Peptide (BH3 Mimic) Stapled_Peptide->Bcl2 inhibits

Caption: Stapled peptide-mediated inhibition of anti-apoptotic Bcl-2 proteins.

References

Safety Operating Guide

Proper Disposal of (S)-N-FMoc-2-(6'-heptenyl)alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (S)-N-FMoc-2-(6'-heptenyl)alanine, a protected amino acid utilized in peptide synthesis. While specific safety data for this compound is limited, the general principles for handling FMoc-protected amino acids dictate that it should be treated as hazardous chemical waste.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes or dust generation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[3]
Body Protection Laboratory coat or chemical-resistant apronProtects against contamination of personal clothing.[3]
Respiratory A NIOSH-approved respirator (if dust is generated)Recommended when handling the solid compound outside of a fume hood to prevent inhalation.[3]

All handling of the solid compound should occur in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.[1]

II. Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must be managed through your institution's hazardous waste program.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3][5]

A. Disposal of Solid Waste

This category includes unused or expired this compound, as well as contaminated consumables such as weighing paper, gloves, and pipette tips.

  • Containerization : Collect all solid waste in a designated, chemically compatible, and sealable hazardous waste container.[3] High-density polyethylene (HDPE) containers are a suitable option.[3] Ensure the container is in good condition and free of leaks.

  • Labeling : The waste container must be clearly and accurately labeled.[4] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Primary hazards (e.g., "Irritant," "Handle with Caution").[3]

    • The date waste was first added.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area. This area must be well-ventilated, secure, and segregated from incompatible materials.[3]

  • Pickup : Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[4]

B. Disposal of Liquid Waste

Liquid waste is generated during peptide synthesis, primarily from the deprotection of the Fmoc group and cleavage from the resin.

  • Waste Segregation : Different liquid waste streams should be collected in separate, clearly labeled containers.

    • Fmoc Deprotection Waste : Solutions containing piperidine in solvents like dimethylformamide (DMF) are basic and toxic. Collect this in a container labeled "Piperidine Waste" or "Basic Waste".[6]

    • Cleavage Waste : "Cleavage cocktails," often containing trifluoroacetic acid (TFA), are highly corrosive.[6] This acidic waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[6]

    • Solvent Rinses : Non-halogenated solvent rinses (e.g., DMF) should be collected in a "Non-Halogenated Waste" container.[6]

  • Labeling : As with solid waste, all liquid waste containers must be labeled with "Hazardous Waste" and a complete list of all chemical components with approximate percentages.[4]

  • Storage and Disposal : Store sealed liquid waste containers in secondary containment within the designated hazardous waste area and arrange for pickup via your institution's EHS program.[4]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spill : If a small amount of solid material is spilled, sweep it up carefully, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Large Spill : For a larger spill, evacuate the area and contact your institution's EHS department immediately. Prevent the product from entering drains.[7]

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_start cluster_waste_type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end start Begin Disposal Process for This compound waste_type Identify Waste Type start->waste_type solid_waste Unused Reagent or Contaminated Consumables (Gloves, Weigh Paper) waste_type->solid_waste Solid liquid_waste Reaction Solutions (Deprotection, Cleavage, Rinses) waste_type->liquid_waste Liquid containerize_solid Place in Labeled 'Hazardous Solid Waste' Container solid_waste->containerize_solid store_solid Store in Designated Hazardous Waste Area containerize_solid->store_solid end_process Arrange for Pickup by Institutional EHS store_solid->end_process segregate_liquid Segregate by Type (Acidic, Basic, Solvent) liquid_waste->segregate_liquid label_acid Label 'Acidic Waste' (e.g., TFA Cocktail) segregate_liquid->label_acid Acidic label_base Label 'Basic Waste' (e.g., Piperidine/DMF) segregate_liquid->label_base Basic label_solvent Label 'Non-Halogenated Solvent Waste' segregate_liquid->label_solvent Solvent store_liquid Store in Secondary Containment in Hazardous Waste Area label_acid->store_liquid label_base->store_liquid label_solvent->store_liquid store_liquid->end_process

References

Essential Safety and Operational Guide for Handling (S)-N-FMoc-2-(6'-heptenyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of (S)-N-FMoc-2-(6'-heptenyl)alanine (CAS No. 1311933-83-1). The procedural guidance herein is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and operational efficiency.

I. Chemical and Physical Properties

This compound is an amino acid derivative commonly used in peptide synthesis. While it has no known OSHA hazards, it may be harmful if inhaled, swallowed, or absorbed through the skin and can cause respiratory tract irritation. It is a solid, off-white to light yellow substance.

PropertyValueSource
CAS Number 1311933-83-1MedChemExpress[1]
Molecular Formula C25H29NO4MedChemExpress[1]
Molecular Weight 407.50 g/mol MedChemExpress[1]
Appearance Solid, Off-white to light yellowMedChemExpress[1]
Storage Conditions 2-8°C, stored under nitrogenMedChemExpress[1]
Boiling Point (Predicted) 613.4±55.0 °CChemicalBook[2]
Density (Predicted) 1.154±0.06 g/cm3 ChemicalBook[2]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure safety.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended. Inspect for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Body Laboratory coatA standard lab coat is necessary to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.

III. Operational Plan: Step-by-Step Handling

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation :

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling the Compound :

    • Wear all required PPE as detailed in the table above.

    • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transferring the compound.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

IV. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the use of this compound in solid-phase peptide synthesis, as this amino acid is utilized in the synthesis of stapled peptides.[3]

  • Fmoc Deprotection :

    • The peptidyl-resin is treated twice with a 20% piperidine solution in N-Methyl-2-pyrrolidone (NMP).[2]

    • This reaction is typically carried out for 30 minutes with microwave irradiation.[2]

    • Following deprotection, the resin is washed four times with NMP.[2]

  • Amino Acid Coupling :

    • The Fmoc-protected amino acid (1.5 equivalents), 1-hydroxybenzotriazole hydrate (HOBt, 1.5 equivalents), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.5 equivalents) are dissolved in dry N,N-Dimethylformamide (DMF).[2]

    • Diisopropylethylamine (DIEA) (2 equivalents) is added to the solution.[2]

    • The solution is mixed with the resin-bound peptide and irradiated in a microwave for 5 minutes.[2] This process is repeated twice.[2]

    • The resin is then washed with DMF, NMP, and Dichloromethane (DCM).[2]

  • Cleavage from Resin :

    • The peptide is cleaved from the resin by treating it with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).

    • The cleaved peptide is then precipitated with ice-cold diethyl ether.[2]

V. Disposal Plan

  • Solid Waste : Uncontaminated this compound and its empty containers should be disposed of as solid chemical waste according to institutional guidelines.

  • Contaminated Waste : All PPE and materials that have come into contact with the chemical should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Liquid Waste : Solvents and solutions from the synthesis process (e.g., piperidine in NMP, TFA cleavage cocktail) are considered hazardous waste and must be collected in appropriate, labeled containers for disposal by the institution's environmental health and safety department. Do not pour chemical waste down the drain.

VI. Workflow and Logical Relationships

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_synthesis Peptide Synthesis cluster_disposal Disposal prep_area Prepare clean work area in fume hood check_ppe Verify PPE availability and condition prep_area->check_ppe spill_kit Ensure spill kit is accessible check_ppe->spill_kit don_ppe Wear appropriate PPE spill_kit->don_ppe Proceed to handling handle_solid Handle solid to avoid dust don_ppe->handle_solid deprotection Fmoc Deprotection (20% Piperidine/NMP) handle_solid->deprotection Begin synthesis contaminated_ppe Contaminated PPE (Sealed Container) handle_solid->contaminated_ppe Dispose of used PPE spill_node Spill Occurs handle_solid->spill_node coupling Amino Acid Coupling (HBTU/HOBt/DIEA in DMF) deprotection->coupling cleavage Cleavage from Resin (TFA Cocktail) coupling->cleavage solid_waste Solid Waste (Sealed Container) cleavage->solid_waste Dispose of solid residues liquid_waste Liquid Waste (Hazardous Waste Container) cleavage->liquid_waste Dispose of liquid residues evacuate Evacuate Area spill_node->evacuate cleanup Clean up spill with appropriate PPE evacuate->cleanup dispose_spill Dispose of spill waste cleanup->dispose_spill dispose_spill->solid_waste

Caption: Workflow for the safe handling and use of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.